Product packaging for Boc-D-2-Pal-OH(Cat. No.:CAS No. 98266-32-1)

Boc-D-2-Pal-OH

Cat. No.: B031712
CAS No.: 98266-32-1
M. Wt: 266.29 g/mol
InChI Key: KMODKKCXWFNEIK-SNVBAGLBSA-N
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Description

(αR)​-α-​[[(1,​1-Dimethylethoxy)​carbonyl]​amino]​-​2-pyridinepropanoic Acid is an intermediate used to prepare heterocyclic amides as nitric oxide production inhibitors.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O4 B031712 Boc-D-2-Pal-OH CAS No. 98266-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODKKCXWFNEIK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98266-32-1
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Structure and Conformation of Boc-D-2-pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-D-2-pyridylalanine (Boc-D-2-pyridylalanine) is a chiral amino acid derivative with significant applications in peptide synthesis and medicinal chemistry. Its unique structure, incorporating a Boc-protecting group and a 2-substituted pyridine (B92270) ring, imparts specific conformational properties that are crucial for its role as a building block in the design of novel therapeutics and peptidomimetics. This guide provides a comprehensive overview of the structural and conformational aspects of Boc-D-2-pyridylalanine, drawing upon available data for the compound and its close analogs. Due to the limited availability of specific experimental data for Boc-D-2-pyridylalanine in publicly accessible literature, this guide also presents data from structurally related compounds to infer its probable characteristics.

Introduction

Boc-D-2-pyridylalanine is a non-canonical amino acid that has garnered interest in the field of drug discovery. The presence of the pyridine ring introduces a rigid, aromatic, and potentially coordinating moiety into peptide backbones, which can influence secondary structure and interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group is a staple in peptide chemistry, facilitating stepwise peptide synthesis through its acid-lability. Understanding the three-dimensional structure and conformational flexibility of this building block is paramount for its effective utilization in rational drug design.

Chemical Structure and Physicochemical Properties

Boc-D-2-pyridylalanine is formally known as (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid. Its chemical structure consists of a D-alanine backbone where one of the β-hydrogens is replaced by a pyridin-2-yl group. The α-amino group is protected with a tert-butoxycarbonyl group.

Below is a 2D representation of the molecular structure of Boc-D-2-pyridylalanine.

Molecular Structure of Boc-D-2-pyridylalanine cluster_boc Boc Group cluster_amino_acid D-2-pyridylalanine Core C1 C O1 O C1->O1 O2 O C1->O2 C2 C(CH₃)₃ O1->C2 N N N->C1 CA N->CA C C CA->C CB CA->CB O3 O C->O3 OH OH C->OH PY Pyridin-2-yl CB->PY

Caption: 2D structure of Boc-D-2-pyridylalanine.

A summary of the key physicochemical properties of Boc-D-2-pyridylalanine is presented in Table 1.

PropertyValueReference
CAS Number98266-32-1[1][2]
Molecular FormulaC₁₃H₁₈N₂O₄[1][3]
Molecular Weight266.29 g/mol [1][2]
AppearanceWhite to off-white solid[3]
Melting Point145-152 °C[1][3]
Storage Temperature2-8 °C[3]

Synthesis

G start D-2-pyridylalanine reaction Reaction at Room Temperature start->reaction reagent1 Di-tert-butyl dicarbonate (B1257347) (Boc₂O) reagent1->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction base Base (e.g., NaHCO₃ or NaOH) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Crystallization) workup->purification product Boc-D-2-pyridylalanine purification->product

Caption: General workflow for Boc-protection.

General Experimental Protocol for Boc Protection

The following is a generalized protocol based on the synthesis of a structurally similar compound, Boc-3-(3-pyridyl)-L-alanine.[4]

  • Dissolution: D-2-pyridylalanine is suspended in a mixture of an organic solvent (e.g., 1,4-dioxane) and water.

  • Basification: The mixture is cooled in an ice bath, and a base such as sodium bicarbonate or sodium hydroxide (B78521) is added to deprotonate the amino group, rendering it nucleophilic.

  • Addition of Boc Anhydride: A solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent is added dropwise to the stirred suspension.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Workup: The organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., ethyl acetate) to remove unreacted Boc₂O. The aqueous layer is then acidified (e.g., with citric acid) to a pH of approximately 3.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified, typically by crystallization from a suitable solvent system, to yield pure Boc-D-2-pyridylalanine.

Structural Conformation

The conformational preferences of Boc-D-2-pyridylalanine are determined by the interplay of steric and electronic effects arising from the bulky Boc group, the aromatic pyridine ring, and the carboxylic acid moiety. The key rotatable bonds that define its conformation are the backbone dihedral angles φ (phi), ψ (psi), and ω (omega), as well as the side-chain dihedral angles χ₁ (chi1) and χ₂ (chi2).

Backbone Conformation

The conformation of the peptide backbone is largely dictated by the φ and ψ dihedral angles. The allowed values for these angles can be visualized on a Ramachandran plot. For a D-amino acid, the sterically allowed regions in the Ramachandran plot are generally in the upper right and lower right quadrants, corresponding to right-handed helical and extended sheet-like conformations, respectively.

Caption: Dihedral angles in a peptide backbone.

Side-Chain Conformation

The orientation of the 2-pyridyl side chain is described by the dihedral angles χ₁ (N-Cα-Cβ-Cγ) and χ₂ (Cα-Cβ-Cγ-N_pyridyl). The rotation around the Cα-Cβ bond (χ₁) is expected to favor staggered conformations to minimize steric hindrance with the backbone. The preferred rotamers are typically gauche(+) (g+), trans (t), and gauche(-) (g-). The relative energies of these rotamers will be influenced by potential interactions between the pyridine ring and the backbone amide and carbonyl groups.

Inferred Conformational Data

In the absence of a crystal structure for Boc-D-2-pyridylalanine, we can infer its likely conformational parameters from studies on other Boc-protected amino acids and peptides containing aromatic side chains. For instance, computational studies on similar dipeptides have shown that specific backbone and side-chain conformations are energetically favored.[6]

Table 2: Predicted Dihedral Angle Ranges for D-Amino Acids

Dihedral AngleTypical Range (°) for D-Amino Acids
φ (phi)+40 to +80 (Right-handed helix) or +100 to +180 (Extended)
ψ (psi)+40 to +80 (Right-handed helix) or -180 to -150 (Extended)
ω (omega)~180 (trans)
χ₁ (chi1)-60 (g+), 180 (t), +60 (g-)

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization and conformational analysis of Boc-D-2-pyridylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules. While a fully assigned spectrum for Boc-D-2-pyridylalanine is not available in the literature, the expected chemical shifts can be predicted based on the analysis of similar compounds.[7][8][9][10][11]

Table 3: Predicted ¹H NMR Chemical Shifts for Boc-D-2-pyridylalanine

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Boc (9H)~1.4singlet
Cα-H~4.5multiplet
Cβ-H₂~3.2-3.5multiplet
Pyridyl-H~7.2-8.5multiplet
N-H~5.0-6.0doublet
COOH>10broad singlet

Table 4: Predicted ¹³C NMR Chemical Shifts for Boc-D-2-pyridylalanine

CarbonPredicted Chemical Shift (δ, ppm)
Boc (C(CH₃)₃)~28
Boc (C(CH₃)₃)~80
~55
~38
Pyridyl-C~122-158
Boc C=O~155
COOH~175
Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, C=O (from both the carbamate (B1207046) and carboxylic acid), and C-N bonds, as well as vibrations from the aromatic pyridine ring.

Table 5: Expected IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic acid)2500-3300 (broad)
N-H (Amide)3200-3400
C-H (Aromatic/Aliphatic)2850-3100
C=O (Carboxylic acid)1700-1725
C=O (Boc group)1680-1700
C=N, C=C (Pyridine)1400-1600

Applications in Drug Development

Boc-D-2-pyridylalanine serves as a valuable building block in the synthesis of peptidomimetics and other small molecules with therapeutic potential. It is used as an intermediate in the synthesis of heterocyclic amides that act as inhibitors of nitric oxide production.[1] The incorporation of this non-natural amino acid can lead to peptides with enhanced stability against enzymatic degradation, improved pharmacokinetic properties, and novel biological activities. The pyridine side chain can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which can be exploited in the design of potent and selective inhibitors or receptor ligands.

Conclusion

Boc-D-2-pyridylalanine is a synthetically useful amino acid derivative with distinct structural features that make it an attractive component for peptide and medicinal chemistry. While specific experimental data on its crystal structure and detailed conformational analysis are sparse in the public domain, a comprehensive understanding of its likely structural and conformational properties can be inferred from the analysis of related compounds and general principles of stereochemistry. This guide provides a foundational understanding for researchers and scientists working with this compound, highlighting its key characteristics and potential applications in drug development. Further experimental and computational studies are warranted to fully elucidate the conformational landscape of Boc-D-2-pyridylalanine and to leverage its full potential in the design of next-generation therapeutics.

References

In-Depth Technical Guide: (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid, a chiral amino acid derivative with significant potential in pharmaceutical development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its role as a key building block in the creation of complex bioactive molecules.

Chemical and Physical Properties

(R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid, also known as Boc-D-2-pyridylalanine, is a white to off-white powder.[1] Its chemical structure features a Boc-protected D-amino acid configuration and a pyridine (B92270) ring, which imparts specific reactivity and selectivity in chemical synthesis.[1]

PropertyValueReference
CAS Number 98266-32-1[1]
Molecular Formula C₁₃H₁₈N₂O₄[1]
Molecular Weight 266.29 g/mol [1]
Melting Point 145-152 °C[1]
Appearance White powder[1]
Purity ≥ 95%[2]
Storage Temperature 0-5°C[1]

Experimental Protocols

Synthesis of (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic Acid

A common method for the synthesis of the analogous (S)-isomer involves the protection of the amino group of 3-(3-pyridyl)-L-alanine with di-tert-butyl dicarbonate (B1257347). This procedure can be adapted for the synthesis of the (R)-isomer.

Materials:

  • (R)-2-amino-3-(pyridin-2-yl)propanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous potassium carbonate

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Citric acid

  • Sodium chloride

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ether

Procedure:

  • To a stirred, ice-cooled suspension of (R)-2-amino-3-(pyridin-2-yl)propanoic acid in water, add anhydrous potassium carbonate.

  • Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane over a period of 10 minutes.

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Extract the aqueous solution with ethyl acetate.

  • Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

  • Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate.

  • Combine the organic extracts, dry over MgSO₄, filter, and evaporate to a smaller volume under reduced pressure.

  • Cool the solution to 0°C to induce crystallization.

  • Collect the crystals by filtration, wash with ether, and dry to obtain the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product R_Amino_Acid (R)-2-amino-3- (pyridin-2-yl)propanoic acid Reaction_Step Boc Protection R_Amino_Acid->Reaction_Step Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->Reaction_Step Base Potassium Carbonate Base->Reaction_Step Solvent 1,4-Dioxane / Water Solvent->Reaction_Step Extraction Extraction with Ethyl Acetate Reaction_Step->Extraction Acidification Acidification with Citric Acid Extraction->Acidification Drying Drying over MgSO4 Acidification->Drying Final_Product (R)-2-((tert-butoxycarbonyl)amino) -3-(pyridin-2-yl)propanoic acid Drying->Final_Product

Caption: Simplified pathway of nitric oxide synthesis and its inhibition by 2-aminopyridine (B139424) derivatives.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be harmful or an irritant. [2]Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid is a chiral building block with significant utility in medicinal chemistry and drug development. Its established role as a precursor to nitric oxide synthase inhibitors highlights its potential for the creation of novel therapeutics for inflammatory diseases. The synthetic protocols and structural information provided in this guide are intended to support further research and development in this promising area.

References

An In-depth Technical Guide to Boc-D-2-Pal-OH (CAS Number 98266-32-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-2-Pal-OH, with the CAS number 98266-32-1, is a protected, non-proteinogenic amino acid derivative. Its structure incorporates a D-alanine backbone, a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, and a pyridin-2-yl moiety on the β-carbon. This unique combination of features makes it a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The incorporation of this unnatural amino acid can impart unique structural and functional properties to peptides, such as enhanced metabolic stability, increased solubility, and modulated biological activity. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential applications of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and use in synthetic protocols.

PropertyValue
CAS Number 98266-32-1
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance White to off-white powder
Melting Point 145-152 °C
Purity Typically >98% (by HPLC)
Solubility Soluble in organic solvents such as DMF, NMP, and DCM.
Storage Conditions Store at 2-8°C in a dry, well-ventilated place.
Synonyms (2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid, N-α-Boc-D-3-(2-pyridyl)alanine, Boc-D-2-pyridylalanine

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for the L-isomer in a suitable deuterated solvent.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~8.5dPyridyl H6
¹H~7.6tPyridyl H4
¹H~7.2dPyridyl H3
¹H~7.1tPyridyl H5
¹H~4.4mα-CH
¹H~3.3mβ-CH₂
¹H~1.4sBoc (tert-butyl)
¹³C~174Carboxyl C=O
¹³C~156Boc C=O
¹³C~150Pyridyl C2
¹³C~149Pyridyl C6
¹³C~137Pyridyl C4
¹³C~124Pyridyl C3
¹³C~122Pyridyl C5
¹³C~80Boc quaternary C
¹³C~54α-C
¹³C~39β-C
¹³C~28Boc methyl C

Note: Data is based on typical values for the L-isomer and may vary slightly depending on the solvent and experimental conditions.[1]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a standard technique for confirming the molecular weight of the compound.

Ionization ModeCalculated m/zObserved m/zAssignment
ESI+267.13~267.1[M+H]⁺
ESI+289.11~289.1[M+Na]⁺
ESI-265.11~265.1[M-H]⁻

Note: Data is based on the expected values for the L-isomer.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (carbamate)
~3000-2800C-H stretch (aliphatic and aromatic)
~1710C=O stretch (carboxylic acid and carbamate)
~1600, ~1480C=C and C=N stretch (pyridyl ring)
~1520N-H bend (amide II)
~1160C-O stretch (carbamate)

Note: Data is based on typical values for similar Boc-protected amino acids and the L-isomer.[1]

Experimental Protocols: Incorporation into Peptides via Boc-SPPS

This compound is incorporated into a growing peptide chain using the Boc solid-phase peptide synthesis (SPPS) strategy. The following is a generalized protocol. Due to the potential steric hindrance from the pyridyl group, longer coupling times or the use of more potent coupling reagents may be necessary.

General Boc-SPPS Workflow

The synthesis cycle involves repetitive steps of deprotection, neutralization, and coupling.

Boc_SPPS_Workflow start Start with Resin-Bound Amino Acid deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash Wash (DCM and DMF) deprotection->wash Wash neutralization Neutralization (e.g., 10% DIEA in DCM) coupling Coupling of this compound (e.g., HBTU/DIEA in DMF) neutralization->coupling coupling->wash Wash wash->neutralization next_cycle Repeat for Next Amino Acid wash->next_cycle next_cycle->deprotection Yes cleavage Final Cleavage and Deprotection (e.g., HF or TFMSA) next_cycle->cleavage No purification Purification (e.g., RP-HPLC) cleavage->purification end Characterized Peptide purification->end

A generalized workflow for Boc solid-phase peptide synthesis (SPPS).
Detailed Coupling Protocol for this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), OR

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DCM for 30 minutes, followed by DMF for 30 minutes.

    • Perform Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM (1 x 2 min, 1 x 20 min).

    • Wash the resin with DCM (3x) and DMF (3x).

    • Neutralize the resin with 10% DIEA in DCM (2 x 2 min).

    • Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Activation and Coupling (HBTU Method):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and vortex briefly to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Note: Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.

    • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), continue coupling for an additional 1-2 hours or perform a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Next Cycle:

    • The resin is now ready for the deprotection step of the next amino acid in the sequence.

Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

  • Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole).

  • Procedure:

    • Dry the peptide-resin thoroughly under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide with cold ether and dry under vacuum.

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Applications in Drug Development

The incorporation of non-natural amino acids like 2-pyridyl-D-alanine is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides.

  • Enhanced Stability: The D-configuration of the amino acid provides resistance to proteolytic degradation by endogenous proteases, thereby increasing the in vivo half-life of the peptide.

  • Improved Physicochemical Properties: The pyridyl group, being a hydrophilic aromatic moiety, can improve the aqueous solubility and stability of peptides, which is often a challenge in peptide drug development.[2][3]

  • Modulation of Biological Activity: The unique electronic and steric properties of the pyridyl ring can influence the peptide's conformation and its interaction with biological targets such as receptors or enzymes. This can lead to altered binding affinity, selectivity, and functional activity. For instance, the incorporation of pyridylalanine has been shown to enhance the antiproliferative activity of certain peptides.

The following diagram illustrates the conceptual role of this compound in drug development, leading to a modified peptide with potentially enhanced therapeutic properties.

Drug_Development_Workflow cluster_synthesis Peptide Synthesis cluster_peptide Modified Peptide cluster_properties Enhanced Properties cluster_application Therapeutic Application boc_aa This compound spps Solid-Phase Peptide Synthesis (SPPS) boc_aa->spps Building Block mod_peptide Peptide with Pyridyl-D-alanine spps->mod_peptide Yields stability Increased Stability mod_peptide->stability solubility Improved Solubility mod_peptide->solubility activity Modulated Activity mod_peptide->activity drug_candidate Drug Candidate activity->drug_candidate Leads to

Role of this compound in peptide drug development.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptides with potentially improved therapeutic properties. Its D-configuration offers proteolytic stability, while the pyridyl moiety can enhance solubility and modulate biological activity. Although its incorporation may require optimized coupling conditions due to potential steric hindrance, the use of modern coupling reagents in a standard Boc-SPPS workflow allows for its efficient inclusion into peptide sequences. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further investigation into the specific biological effects of peptides containing this residue is warranted to fully exploit its potential in creating next-generation peptide therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties and Application of Boc-D-2-pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Boc-D-2-pyridylalanine, a crucial amino acid derivative in the fields of peptide synthesis and pharmaceutical development. The document details its physicochemical properties, with a focus on its molecular weight and the methodologies for its determination. Furthermore, it outlines its primary application as a building block in Solid-Phase Peptide Synthesis (SPPS) and presents a generalized experimental protocol for its characterization by mass spectrometry.

Physicochemical Properties of Boc-D-2-pyridylalanine

Boc-D-2-pyridylalanine, systematically named (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pyridinepropanoic Acid, is a chiral amino acid derivative.[1] It incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of D-alanine, which is substituted with a pyridyl moiety. This structure makes it a valuable intermediate for synthesizing complex organic molecules and bioactive peptides.[1][2] The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 98266-32-1[1][2][3][][5]
Molecular Formula C₁₃H₁₈N₂O₄[1][2][3][]
Molecular Weight 266.29 g/mol [1][][5]
Monoisotopic Mass 266.126657 g/mol N/A
Appearance White to off-white powder/solid[1][2][]
Melting Point 145-152 °C[1][][5]
Boiling Point 436.9 °C at 760 mmHg[1]
Purity ≥ 99% (by HPLC)[2]
Storage Temperature 0-8 °C, Sealed in dry conditions[1][2][]

Determination of Molecular Weight: A Generalized Experimental Protocol

The molecular weight of a small organic molecule like Boc-D-2-pyridylalanine is most accurately determined using mass spectrometry.[6][7] This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing both the molecular weight and structural information.[6][8] While a specific experimental record for this compound is not publicly detailed, the following protocol outlines a standard methodology applicable for its analysis.

Objective: To accurately determine the molecular mass of Boc-D-2-pyridylalanine using High-Resolution Mass Spectrometry (HRMS).

2.1. Materials and Reagents

  • Sample: Boc-D-2-pyridylalanine

  • Solvents: HPLC-grade methanol (B129727) or acetonitrile (B52724), deionized water

  • Acid Modifier (Optional): 0.1% Formic acid (for promoting ionization in positive ion mode)

  • Calibration Standard: A suitable reference compound with known m/z values covering the mass range of interest.

2.2. Instrumentation

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.[8] ESI is a soft ionization technique suitable for polar, medium-sized molecules, preventing significant fragmentation.[9]

2.3. Experimental Procedure

2.3.1. Sample Preparation

  • Prepare a stock solution of Boc-D-2-pyridylalanine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).

  • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using a mixture of acetonitrile and water (e.g., 50:50 v/v), often with 0.1% formic acid to aid in protonation ([M+H]⁺).

2.3.2. Instrument Calibration

  • Calibrate the mass spectrometer according to the manufacturer's guidelines.

  • Use an appropriate external or internal calibration standard ("lock mass").[10] Internal calibration, where a known reference compound is introduced simultaneously with the analyte, is often preferred as it corrects for instrumental drift in real-time.[10]

2.3.3. Data Acquisition

  • Set the ESI source to operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Infuse the prepared sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500) to ensure detection of the molecular ion. The expected m/z for the protonated molecule would be approximately 267.13.

2.4. Data Analysis

  • Process the acquired spectrum using the instrument's software.

  • Identify the peak corresponding to the molecular ion. For Boc-D-2-pyridylalanine (C₁₃H₁₈N₂O₄), the expected monoisotopic mass is 266.1267 Da. In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺, with an expected m/z of 267.1345.

  • The high-resolution instrument allows for the determination of the accurate mass to within a few parts per million (ppm), which can be used to confirm the elemental composition.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-2-pyridylalanine is primarily used as a specialized building block in SPPS. The Boc group serves to reversibly protect the α-amino group of the alanine (B10760859) derivative, preventing it from participating in unwanted reactions during peptide chain elongation.[1] The general workflow, known as the Boc-SPPS strategy, is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.[1][3]

The key steps in a single cycle of Boc-SPPS for incorporating an amino acid like Boc-D-2-pyridylalanine are illustrated in the diagram below.

Boc_SPPS_Workflow Start Start: Resin-Bound Peptide Chain (with N-terminal Boc group) Deprotection Step 1: Deprotection Treat with Acid (e.g., TFA in DCM) to remove Boc group. Start->Deprotection Wash1 Wash Step Remove excess acid and by-products. Deprotection->Wash1 Neutralization Step 2: Neutralization Treat with Base (e.g., DIEA) to generate free N-terminal amine. Wash1->Neutralization Wash2 Wash Step Remove excess base and salts. Neutralization->Wash2 Coupling Step 3: Coupling Add next Boc-protected amino acid (e.g., Boc-D-2-pyridylalanine) with an activating agent. Wash2->Coupling Wash3 Wash Step Remove excess reagents. Coupling->Wash3 End End: Elongated Peptide Chain (Ready for next cycle) Wash3->End End->Deprotection Repeat Cycle

References

Technical Guide: Physicochemical Properties of Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-tert-Butoxycarbonyl-D-2-pyridylalanine, commonly referred to as Boc-D-2-Pal-OH. This non-proteinogenic amino acid is a critical building block in contemporary peptide synthesis and drug discovery, valued for its capacity to introduce a pyridyl moiety, which can confer unique structural and functional characteristics to novel therapeutic peptides.

Core Physicochemical Data

The melting and boiling points are crucial physical constants for the identification and purity assessment of a substance. The data for this compound are summarized below.

PropertyValueSource(s)
Melting Point 140-146 °C[1]
145-152 °C[2][3]
Boiling Point 436.9 °C at 760 mmHg[2]
Molecular Formula C₁₃H₁₈N₂O₄[1][2][4]
Molecular Weight 266.29 g/mol [2][4]
CAS Number 98266-32-1[1][2][3]
Appearance White powder[1]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[1][5]

  • Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in the heating block of a melting point apparatus or immersed in an oil bath (Thiele tube).

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted.

  • Melting Point Range: The melting point is reported as the range between T₁ and T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).[6] A broad melting range often indicates the presence of impurities.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Fusion tube or small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block or oil bath)

  • Clamps and stand

Procedure:

  • Sample Preparation: A small amount of the liquid organic compound is placed into a fusion tube. Since this compound is a solid at room temperature, it would first need to be melted or dissolved in a suitable high-boiling solvent if this method were to be adapted. However, the reported boiling point suggests it is determined under specific conditions (760 mmHg) likely using distillation or other advanced methods due to the high temperature. The following is a general protocol for liquids.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid within the fusion tube.[2][7]

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then heated in an aluminum block or oil bath.[4][7]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[3]

  • Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

Logical Workflow: this compound in Solid-Phase Peptide Synthesis

This compound is a key reagent in Boc-chemistry for solid-phase peptide synthesis (SPPS). This process allows for the stepwise construction of a peptide chain while it is anchored to an insoluble resin support. The diagram below illustrates the fundamental cycle of incorporating an amino acid like this compound into a growing peptide chain.

Boc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle Resin Resin-NH-Peptide Deprotection 1. Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Neutralization 2. Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (this compound + Activator) Neutralization->Coupling Wash 4. Wash (DCM/DMF) Coupling->Wash Wash->Resin Chain Elongated (Repeat for next AA)

Caption: A simplified workflow for Boc solid-phase peptide synthesis (SPPS).

This workflow demonstrates the iterative nature of SPPS. The cycle begins with the removal of the acid-labile Boc protecting group from the N-terminus of the resin-bound peptide. Following neutralization, the next Boc-protected amino acid, in this case, this compound, is activated and coupled to the newly exposed amine. A wash step removes excess reagents, and the elongated peptide is ready for the next cycle. This process is repeated until the desired peptide sequence is assembled.

References

Solubility of Boc-D-2-Pal-OH in DMF and DCM: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of N-tert-butyloxycarbonyl-D-2-pyridylalanine (Boc-D-2-Pal-OH), a key building block in peptide synthesis, within two commonly used organic solvents: dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Understanding the solubility of this protected amino acid is critical for the optimization of coupling reactions, purification processes, and overall efficiency in solid-phase peptide synthesis (SPPS). This document outlines the available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Topic: Solubility Profile of this compound

Generally, protected amino acids exhibit good solubility in polar aprotic solvents like DMF.[1] DCM is also a common solvent for peptide synthesis, known to dissolve many Boc-protected amino acids.[2] For a closely related compound, Fmoc-3-(2'-pyridyl)-D-alanine, it is reported to be soluble in both DMF and DCM.[3] Based on these observations, a qualitative solubility profile for this compound can be summarized.

Data Presentation: Qualitative Solubility of this compound

SolventChemical StructureTypeExpected Qualitative Solubility of this compoundRationale & Notes
Dimethylformamide (DMF) C₃H₇NOPolar AproticSoluble to Highly SolubleDMF is a powerful solvent for many protected amino acids and is a standard choice in peptide synthesis.[1][2]
Dichloromethane (DCM) CH₂Cl₂Non-polarSolubleDCM is frequently used in Boc-based SPPS and is known to dissolve a wide range of Boc-protected amino acids.[2][4]

Experimental Protocols: Determining Equilibrium Solubility

For researchers requiring precise quantitative solubility data, the equilibrium shake-flask method is a widely accepted and reliable technique.[4] The following protocol provides a detailed methodology for determining the solubility of this compound in DMF and DCM.

Objective: To determine the equilibrium solubility of this compound in DMF and DCM at a specified temperature (e.g., 25 °C).
Materials and Equipment:
  • This compound

  • Anhydrous DMF

  • Anhydrous DCM

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to separate vials, each containing a known volume of either DMF or DCM. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[4]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time may need to be determined empirically.[4]

  • Sample Processing:

    • After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to settle.

    • To further separate the undissolved solid, centrifuge the vials at a high speed.[4]

    • Carefully withdraw a clear aliquot of the supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.[4]

  • Sample Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC's analytical method.[4]

    • Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the dissolved this compound.

  • Quantification and Calculation:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.[4]

    • Calculate the original solubility in the solvent (in mg/mL or mol/L) by accounting for the dilution factor.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis & Quantification A Add excess this compound to DMF/DCM B Seal Vials A->B C Agitate at Constant Temperature (24-72h) B->C D Settle Excess Solid C->D E Centrifuge D->E F Filter Supernatant E->F G Dilute Sample F->G H HPLC Analysis G->H I Calculate Solubility (using calibration curve) H->I J Final Solubility Data

Workflow for Experimental Solubility Determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for N-tert-butoxycarbonyl-D-2-pyridylalanine (Boc-D-2-Pal-OH). Due to the limited availability of published, experimentally verified spectral data for this specific compound, this guide presents predicted chemical shifts based on the analysis of structurally similar molecules. It also outlines a detailed experimental protocol for acquiring high-quality NMR spectra.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below, with atoms numbered for the unambiguous assignment of NMR signals. This numbering scheme is used in the data tables that follow.

Boc_D_2_Pal_OH cluster_boc Boc Protecting Group cluster_amino_acid D-2-Pyridylalanine Core cluster_pyridyl Pyridyl Ring C1 C1' O1 O1' C1->O1 O2 O2' C1->O2 N N C1->N C2 C2' O2->C2 C3 C3' C2->C3 C4 C4' C2->C4 C5 C5' C2->C5 Ca N->Ca Cb Ca->Cb C_carboxyl C=O Ca->C_carboxyl C2p C2'' Cb->C2p O_carboxyl OH C_carboxyl->O_carboxyl C3p C3'' C2p->C3p C4p C4'' C3p->C4p C5p C5'' C4p->C5p C6p C6'' C5p->C6p N_pyridyl N'' C6p->N_pyridyl N_pyridyl->C2p NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Assignment A Ensure >95% Purity of this compound B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Acquire 1D ¹H NMR Spectrum B->C D Acquire 1D ¹³C NMR Spectrum C->D E Acquire 2D COSY Spectrum D->E F Acquire 2D HSQC Spectrum E->F G Acquire 2D HMBC Spectrum F->G H Process and Reference Spectra G->H I Assign ¹H Signals using 1D and COSY H->I J Assign Protonated ¹³C Signals using HSQC I->J K Assign Quaternary Carbons using HMBC J->K L Tabulate Final Chemical Shifts K->L

An In-depth Technical Guide to Boc-D-2-Pal-OH: A Non-Canonical Amino Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids (ncAAs) are pivotal in the development of novel therapeutics with enhanced pharmacological profiles. Among these, Boc-D-2-Pal-OH, a Boc-protected form of D-2-pyridylalanine, stands out as a valuable building block. Its incorporation into peptide sequences can significantly influence their stability, conformation, and receptor binding affinity, offering a strategic advantage in the design of potent and selective peptide-based drugs. This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its impact on biological activity, with a focus on G protein-coupled receptor (GPCR) modulation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂O₄[1]
Molecular Weight 266.3 g/mol [1]
Appearance White powder[1]
Purity ≥ 99% (HPLC)[1]
Melting Point 140-146 °C[1]
Optical Rotation [a]D20 = +17 ± 2º (c=1 in MeOH)[1]
CAS Number 98266-32-1[1]

Synthesis and Incorporation into Peptides

The synthesis of peptides containing this compound is typically achieved through Boc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail a general experimental protocol for its incorporation.

Experimental Protocol: Boc-SPPS of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide on a resin support.

1. Resin Selection and Swelling:

  • Choose a suitable resin for Boc-SPPS, such as Merrifield, PAM, or MBHA resin.

  • Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.[2]

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

  • Filter and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[3][4]

  • Wash the resin with DCM (3x) and isopropanol (B130326) (IPA) (2x).[4]

3. Neutralization:

  • Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[3]

  • Wash the resin with DCM (3x).

4. Coupling of this compound:

  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF). Add DIEA (6 equivalents) to the mixture and vortex for 1-2 minutes.[5]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[5] Due to potential steric hindrance from the pyridyl group, longer coupling times or a double coupling may be necessary to ensure complete reaction.

  • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. A negative test (no color change) indicates successful coupling.[2]

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 30 minutes.

6. Repetition:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Boc group is removed, wash the resin thoroughly with DCM and dry under vacuum.

  • Treat the dried peptide-resin with a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v).[6] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) can be used.[7] The cleavage reaction is typically carried out for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge to pellet the crude peptide and wash with cold ether.

  • Dry the crude peptide under vacuum.

Experimental Workflow for Boc-SPPS

SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Start Cycle Washing Washing (DCM/IPA) Deprotection->Washing Neutralization Neutralization (10% DIEA/DCM) Coupling Amino Acid Coupling (e.g., HBTU/HOBt/DIEA in DMF) Neutralization->Coupling Coupling->Washing Repeat Cycle Final_Cleavage Final Cleavage & Deprotection (e.g., Reagent K) Coupling->Final_Cleavage End of Synthesis Washing->Deprotection Next Amino Acid Washing->Neutralization Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Purification and Characterization

Purification: Crude peptides containing this compound are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][8]

  • Column: A C18 column is commonly used.[9]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is a standard mobile phase.[9]

  • Detection: Peptides are detected by UV absorbance at 214 nm or 220 nm.[9]

Characterization: The identity and purity of the synthesized peptide are confirmed by analytical techniques.

  • Analytical RP-HPLC: To determine the purity of the final product.[4][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common methods.[4][9] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of this compound.[11]

Quantitative Data

The incorporation of this compound can influence the overall yield and purity of the synthesized peptide. While yields are sequence-dependent, a study on the synthesis of a linear hexapeptide containing D-2-pyridylalanine reported the following data:

ParameterValueReference
Yield 19.7%[6]
Purity 100%[6]

Biological Activity and Applications in Drug Discovery

The incorporation of D-amino acids, such as D-2-pyridylalanine, is a well-established strategy to enhance the metabolic stability of peptides by making them resistant to enzymatic degradation.[12] The pyridyl group itself can introduce new binding interactions with target receptors, potentially increasing affinity and selectivity.

Modulation of G Protein-Coupled Receptors (GPCRs)

Peptides containing pyridylalanine have been shown to act as agonists or antagonists for various GPCRs. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, leading to specific interactions within the receptor's binding pocket.

General GPCR Signaling Pathway

The following diagram illustrates a general Gs-coupled GPCR signaling pathway that can be modulated by a peptide agonist.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Agonist (containing D-2-Pal) GPCR GPCR Peptide->GPCR Binds to G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: A generalized Gs-coupled GPCR signaling pathway.

Conclusion

This compound is a valuable non-canonical amino acid for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its successful incorporation using Boc-SPPS, while requiring careful optimization of coupling conditions, can lead to peptides with increased metabolic stability and altered receptor binding profiles. This makes this compound a key tool for researchers and drug development professionals aiming to design next-generation peptide therapeutics, particularly those targeting GPCRs. Further investigation into the specific biological activities of peptides containing this unique building block is warranted to fully explore its therapeutic potential.

References

The Pivotal Role of the Pyridyl Group in Boc-D-2-Pal-OH Peptide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide science and drug discovery, the incorporation of non-canonical amino acids is a key strategy for modulating peptide structure, stability, and biological activity. Among these, Boc-D-2-Pal-OH, or N-α-(tert-Butoxycarbonyl)-D-3-(2-pyridyl)-alanine, stands out due to the unique properties conferred by its pyridyl group. This technical guide provides an in-depth analysis of the role of the pyridyl moiety in mediating peptide interactions, supported by a review of relevant experimental data and methodologies. While specific quantitative data for peptides containing exclusively this compound is limited in publicly available literature, this guide extrapolates from studies on closely related pyridyl-containing peptides to offer a comprehensive understanding of its functional significance.

The 2-pyridylalanine residue introduces a heterocyclic aromatic side chain that can engage in a variety of non-covalent interactions, significantly influencing peptide conformation and its affinity for biological targets. These interactions include hydrogen bonding, metal coordination, and π-π stacking, each of which can be leveraged in the rational design of peptide-based therapeutics.

The Multifaceted Role of the Pyridyl Group in Peptide Interactions

The nitrogen atom within the pyridyl ring and the aromatic system itself are the key features that govern the interaction profile of this compound within a peptide sequence.

Hydrogen Bonding

The lone pair of electrons on the nitrogen atom of the pyridyl group allows it to act as a hydrogen bond acceptor. This can lead to the formation of intramolecular hydrogen bonds with nearby amide protons of the peptide backbone. Such interactions can significantly restrict the conformational flexibility of the peptide, favoring specific secondary structures like β-turns.[1][2] This conformational constraint can be crucial for pre-organizing the peptide into a bioactive conformation, thereby enhancing its binding affinity to a target receptor.

Metal Ion Coordination

The pyridyl group is an effective ligand for various metal ions, including but not limited to Cu(II), Ni(II), Zn(II), and Co(II).[3][4][5] The nitrogen atom can coordinate with these metal ions, leading to the formation of stable metallopeptide complexes. This property is of significant interest in the development of catalysts, sensors, and therapeutic agents where metal binding is integral to function. The coordination geometry and stability of these complexes are influenced by the peptide sequence and the nature of the metal ion.[3][5]

π-π Stacking Interactions

The aromatic nature of the pyridyl ring enables it to participate in π-π stacking interactions with other aromatic residues within the peptide or at the binding site of a biological target. These interactions, which can be either face-to-face or edge-to-face, contribute to the overall stability of the peptide's folded structure and its binding energy to a receptor. The strength of these interactions is dependent on the relative orientation and electronic properties of the interacting aromatic rings.

Quantitative Analysis of Pyridyl Group Interactions

Interaction TypePeptide/SystemMethodQuantitative DataReference(s)
DNA Binding pyridine-2-carboxamidonetropsin with 5'-TGTCA-3' DNAMPE-Fe(II) footprint titrationBinding Affinity (Ka): 2.7 x 105 M-1
Metal Ion Coordination Helical peptide with CoCl2UV/vis, CD, Raman, 1H NMRBinding Constant (K): 3.6 (±0.7) × 102 M−1[6]
Peptide-Membrane Interaction Influenza hemagglutinin fusion peptide analogues with small unilamellar vesiclesTitration CalorimetryΔG: -7.6 kcal/mol; ΔH: -16.5 kcal/mol; TΔS: -8.9 kcal/mol[7]
Protein-Peptide Interaction Alanine-substituted PMI peptide with MDM2Competition assay using BLIDissociation Constant (KD): 0.7 ± 0.5 nM[8]

Note: The data presented are for peptides containing pyridyl or other aromatic groups and are intended to be illustrative of the types of quantitative measurements performed.

Experimental Protocols

The study of peptides containing this compound involves a range of standard and specialized experimental techniques. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound is typically achieved using Boc-based solid-phase peptide synthesis (SPPS).

Protocol:

  • Resin Selection and Swelling: A suitable resin, such as a Merrifield or PAM resin, is chosen based on the desired C-terminal functionality. The resin is swelled in an appropriate solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[9]

  • First Amino Acid Coupling: The C-terminal amino acid is coupled to the resin.

  • Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 50%).[10]

  • Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIEA) in DCM.[10]

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.[10]

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Steps 3-6 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

  • Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

Protocol:

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM. The pH is adjusted as required.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and obtain initial information about the chemical environment of the protons.

  • 2D NMR Experiments: A suite of two-dimensional NMR experiments is performed to assign proton and carbon resonances and to obtain structural restraints.[11][12]

    • TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.[12]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances (typically < 5 Å), which are crucial for determining the peptide's conformation.[12][13]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.[12]

  • Data Processing and Analysis: The NMR data is processed using specialized software. Resonance assignments are made by analyzing the connectivity patterns in the 2D spectra.

  • Structure Calculation: The distance restraints obtained from NOESY/ROESY spectra, along with any dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, CNS) to generate an ensemble of 3D structures consistent with the NMR data.[13]

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography can provide an atomic-resolution structure of a peptide in the solid state.

Protocol:

  • Crystallization Screening: The purified peptide is subjected to a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves varying parameters such as pH, temperature, precipitant type, and concentration.[14][15]

  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting single crystals.

  • Data Collection: A suitable crystal is mounted and cryo-cooled. X-ray diffraction data is collected using a synchrotron or a home-source X-ray diffractometer.[15]

  • Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or direct methods. An initial model of the peptide is built into the electron density map and refined to improve the fit with the experimental data.

  • Structure Validation and Deposition: The final structure is validated for its geometric quality and deposited in a public database like the Protein Data Bank (PDB).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational landscape of peptides.

Protocol:

  • System Setup: An initial 3D structure of the peptide (from NMR, crystallography, or modeling) is placed in a simulation box. The box is solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Parameterization: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions. Parameters for the non-canonical this compound residue may need to be generated if they are not already present in the force field.[16][17]

  • Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. The system is then gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to reach a stable state.

  • Production Run: A long MD simulation (nanoseconds to microseconds) is performed to sample the conformational space of the peptide.

  • Trajectory Analysis: The resulting trajectory is analyzed to study various properties, including:

    • Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess structural stability and flexibility.

    • Secondary structure evolution over time.

    • Hydrogen bond analysis.

    • Principal Component Analysis (PCA) to identify dominant motions.

    • Calculation of binding free energies (e.g., using MM/PBSA or MM/GBSA) if the peptide is in complex with a receptor.

Visualizing Peptide Interactions and Workflows

Logical Relationship of Pyridyl Group Interactions

pyridyl_interactions This compound This compound Pyridyl_Group Pyridyl_Group This compound->Pyridyl_Group H_Bonding Hydrogen Bonding Pyridyl_Group->H_Bonding Metal_Coordination Metal Ion Coordination Pyridyl_Group->Metal_Coordination Pi_Stacking π-π Stacking Pyridyl_Group->Pi_Stacking Conformation Peptide Conformation H_Bonding->Conformation Metal_Coordination->Conformation Pi_Stacking->Conformation Binding_Affinity Binding Affinity Conformation->Binding_Affinity

Caption: Interactions of the pyridyl group influencing peptide properties.

Experimental Workflow for Peptide Structural Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Dynamic Analysis SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization NMR NMR Spectroscopy Characterization->NMR XRay X-ray Crystallography Characterization->XRay MD Molecular Dynamics Characterization->MD NMR->MD Structure 3D Structure & Dynamics NMR->Structure XRay->MD XRay->Structure MD->Structure

Caption: Workflow for determining peptide structure and dynamics.

Signaling Pathways

While the pyridyl group has the potential to influence interactions with a variety of biological targets, specific signaling pathways where this compound plays a definitive role are not well-documented in the current literature. However, peptides containing modified amino acids are frequently employed to modulate the activity of G protein-coupled receptors (GPCRs). The conformational constraints and additional interaction capabilities provided by the pyridyl group could be exploited to design potent and selective ligands for GPCRs involved in various physiological processes, such as neurotransmission, hormonal regulation, and immune responses.[18][19][20][21][22] The ability of the pyridyl group to interact with specific residues in the ligand-binding pocket of a GPCR could lead to enhanced affinity and efficacy.

Conclusion

The pyridyl group of this compound is a versatile functional moiety that can significantly impact the structure, dynamics, and interaction profile of a peptide. Through its ability to participate in hydrogen bonding, metal ion coordination, and π-π stacking, it offers a powerful tool for the rational design of peptides with tailored properties. While a more extensive body of quantitative data on peptides specifically incorporating this compound is needed to fully elucidate its potential, the principles outlined in this guide, derived from studies on analogous systems, provide a solid foundation for researchers in the field. The detailed experimental protocols serve as a practical starting point for the synthesis and characterization of these promising molecules, paving the way for their application in drug discovery and materials science.

References

An In-depth Technical Guide to the Applications of Pyridyl-Containing Amino Acids in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a burgeoning field in drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids is a key strategy in the design of potent and selective peptidomimetics. Among these, pyridyl-containing amino acids have emerged as particularly valuable building blocks. The pyridine (B92270) ring, a bioisostere of the phenyl group, introduces unique electronic properties, hydrogen bonding capabilities, and potential for metal chelation, which can significantly enhance the pharmacological profile of a peptide.[1] This guide provides a comprehensive overview of the applications of pyridyl-containing amino acids in peptidomimetics, with a focus on their synthesis, impact on biological activity, and the experimental methodologies used for their evaluation.

Core Concepts: The Role of the Pyridine Moiety

The strategic incorporation of a pyridine ring into an amino acid side chain can confer several advantageous properties to a peptidomimetic:

  • Enhanced Solubility: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving the aqueous solubility of otherwise hydrophobic peptides. This is a critical factor for drug formulation and administration.

  • Modulation of Receptor Binding: The distinct electronic distribution and potential for hydrogen bonding of the pyridine ring can alter the binding affinity and selectivity of a peptidomimetic for its biological target.[1]

  • Improved Metabolic Stability: The pyridine ring is generally more resistant to enzymatic degradation compared to the phenyl ring of natural aromatic amino acids, leading to an extended in vivo half-life.

  • Introduction of Novel Functionalities: The pyridine nitrogen can be protonated, alkylated, or used to coordinate metal ions, opening up possibilities for creating pH-sensitive probes, catalysts, or imaging agents.

Data Presentation: Biological Activity of Pyridyl-Containing Peptidomimetics

The incorporation of pyridyl-containing amino acids has led to the development of peptidomimetics with potent and diverse biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Enzyme Inhibition by Pyridyl-Containing Peptidomimetics

Peptidomimetic/InhibitorTarget EnzymeAmino AcidIC50 / KiReference
Metalloproteinase InhibitorGelatinase B (MMP-9)L-pyridylalanineNot specified, but effective in vivo[2]
Pyridyl AminothiazoleCheckpoint Kinase 1 (Chk1)Not applicable (small molecule)Low picomolar[3]
Pyridin-2-yl Urea InhibitorASK1 KinaseNot applicable (small molecule)1.55 ± 0.27 nM (IC50)[4]
Renin Inhibitor (S 2864)Human Renin(2S,3R,4S)-2-amino-1-cyclohexyl-3,4-dihydroxy-6-(2-pyridyl)hexane0.38 nM (IC50)[5]

Table 2: Receptor Binding Affinity of Pyridyl-Containing Peptidomimetics

PeptidomimeticTarget ReceptorPyridyl Amino Acid IsomerKD / IC50Reference
DOTA-[l2Pal³]-LM3Somatostatin (B550006) Receptor 2 (SST2)2-pyridylalanine0.18 ± 0.02 nM (KD)[6]
DOTA-[3Pal³]-LM3Somatostatin Receptor 2 (SST2)3-pyridylalanine0.15 ± 0.01 nM (KD)[6]
DOTA-[4Pal³]-LM3Somatostatin Receptor 2 (SST2)4-pyridylalanine0.11 ± 0.01 nM (KD)[6]
natLu-DOTA-[l2Pal³]-LM3Somatostatin Receptor 2 (SST2)2-pyridylalanine2.5-fold higher than LM3[6]
natLu-DOTA-[3Pal³]-LM3Somatostatin Receptor 2 (SST2)3-pyridylalanine2.5-fold higher than LM3[6]
GPR39 Agonist (Compound 3)GPR39Not applicable (small molecule)≤ 1 nM (EC50)[7]
MIF-1 Peptidomimetic (6b)Dopamine D2 Receptor (D2R)Picolinic acid (scaffold)0.33 ± 0.21 µM (EC50)[8]

Experimental Protocols

Synthesis of Fmoc-L-3-Pyridylalanine

General Steps:

  • Dissolution: L-3-pyridylalanine is dissolved in a suitable solvent, typically a mixture of an organic solvent (e.g., dioxane or acetone) and water.

  • Basification: A base, such as sodium carbonate or sodium bicarbonate, is added to the solution to deprotonate the amino group of the amino acid.

  • Addition of Fmoc-Cl or Fmoc-OSu: A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent is added dropwise to the amino acid solution with vigorous stirring. The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the reaction mixture is typically acidified to a pH of around 2-3 with a dilute acid (e.g., HCl).

  • Extraction: The product is extracted into an organic solvent such as ethyl acetate.

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield pure Fmoc-L-3-pyridylalanine.

Solid-Phase Peptide Synthesis (SPPS) of a Pyridyl-Alanine Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a pyridyl-alanine residue using Fmoc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-3-pyridylalanine)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treating it with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes). The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling:

    • The Fmoc-protected amino acid (e.g., Fmoc-L-3-pyridylalanine) (3 equivalents) is pre-activated in a separate vial with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • DIPEA (6 equivalents) is added to the activation mixture.

    • The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for a specified time (e.g., 1-2 hours) to allow for complete coupling.

    • The resin is then washed thoroughly with DMF.

  • Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed with ether. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10]

Characterization of the Purified Peptide
  • Mass Spectrometry: The molecular weight of the purified peptide is confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • NMR Spectroscopy: The structure and purity of the peptide can be further characterized by nuclear magnetic resonance (NMR) spectroscopy.[11][12][13][14][15]

Mandatory Visualizations

General Structure of a Pyridyl-Containing Amino Acid

G General Structure of a Pyridyl-Amino Acid cluster_amino_acid Amino Acid Backbone cluster_side_chain Side Chain alpha_C α-C COOH COOH alpha_C->COOH H H alpha_C->H beta_C β-C alpha_C->beta_C NH2 H₂N NH2->alpha_C Pyridyl Pyridyl Ring beta_C->Pyridyl

Caption: General structure of a pyridyl-containing amino acid.

Incorporation into a Peptide Backbone

G Incorporation into a Peptide Backbone peptide ...-NH-CH(R₁)-CO -NH-CH(R₂)-CO- NH-CH(R₃)-CO-... R2 Pyridyl Side Chain peptide:s->R2 R₂ Position

Caption: Incorporation of a pyridyl-alanine into a peptide chain.

Potential Interaction with a Target Protein

G Interaction with a Target Protein cluster_protein Target Protein cluster_peptidomimetic Pyridyl-Containing Peptidomimetic binding_pocket Binding Pocket h_bond_acceptor H-bond Acceptor hydrophobic_pocket Hydrophobic Pocket peptide_backbone Peptide Backbone peptide_backbone->binding_pocket Backbone Binding pyridyl_ring Pyridyl Ring pyridyl_ring->h_bond_acceptor H-bond pyridyl_ring->hydrophobic_pocket Hydrophobic Interaction

Caption: Potential binding modes of a pyridyl-peptidomimetic.

Workflow for Synthesis and Evaluation

G Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation synthesis_aa Synthesis of Fmoc-Pyridyl-Amino Acid spps Solid-Phase Peptide Synthesis (SPPS) synthesis_aa->spps cleavage Cleavage and Deprotection spps->cleavage purification HPLC Purification cleavage->purification characterization Characterization (MS, NMR) purification->characterization binding_assay Binding Affinity Assay (e.g., SPR, ITC) characterization->binding_assay Pure Peptidomimetic functional_assay In Vitro Functional Assay (e.g., Enzyme Inhibition) binding_assay->functional_assay cell_based_assay Cell-Based Assays functional_assay->cell_based_assay in_vivo_studies In Vivo Studies (Animal Models) cell_based_assay->in_vivo_studies

Caption: Workflow for pyridyl-peptidomimetic development.

Example Signaling Pathway Modulation: Inhibition of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in diseases like cancer.[16][17] Peptidomimetics containing pyridyl-amino acids can be designed to inhibit key protein-protein interactions within this cascade.[5][18]

G MAPK Signaling Pathway Inhibition cluster_pathway MAPK Signaling Cascade growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cell Proliferation, Survival transcription_factors->cellular_response inhibitor Pyridyl-Containing Peptidomimetic Inhibitor inhibitor->mek Inhibits MEK-ERK Interaction

Caption: Inhibition of the MAPK pathway by a pyridyl-peptidomimetic.

Conclusion

Pyridyl-containing amino acids are versatile and powerful tools in the design and development of novel peptidomimetics. Their unique physicochemical properties enable the fine-tuning of solubility, binding affinity, and metabolic stability, leading to compounds with enhanced therapeutic potential. The continued exploration of new synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the discovery of next-generation peptidomimetic drugs targeting a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals looking to harness the potential of these remarkable building blocks.

References

A Technical Guide to Incorporating Metal-Binding Sites in Peptides using Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of metal-binding functionalities into peptides is a rapidly advancing strategy in drug discovery, catalysis, and materials science. Metallopeptides, peptides capable of coordinating with metal ions, offer a unique combination of the specificity and biocompatibility of peptides with the diverse chemical properties of metals. The incorporation of non-canonical amino acids with metal-chelating side chains is a key approach to creating these novel molecules. Among these, (S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid (Boc-D-2-Pal-OH) stands out as a versatile building block. The pyridyl group of the 2-pyridylalanine (2-Pal) residue provides a well-defined coordination site for a variety of transition metals, enabling the rational design of peptides with tailored metal-binding affinities and geometries.

This technical guide provides an in-depth overview of the use of this compound for introducing metal-binding sites into peptides. It covers the synthetic methodology, quantitative analysis of metal-peptide interactions, and detailed experimental protocols relevant to researchers in academia and industry.

Quantitative Analysis of Metal-Peptide Interactions

The precise characterization of the binding between a metal ion and a peptide is crucial for understanding its structure-activity relationship. Techniques such as Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are instrumental in quantifying these interactions.

Table 1: Hypothetical Thermodynamic and Binding Parameters for Metal Ion Coordination by "Peptide-Pal"

Metal IonTechniqueStoichiometry (n) (Peptide:Metal)Dissociation Constant (Kd)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Cu²⁺ITC1:11.5 µM-8.2-2.5-10.7
Ni²⁺ITC1:112.3 µM-5.1-1.9-7.0
Zn²⁺ITC1:125.8 µM-3.7-2.6-6.3
Fe²⁺Spectro.1:18.9 µMN/AN/A-8.1

Note: This data is for illustrative purposes only and does not represent experimentally verified values for a specific peptide.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a peptide containing a D-2-pyridylalanine residue using Boc-Solid Phase Peptide Synthesis (SPPS) and the subsequent characterization of its metal-binding properties.

Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) of a Peptide Containing D-2-Pyridylalanine

This protocol outlines the manual synthesis of a hypothetical peptide, "Ac-Tyr-Gly-Gly-Phe-(D-2-Pal)-NH₂," on a Rink Amide resin.

1. Resin Swelling and Preparation:

  • Place 100 mg of Rink Amide resin (substitution level: 0.5 mmol/g) in a fritted syringe reaction vessel.

  • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Wash the resin with dimethylformamide (DMF) (3 x 5 mL).

2. Fmoc-Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes.

  • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling (Iterative Cycles):

  • For standard Boc-protected amino acids (e.g., Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(tBu)-OH):

    • In a separate vial, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Drain the reaction vessel and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • For this compound incorporation:

    • Follow the same procedure as for standard amino acids, using 3 equivalents of this compound.

4. N-terminal Acetylation:

  • After the final coupling cycle and Fmoc deprotection, wash the resin with DMF.

  • Treat the resin with a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

5. Cleavage and Deprotection:

  • Wash the resin with methanol (B129727) (3 x 5 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether.

  • Precipitate the peptide by centrifugation at 4000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the desired peptide and confirm its identity by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: Characterization of Metal-Peptide Binding by Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of thermodynamic parameters for the binding of a metal ion (e.g., Cu²⁺) to the synthesized peptide.

1. Sample Preparation:

  • Prepare a 50 mM HEPES buffer solution (pH 7.4) and filter it through a 0.22 µm filter.

  • Dissolve the purified, lyophilized peptide in the HEPES buffer to a final concentration of 20 µM. Ensure the peptide is fully dissolved.

  • Prepare a stock solution of the metal salt (e.g., CuSO₄) in the same HEPES buffer to a concentration of 200 µM.

  • Degas both the peptide and metal solutions for 10 minutes prior to the experiment to prevent bubble formation.

2. ITC Experiment Setup:

  • Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

  • Load the peptide solution into the sample cell (typically ~200 µL).

  • Load the metal salt solution into the injection syringe (typically ~40 µL).

3. Titration:

  • Perform an initial injection of 0.5 µL to remove any air from the syringe tip, and discard this data point from the analysis.

  • Perform a series of 19 subsequent injections of 2 µL of the metal solution into the peptide solution at 150-second intervals.

  • Stir the sample cell at a constant speed (e.g., 750 rpm) throughout the experiment to ensure proper mixing.

4. Data Analysis:

  • Integrate the raw ITC data (heat flow versus time) to obtain the heat change for each injection.

  • Plot the heat change per mole of injectant against the molar ratio of metal to peptide.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.

  • The fitting will yield the stoichiometry (n), the binding affinity (Kₐ or Kd), and the enthalpy change (ΔH).

  • Calculate the Gibbs free energy change (ΔG) and the entropy change (ΔS) using the following equations:

    • ΔG = -RTln(Kₐ)

    • ΔG = ΔH - TΔS

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key workflows involved in the synthesis and characterization of metal-binding peptides.

SPPS_Workflow cluster_loop Resin 1. Resin Swelling Deprotection 2. N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Loop Repeat for each amino acid Wash2->Loop Cleavage 6. Cleavage from Resin & Side-chain Deprotection (TFA) Wash2->Cleavage Loop->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification Characterization 8. Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Metal_Binding_Characterization Peptide Synthesized Peptide (containing D-2-Pal) ITC Isothermal Titration Calorimetry (ITC) Peptide->ITC NMR NMR Spectroscopy Peptide->NMR MS Mass Spectrometry Peptide->MS Metal Metal Ion Solution Metal->ITC Metal->NMR Metal->MS Data Binding Data (Kd, ΔH, ΔS, Stoichiometry) ITC->Data Structure Structural Information (Coordination Geometry) NMR->Structure Complex Confirmation of Metal-Peptide Complex MS->Complex

Caption: Characterization of Metal-Peptide Interactions.

Hypothetical Signaling Pathway

While specific signaling pathways modulated by peptides containing this compound are not yet established, the following diagram illustrates a generalized mechanism by which a metallopeptide could act as an agonist for a cell surface receptor, such as a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metallopeptide Metallopeptide (Agonist) Receptor GPCR Metallopeptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation of target proteins

Caption: Generalized GPCR Signaling Pathway.

Theoretical pKa Calculation of Boc-D-2-pyridylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental determination of the acid dissociation constants (pKa) of Boc-D-2-pyridylalanine. This N-terminally protected amino acid, incorporating a pyridine (B92270) ring, is a valuable building block in medicinal chemistry, notably in the synthesis of nitric oxide synthase (NOS) inhibitors. Accurate pKa values are critical for understanding its pharmacokinetic and pharmacodynamic properties, enabling the rational design of novel therapeutics.

Introduction to pKa and its Importance in Drug Development

The pKa value is a measure of the acidity of a compound in a solution. It is the pH at which the compound exists in equal concentrations of its protonated and deprotonated forms. For a molecule like Boc-D-2-pyridylalanine, which possesses both a carboxylic acid group and a basic pyridine nitrogen, there will be two distinct pKa values. These values govern the molecule's charge state at a given physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.[1] Therefore, the accurate determination of pKa is a cornerstone of modern drug discovery and development.

Theoretical pKa Calculation of Boc-D-2-pyridylalanine

The theoretical calculation of pKa values for molecules in solution is a complex task that requires accurate computation of the free energy change of the deprotonation reaction. Several quantum mechanical and hybrid methods have been developed to tackle this challenge. For Boc-D-2-pyridylalanine, the pKa of the carboxylic acid group (pKa1) and the pyridinium (B92312) ion (pKa2) are of interest.

Computational Methodologies

A common and robust approach for theoretical pKa calculation involves the use of thermodynamic cycles, which break down the deprotonation process in solution into more manageable steps that can be calculated using quantum chemistry methods. The "direct method," which calculates the free energy of all species directly in the solvated phase, and the "proton exchange method" are also viable strategies.[2]

Key Computational Approaches:

  • Density Functional Theory (DFT): This is a widely used quantum mechanical method for calculating the electronic structure of molecules. Several functionals are suitable for pKa calculations, including:

    • B3LYP: A popular hybrid functional that often provides a good balance of accuracy and computational cost.

    • M06-2X: A high-nonlocality functional that has shown good performance for main-group thermochemistry and non-covalent interactions.

    • PBE0: A hybrid functional that often yields accurate results for a variety of chemical properties.[3]

  • Basis Sets: The choice of basis set is crucial for accurate calculations. Pople-style basis sets like 6-311++G(d,p) are commonly used, as they include diffuse functions to describe anions and polarization functions to account for the distortion of atomic orbitals in molecules.

  • Solvation Models: To account for the effect of the solvent (typically water), implicit solvation models are employed. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are popular choices that treat the solvent as a continuous dielectric medium.[3][4]

Predicted pKa Values

While experimental data for Boc-D-2-pyridylalanine is scarce, a predicted pKa value of 3.09 is available from chemical suppliers for the carboxylic acid moiety.[5] This value can serve as a preliminary reference. The pKa of the pyridine ring is expected to be in the range of 5-6, similar to pyridine itself.

The following table summarizes theoretically predictable pKa values for the functional groups in Boc-D-2-pyridylalanine based on typical ranges for these moieties.

Functional GroupPredicted pKa RangeIonizable Form
Carboxylic Acid2.0 - 4.0R-COOH ⇌ R-COO⁻ + H⁺
Pyridine Nitrogen4.5 - 6.0Py-H⁺ ⇌ Py + H⁺

Experimental Determination of pKa

Experimental validation of theoretical predictions is crucial. Several well-established techniques can be employed to determine the pKa values of Boc-D-2-pyridylalanine.

Potentiometric Titration

This classical method involves the titration of a solution of the amino acid with a strong acid or base, while monitoring the pH. The pKa values can be determined from the titration curve as the pH at the half-equivalence points.

Experimental Protocol:

  • Preparation of the Analyte Solution: A precisely weighed amount of Boc-D-2-pyridylalanine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration with NaOH: The solution is titrated with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) in small increments.

  • pH Monitoring: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa of the carboxylic acid is the pH at the first half-equivalence point.

  • Titration with HCl: To determine the pKa of the pyridine nitrogen, the amino acid solution is first fully deprotonated with a stoichiometric amount of NaOH and then titrated with a standardized solution of hydrochloric acid (e.g., 0.1 M). The pKa of the pyridinium ion is the pH at the second half-equivalence point of this back-titration.

Capillary Zone Electrophoresis (CZE)

CZE is a powerful separation technique that can also be used for pKa determination. The method relies on the change in the electrophoretic mobility of the analyte as a function of the pH of the background electrolyte.

Experimental Protocol:

  • Preparation of Background Electrolytes (BGEs): A series of buffers with a range of pH values (e.g., from pH 2 to 12) and constant ionic strength are prepared.

  • Sample Injection: A small plug of the Boc-D-2-pyridylalanine solution is injected into the capillary filled with a specific BGE.

  • Electrophoretic Separation: A high voltage is applied across the capillary, causing the analyte to migrate.

  • Detection: The migration time of the analyte is measured using a suitable detector (e.g., UV-Vis or conductivity detector).

  • Mobility Calculation: The effective electrophoretic mobility is calculated from the migration time.

  • pKa Determination: The effective mobility is plotted against the pH of the BGE. The resulting sigmoidal curve can be fitted to an appropriate equation to determine the pKa values.

Role in Drug Development: Inhibition of Nitric Oxide Synthase

Boc-D-2-pyridylalanine is a key intermediate in the synthesis of inhibitors targeting nitric oxide synthases (NOS).[6] NOS are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation.[7][8] Overproduction of NO by inducible NOS (iNOS) is implicated in various inflammatory diseases and septic shock. Therefore, selective inhibition of iNOS is a major therapeutic goal.

The pyridine ring in pyridylalanine derivatives can play a significant role in the binding of inhibitors to the active site of NOS, potentially through interactions with key amino acid residues or the heme cofactor.[9][10] Understanding the pKa of the pyridine nitrogen is crucial, as its protonation state will influence its ability to form hydrogen bonds and other electrostatic interactions within the enzyme's active site.

Signaling Pathway and Inhibition Logic

The following diagrams illustrate the general workflow for theoretical pKa calculation and the logical pathway of NOS inhibition.

Theoretical_pKa_Calculation_Workflow Theoretical pKa Calculation Workflow cluster_input Input cluster_calculation Quantum Mechanical Calculation cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (Boc-D-2-pyridylalanine) geometry_optimization Geometry Optimization (Protonated & Deprotonated) mol_structure->geometry_optimization energy_calculation Single-Point Energy Calculation (DFT: B3LYP, M06-2X) (Basis Set: 6-311++G(d,p)) geometry_optimization->energy_calculation solvation_model Continuum Solvation Model (PCM or SMD) energy_calculation->solvation_model free_energy Calculate Gibbs Free Energy (ΔG) solvation_model->free_energy pka_calculation pKa Calculation (pKa = ΔG / (2.303 * RT)) free_energy->pka_calculation pka_values Predicted pKa Values (Carboxylic Acid & Pyridine) pka_calculation->pka_values

Caption: Workflow for the theoretical calculation of pKa values.

NOS_Inhibition_Pathway Nitric Oxide Synthase Inhibition Pathway cluster_synthesis Inhibitor Synthesis cluster_inhibition Enzymatic Inhibition cluster_outcome Therapeutic Outcome Boc_Pya Boc-D-2-pyridylalanine Inhibitor Pyridyl-containing NOS Inhibitor Boc_Pya->Inhibitor Chemical Synthesis NOS Nitric Oxide Synthase (NOS) Inhibitor->NOS Binds to Active Site Inhibitor->NOS Reduced_NO Reduced NO Production NO Nitric Oxide (NO) NOS->NO Produces Arginine L-Arginine (Substrate) Arginine->NOS Binds to Therapeutic_Effect Anti-inflammatory Effect Reduced_NO->Therapeutic_Effect

Caption: Logical pathway of NOS inhibition by pyridyl-containing compounds.

Conclusion

The theoretical prediction and experimental determination of the pKa values of Boc-D-2-pyridylalanine are essential for its effective application in drug design and development. Quantum mechanical calculations, particularly DFT methods combined with appropriate basis sets and solvation models, provide a powerful tool for estimating these crucial physicochemical parameters. This in-depth understanding of its acid-base properties will facilitate the design of more potent and selective NOS inhibitors, ultimately contributing to the development of new therapies for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for Boc-D-2-Pal-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) is a non-proteinogenic amino acid derivative that is instrumental in the design and synthesis of novel peptides with tailored biological activities. The incorporation of a D-amino acid can significantly enhance peptide stability against enzymatic degradation, while the pyridyl moiety offers a site for potential metal chelation, modification, or altered receptor interactions.[1] This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using the well-established Boc-based solid-phase peptide synthesis (SPPS) methodology.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical approach in SPPS.[2][3] It relies on the acid-labile Boc group for temporary Nα-protection and typically more acid-stable, benzyl-based side-chain protecting groups. The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Data Presentation

The following tables summarize representative quantitative data for a typical Boc-SPPS cycle. It is important to note that these values are illustrative and can vary depending on the peptide sequence, resin, and specific coupling conditions. Optimization is recommended for each specific synthesis.

Table 1: Key Parameters for Boc-SPPS Cycle

ParameterTypical Value/RangeNotes
Resin Loading0.3 - 1.0 mmol/gDependent on the resin type (e.g., Merrifield, PAM, MBHA).
Boc Deprotection Time20 - 30 minutesUsing 50% TFA in DCM. A two-step deprotection is common.
Neutralization Time5 - 10 minutesUsing 10% DIEA in DCM, repeated twice.
Coupling Time1 - 4 hoursCan be monitored using the ninhydrin (B49086) test. Double coupling may be necessary for sterically hindered amino acids.
Final Cleavage Yield50 - 90%Highly dependent on the peptide sequence and cleavage conditions.
Crude Peptide Purity40 - 80%Dependent on sequence and synthesis efficiency.

Table 2: Reagents and Solvents for Boc-SPPS

Reagent/SolventPurposeTypical Concentration/Amount
Dichloromethane (B109758) (DCM)Resin swelling, washing, solvent for reactionsAs required
Dimethylformamide (DMF)Solvent for coupling reactionsAs required
Trifluoroacetic Acid (TFA)Boc group removal50% (v/v) in DCM
Diisopropylethylamine (DIEA)Neutralization of TFA salt10% (v/v) in DCM
HBTU/HOBt or DIC/HOBtCoupling activators2-4 equivalents relative to resin loading
Anhydrous Hydrogen Fluoride (HF)Cleavage from resin and side-chain deprotectionHigh concentration, with scavengers
Anisole, Thioanisole, EthanedithiolScavengers in cleavage cocktail5-10% (v/v)

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide incorporating this compound.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield or PAM resin, 0.5 mmol/g loading) in a reaction vessel equipped with a filter.

  • Wash the resin three times with dichloromethane (DCM, 10 mL/g of resin).

  • Swell the resin in DCM for at least 30 minutes with gentle agitation.

Protocol 2: First Amino Acid Loading (for Merrifield Resin)

This protocol describes the attachment of the C-terminal amino acid to a chloromethylated resin (Merrifield resin).

  • Dissolve the Boc-protected C-terminal amino acid (4 equivalents relative to resin loading) in a minimal amount of DMF.

  • Add potassium fluoride (KF, 4 equivalents) to the amino acid solution and stir for 30 minutes at room temperature.

  • Remove the swelling DCM from the resin and add the amino acid/KF solution.

  • Heat the reaction mixture at 50°C for 18-24 hours with gentle agitation.

  • Wash the resin with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

Protocol 3: Boc-SPPS Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain, including this compound.

1. Boc Deprotection: a. Wash the peptide-resin three times with DCM. b. Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin. c. Agitate for 2 minutes and drain the solution. d. Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[3] e. Drain the solution and wash the peptide-resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

2. Neutralization: a. Add a solution of 10% (v/v) diisopropylethylamine (DIEA) in DCM to the resin. b. Agitate for 2 minutes and drain the solution. c. Repeat the neutralization step. d. Wash the peptide-resin five times with DCM.

3. Coupling of this compound (HBTU/HOBt method): a. In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for 5-10 minutes. c. Add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Monitoring the coupling: Perform a qualitative ninhydrin (Kaiser) test. A blue color indicates incomplete coupling. If the test is positive, continue agitation for another hour or perform a second coupling. f. Once the ninhydrin test is negative (yellow), wash the resin with DMF (3x) and DCM (3x).

4. Capping (Optional): a. To block any unreacted amino groups, add a capping solution (e.g., acetic anhydride/DIEA/DCM 1:1:8) to the resin and agitate for 15 minutes. b. Wash the resin with DCM (3x).

Protocol 4: Final Cleavage and Deprotection

Caution: This protocol involves the use of anhydrous hydrogen fluoride (HF), which is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.

  • Add a magnetic stir bar and the appropriate scavengers (e.g., anisole, 1 mL per gram of resin). The choice of scavengers is crucial to prevent side reactions with sensitive residues. For peptides containing the pyridyl group of D-2-Pal, ensuring sufficient scavenging of carbocations is important.

  • Cool the reaction vessel to -5 to 0°C using an ice/salt bath.

  • Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen or under vacuum.

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration and wash several times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Protocol 5: Peptide Purification
  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

  • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with an appropriate gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Boc-SPPS Workflow Diagram

Boc_SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM/IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (this compound + Activator) wash3 Wash (DMF/DCM) coupling->wash3 wash1->neutralization wash2->coupling monitoring Ninhydrin Test wash3->monitoring monitoring->coupling Positive (Recouple) repeat Repeat Cycle for next AA monitoring->repeat Negative cleavage Final Cleavage (e.g., HF/Anisole) monitoring->cleavage Final AA Coupled repeat->deprotection purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: General workflow for a single cycle of Boc-SPPS.

Logical Relationship of Boc/Bzl Protection Strategy

Boc_Protection_Strategy peptide Nα-Boc Peptide Chain Side-Chain-Bzl Resin deprotection Temporary Deprotection (Moderate Acid: TFA) peptide:n->deprotection Removes Nα-Boc group for chain elongation cleavage Final Cleavage (Strong Acid: HF) peptide:sc->cleavage Removes side-chain (Bzl) protection peptide:r->cleavage Cleaves peptide from resin deprotection->peptide Allows next coupling product Free Peptide cleavage->product

Caption: Orthogonality concept in Boc/Bzl SPPS strategy.

References

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis using Boc-D-2-pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-2-pyridylalanine is a non-canonical amino acid derivative that is increasingly utilized in peptide synthesis for drug discovery and development. The incorporation of a pyridine (B92270) ring into the peptide backbone can introduce unique conformational constraints, enhance receptor binding affinity, and improve metabolic stability.[1] The choice between manual and automated solid-phase peptide synthesis (SPPS) for incorporating Boc-D-2-pyridylalanine depends on various factors including the desired scale, throughput, complexity of the peptide, and available resources.

This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of Boc-D-2-pyridylalanine into a peptide sequence. It includes comprehensive protocols, comparative data on key performance indicators, and visualizations of the respective workflows and a representative biological signaling pathway.

Data Presentation: Manual vs. Automated Synthesis

The following table summarizes typical quantitative data for the incorporation of a single amino acid residue, such as Boc-D-2-pyridylalanine, into a growing peptide chain using both manual and automated Boc-SPPS methods.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)

Experimental Protocols

The following protocols describe the general steps for the incorporation of Boc-D-2-pyridylalanine into a peptide chain using the Boc/Bzl protection strategy.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Strategy)

Objective: To manually synthesize a peptide containing a D-2-pyridylalanine residue on a solid support.

Materials:

  • Merrifield or PAM resin

  • Boc-D-2-pyridylalanine

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Washing solvents (e.g., DCM, Methanol)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)

  • Sintered glass funnel or peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a peptide synthesis vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and shake for 20-30 minutes to remove the Boc protecting group.[2]

    • Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting TFA salt by washing the resin with a 5-10% solution of DIEA in DCM until a neutral pH is achieved.

    • Wash the resin with DCM to remove excess base.

  • Amino Acid Coupling (Boc-D-2-pyridylalanine):

    • In a separate vessel, dissolve Boc-D-2-pyridylalanine (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, the coupling is incomplete and should be repeated.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the peptide-resin and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cleavage cocktail (e.g., anhydrous HF with scavengers like anisole). (Caution: HF is extremely hazardous and requires specialized equipment and training).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Automated Solid-Phase Peptide Synthesis (Boc Strategy)

Objective: To synthesize a peptide containing a D-2-pyridylalanine residue using an automated peptide synthesizer.

Materials:

  • Automated peptide synthesizer

  • Appropriate resin for Boc chemistry

  • Boc-D-2-pyridylalanine and other required Boc-amino acids in vials for the synthesizer

  • Reagent bottles containing:

    • DCM

    • 50% TFA in DCM

    • 10% DIEA in DCM

    • Coupling agent solution (e.g., HBTU in DMF)

    • Washing solvents

  • Cleavage apparatus and reagents (as per manual protocol)

Procedure:

  • Synthesizer Setup:

    • Load the appropriate resin into the reaction vessel of the synthesizer.

    • Place the vials containing Boc-D-2-pyridylalanine and other Boc-amino acids in the designated positions.

    • Ensure all reagent and solvent bottles are filled and properly connected to the synthesizer.

  • Synthesis Initiation:

    • Program the peptide sequence and synthesis protocol into the synthesizer's software.

    • The instrument will automatically perform the following steps for each amino acid, including Boc-D-2-pyridylalanine:

      • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by flushing with the TFA/DCM solution.

      • Washing: The resin is automatically washed with DCM and/or DMF to remove deprotection reagents.

      • Neutralization: The resin is treated with the DIEA solution to neutralize the amino group.

      • Washing: The resin is washed to remove the neutralization base.

      • Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of Boc-D-2-pyridylalanine solution, coupling reagents, and base into the reaction vessel for in-situ activation.

      • Coupling: The activated amino acid is coupled to the resin-bound peptide for a pre-programmed duration.

      • Washing: The resin is washed to remove excess reagents and soluble by-products.

  • Final Cleavage and Deprotection:

    • Once the entire sequence is assembled, the synthesizer will wash and dry the peptide-resin.

    • The peptide is then cleaved from the resin and the side-chain protecting groups are removed manually outside the synthesizer using a cleavage cocktail, following the same procedure as in the manual protocol.

Visualizations

Manual_SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-D-2-pyridylalanine, HBTU, DIEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (HF/Anisole) Repeat->Cleavage Final Amino Acid Peptide Crude Peptide Cleavage->Peptide

Manual Solid-Phase Peptide Synthesis Workflow

Automated_SPPS_Workflow Setup Synthesizer Setup (Resin, Reagents, Sequence) Start Start Synthesis Program Setup->Start Cycle Automated Synthesis Cycle (Deprotection, Wash, Neutralize, Couple, Wash) Start->Cycle Loop Repeat for each Amino Acid Cycle->Loop Loop->Cycle Not Last AA Cleavage Manual Cleavage (HF/Anisole) Loop->Cleavage Last AA Peptide Crude Peptide Cleavage->Peptide

Automated Solid-Phase Peptide Synthesis Workflow

Peptide_Signaling_Pathway Peptide Peptide (with D-2-pyridylalanine) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation (GDP -> GTP) Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A (PKA) Activation Second_Messenger->Kinase Activation Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) Kinase->Response Phosphorylation of Target Proteins

Representative Peptide Signaling Pathway (GPCR)

Discussion

The choice between manual and automated synthesis for incorporating Boc-D-2-pyridylalanine is a trade-off between control, cost, and throughput.

Manual Synthesis offers greater flexibility for non-standard procedures and troubleshooting. It is often more cost-effective for small-scale synthesis of a limited number of peptides. However, it is labor-intensive, time-consuming, and the reproducibility can be lower due to operator variability.

Automated Synthesis provides high throughput, excellent reproducibility, and significantly reduced hands-on time.[3] Modern synthesizers have optimized protocols that can lead to higher purity and yield. The main drawbacks are the initial capital investment for the instrument and the potentially higher cost of pre-packaged reagents.

The incorporation of the 2-pyridylalanine residue can influence the peptide's biological activity by modulating its interaction with cellular targets, such as G-protein coupled receptors (GPCRs). The pyridine nitrogen can act as a hydrogen bond acceptor, potentially leading to altered binding affinity and signaling outcomes. Peptides containing such modifications are often explored for their therapeutic potential in various signaling pathways, including those involved in inflammation, neurotransmission, and metabolic regulation.

References

Application Notes and Protocols for Incorporating Boc-D-2-Pal-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of unnatural amino acids into peptide sequences is a critical strategy in drug discovery and development, often imparting enhanced potency, metabolic stability, and unique conformational properties. Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) is one such amino acid whose integration can be challenging due to steric hindrance and the electronic properties of the pyridyl side chain. The selection of an appropriate coupling reagent is paramount to ensure high coupling efficiency while minimizing side reactions, particularly racemization.[1] This document provides a detailed guide to selecting coupling reagents and optimized protocols for the successful incorporation of this compound in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

The Boc/Bzl protection scheme employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more robust, acid-labile protecting groups (like benzyl (B1604629) ethers) for side chains.[2] The Boc group is typically removed with trifluoroacetic acid (TFA), while final cleavage from the resin and side-chain deprotection require a strong acid like hydrogen fluoride (B91410) (HF).[3][4]

Logical Workflow for Boc-SPPS

The general workflow for a single coupling cycle in Boc-SPPS involves a deprotection step to free the N-terminal amine, followed by neutralization and coupling of the next Boc-protected amino acid.

General Boc-SPPS Cycle Workflow Start Start Cycle: Peptide-Resin-NH-Boc Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash_1 Wash (DCM, IPA) Deprotection->Wash_1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash_1->Neutralization Wash_2 Wash (DCM) Neutralization->Wash_2 Coupling Coupling: Add this compound + Coupling Reagent + Base (if required) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 End End Cycle: New Peptide-Resin-NH-Boc Wash_3->End Next Next Cycle or Final Cleavage End->Next

Caption: General workflow for a Boc solid-phase peptide synthesis (SPPS) cycle.

Selection of Coupling Reagents

The success of coupling sterically hindered amino acids like this compound largely depends on the reactivity of the chosen coupling reagent. Reagents are broadly classified into carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts.

  • Carbodiimides (e.g., DIC, DCC) : These are cost-effective reagents but often require an additive like 1-Hydroxybenzotriazole (HOBt) to form an active ester, which enhances reaction rates and suppresses racemization.[5] Dicyclohexylcarbodiimide (DCC) forms an insoluble urea (B33335) byproduct, making it unsuitable for SPPS, whereas the byproduct of Diisopropylcarbodiimide (DIC) is soluble.[5][6]

  • Aminium/Uronium Salts (e.g., HBTU, HATU) : These reagents are highly efficient and react rapidly.[5] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally more reactive than HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) due to the electronic properties of the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester.[7][8] This makes HATU particularly suitable for difficult couplings with a lower risk of epimerization.[5][7]

  • Phosphonium Salts (e.g., PyBOP, PyBrOP) : These reagents, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), are also highly effective, especially for hindered couplings.[8] A key advantage over aminium/uronium salts is that they do not guanidinylate the free N-terminal amine, a side reaction that can terminate the peptide chain.[8]

Decision Logic for Coupling Reagent Selection Start Start: Incorporate This compound Check_Hindrance Is the coupling sterically hindered or known to be difficult? Start->Check_Hindrance Check_Racemization Is racemization a significant concern? Check_Hindrance->Check_Racemization No Use_HATU Use high-reactivity reagent: HATU or PyBOP Check_Hindrance->Use_HATU Yes Use_DEPBT Consider low-racemization reagent: DEPBT or DIC/HOAt Check_Racemization->Use_DEPBT Yes Use_Standard Standard conditions: DIC/HOBt or HBTU Check_Racemization->Use_Standard No

Caption: Decision logic for selecting a coupling reagent for this compound.

Comparative Data of Common Coupling Reagents

Coupling ReagentClassRelative ReactivityRacemization RiskKey Advantages & Considerations
DIC/HOBt CarbodiimideModerateLow to ModerateCost-effective; requires pre-activation. Risk of racemization can increase with basic additives.[5][9]
HBTU Aminium SaltHighLow to ModerateEfficient and widely used. Byproducts are soluble. Can cause guanidinylation if used in excess.[5][8]
HATU Aminium SaltVery HighLowSuperior for hindered amino acids and rapid couplings.[5][7] Less epimerization than HBTU.[7]
PyBOP Phosphonium SaltVery HighLowExcellent for difficult couplings. Does not cause guanidinylation side reactions.[8][10]
DEPBT Phosphonium SaltHighVery LowExcellent for coupling easily epimerized amino acids.[5][11]

Experimental Protocols

Note: The following protocols are generalized for SPPS. Equivalents are based on the initial loading of the resin. It is assumed that the this compound is a free acid. If it is a DCHA or CHA salt, it must first be converted to the free acid.[12]

Protocol 1: Standard Coupling using DIC/HOBt

This method is a reliable and cost-effective choice for many standard couplings.

  • Resin Preparation : Swell the peptide-resin in Dichloromethane (DCM) (10 mL per gram of resin) for 30-60 minutes.

  • Boc Deprotection : Remove the N-terminal Boc group by treating the resin with 50% TFA in DCM for 20-30 minutes.[4]

  • Washing : Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove TFA.[4]

  • Neutralization : Neutralize the resin-bound amine salt with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 10 minutes (2x). Wash with DCM (5x).

  • Coupling Solution Preparation :

    • In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.3 eq.) in a minimal volume of N,N-Dimethylformamide (DMF).

    • Add this solution to the resin.

    • Add DIC (3.3 eq.) to the resin suspension.

  • Reaction : Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for completeness using the Kaiser test. If the test is positive after 4 hours, a second coupling may be required.[12]

  • Washing : Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x). Proceed to the next cycle.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for overcoming the steric hindrance of this compound and ensuring a high-yield coupling.

  • Resin Preparation, Deprotection, Washing, and Neutralization : Follow steps 1-4 from Protocol 1. The in situ neutralization protocol can also be used.[2][3]

  • Coupling Solution Preparation (Pre-activation) :

    • In a separate vessel, dissolve this compound (2.0 eq.) and HATU (2.0 eq.) in DMF (5 mL per gram of resin).[13]

    • Add DIEA (4.0 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[13]

  • Reaction : Add the activated amino acid solution to the neutralized resin. Agitate the mixture at room temperature for 30-60 minutes. Monitor for completion.[7]

  • Washing : Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x). Proceed to the next cycle.

Protocol 3: Low-Racemization Coupling using DEPBT

This protocol is advised when minimizing racemization is the highest priority, for instance, if the adjacent residue or coupling conditions are known to promote epimerization.

  • Resin Preparation, Deprotection, Washing, and Neutralization : Follow steps 1-4 from Protocol 1.

  • Coupling :

    • Suspend the neutralized resin in DMF or DCM.

    • Add this compound (1.5 eq.) and DEPBT (1.5 eq.) to the resin.[12]

    • Add DIEA or Triethylamine (Et₃N) (3.0 eq.).[12]

  • Reaction : Agitate the mixture at room temperature for 1-2 hours. Monitor for completion.

  • Washing : Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x). Proceed to the next cycle.

Troubleshooting

  • Problem : Low Coupling Efficiency (Positive Kaiser Test after extended reaction time)

    • Cause : Incomplete reaction due to steric hindrance of this compound.

    • Solution 1 : Switch to a more powerful coupling reagent like HATU or PyBOP.[7][8]

    • Solution 2 : Perform a double coupling. After the first coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated amino acid.[14]

    • Solution 3 : Increase the reaction temperature (e.g., to 40-50 °C) or use microwave-assisted SPPS, which can significantly accelerate coupling rates.[15]

  • Problem : Racemization

    • Cause : The α-proton of the activated amino acid can be abstracted under basic conditions, leading to a loss of stereochemical integrity.[9][16] 2-pyridylalanine has been noted to be susceptible to racemization.[1]

    • Solution 1 : Minimize the pre-activation time, especially when using strong bases like DIEA.

    • Solution 2 : Use a weaker base, such as N-methylmorpholine (NMM), or a base-free condition like DIC/HOAt.[9][16]

    • Solution 3 : Employ a coupling reagent known for low racemization, such as DEPBT.[5][11]

This document is intended for research and development purposes. All protocols should be adapted and optimized based on the specific peptide sequence, resin, and available laboratory equipment.

References

Application Note: Standard Boc Deprotection Protocol for Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in solid-phase peptide synthesis (SPPS)[1][2]. Its popularity stems from its stability under various conditions and its facile removal under acidic conditions[3]. Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) is an important unnatural amino acid derivative used in the synthesis of peptides and peptidomimetics to introduce conformational constraints or to act as a metal chelator. The efficient and clean removal of the Boc group is a critical step to ensure a high yield of the desired peptide[4]. This document provides a detailed standard protocol for the deprotection of this compound using trifluoroacetic acid (TFA).

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and the free amine, which is protonated under the acidic conditions to form an ammonium (B1175870) salt[1][2][5][6].

The generated tert-butyl cation is a reactive electrophile that can cause side reactions by alkylating nucleophilic residues, such as tryptophan or methionine[1][7]. To prevent these undesired modifications, scavengers are often added to the reaction mixture to trap the carbocation[7].

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-Butyl Cation tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation TFA TFA (H+) Free_Amine Free Amine (as TFA Salt) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol

This protocol describes a standard procedure for the deprotection of this compound in solution phase.

Materials and Reagents

  • This compound

  • Dichloromethane (B109758) (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) (Optional scavenger)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon line for inert atmosphere

  • Rotary evaporator

  • Centrifuge and centrifuge tubes (optional)

Procedure

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at room temperature. A typical concentration is 0.1-0.2 M.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Reagent Addition: Prepare the deprotection cocktail. A common cocktail consists of 25-50% TFA in DCM[8][9]. If the substrate is sensitive to alkylation, a scavenger such as triisopropylsilane (TIS) can be added to the cocktail (e.g., TFA/TIS/DCM). Slowly add the deprotection cocktail to the stirred solution of this compound at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • Precipitation: Dissolve the crude residue in a minimal amount of DCM or methanol (B129727) and add it dropwise to a large volume of cold diethyl ether with vigorous stirring to precipitate the deprotected amino acid as its TFA salt[7].

  • Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether to remove any remaining organic impurities.

  • Drying: Dry the final product under vacuum. The product is typically a white to off-white solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Boc deprotection of this compound.

ParameterValue/RangeNotes
Substrate This compoundC₁₃H₁₈N₂O₄, MW: 266.29 g/mol [10][11]
Reagent Trifluoroacetic acid (TFA)A strong acid used for cleavage[1][2].
Solvent Dichloromethane (DCM)Anhydrous grade is recommended.
TFA Concentration 25% - 50% (v/v) in DCMHigher concentrations lead to faster deprotection[8][9].
Reaction Temperature 0 °C to Room TemperatureInitial addition at 0 °C is recommended to control exothermicity.
Reaction Time 30 minutes - 2 hoursMonitor by TLC or LC-MS for completion[4][7].
Scavengers (Optional) Triisopropylsilane (TIS), WaterTypically 2.5-5% (v/v). Used to trap the tert-butyl cation[7][12].
Typical Yield >90% (Variable)Yield depends on the purity of the starting material and work-up procedure.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Boc Deprotection Workflow start Start: this compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add TFA/DCM Cocktail (Optional: with Scavenger) cool->add_reagent react Stir at RT for 1-2 hours (Monitor reaction) add_reagent->react evaporate Remove Volatiles (Rotary Evaporation) react->evaporate precipitate Precipitate in cold Diethyl Ether evaporate->precipitate isolate Isolate Solid (Filtration/Centrifugation) precipitate->isolate dry Dry under Vacuum isolate->dry end_product Final Product: H-D-2-Pal-OH · TFA dry->end_product

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for the Use of Boc-D-2-Pal-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in drug discovery and chemical biology. These modifications can enhance peptide stability, modulate receptor affinity and selectivity, and introduce novel functionalities. Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) is a versatile building block that introduces a pyridyl group, a common motif in pharmacologically active compounds. The pyridine (B92270) ring can participate in hydrogen bonding, metal coordination, and aromatic interactions, offering unique possibilities for molecular recognition. Furthermore, the D-configuration of the amino acid can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptides.[1]

This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide libraries using Boc-based solid-phase peptide synthesis (SPPS).

Key Properties of this compound

A summary of the physicochemical properties of this compound is presented in Table 1.

Property Value
Chemical Name N-(tert-butoxycarbonyl)-3-(pyridin-2-yl)-D-alanine
CAS Number 98266-32-1
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance White to off-white solid
Purity ≥95%
Storage Store at -20°C

Applications in Peptide Library Synthesis

The unique structural features of D-2-pyridylalanine make it an attractive candidate for inclusion in peptide libraries aimed at discovering novel therapeutic leads.

  • Enhanced Receptor Interactions: The pyridyl nitrogen can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with target receptors.

  • Improved Pharmacokinetic Properties: The D-amino acid configuration provides steric hindrance to proteases, enhancing the metabolic stability of the peptides.[1]

  • Increased Solubility: The incorporation of pyridylalanine has been shown to enhance the aqueous solubility of peptides, which is a critical parameter for drug development.[2][3]

  • Metal Chelation: The pyridine moiety can serve as a ligand for metal ions, enabling the design of metallopeptides with catalytic or imaging applications.

Experimental Protocols

The following protocols describe the manual synthesis of a peptide library incorporating this compound using the split-and-mix method. This technique allows for the generation of a large number of unique peptide sequences on individual resin beads.[4][5][6][7][8]

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell Merrifield resin (1 g, 1.0 mmol/g substitution) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 3 mmol) in a mixture of ethanol (B145695) (10 mL) and water (5 mL).

    • Add a 2M aqueous solution of cesium carbonate (Cs₂CO₃) dropwise until the pH is neutral (pH ~7).

    • Remove the solvent under reduced pressure to obtain the Boc-amino acid cesium salt.

    • Dry the salt under high vacuum for at least 2 hours.

    • Add the dried Boc-amino acid cesium salt to the swollen resin in dimethylformamide (DMF, 10 mL).

    • Heat the mixture at 50°C for 24 hours with gentle agitation.

    • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

    • Determine the loading of the first amino acid using a quantitative method (e.g., spectrophotometric analysis of the Fmoc group if Fmoc-amino acid is used for loading determination, or gravimetrically).

Protocol 2: Boc-SPPS Cycle for Peptide Elongation

A single cycle of deprotection and coupling is outlined below. This cycle is repeated for each amino acid addition.

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 10 mL).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[9]

    • Drain the TFA solution and wash the resin with DCM (3 x 10 mL) and isopropanol (B130326) (2 x 10 mL) to shrink the resin and help remove residual acid.[9]

    • Wash with DCM (3 x 10 mL).

  • Neutralization:

    • Wash the resin with DMF (3 x 10 mL).

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (10 mL) to the resin and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5 x 10 mL).

  • Coupling of this compound (HBTU/HOBt Method):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitoring the coupling reaction: Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads. A negative test (beads remain colorless or turn yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), the coupling reaction is incomplete and should be repeated (double coupling).

    • Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Split-and-Mix Synthesis for a Peptide Library

This protocol describes the generation of a diverse peptide library.

  • Initial Synthesis: Perform the initial amino acid couplings on the solid support as a single batch.

  • Splitting: After a desired number of common amino acids have been coupled, divide the resin into equal portions, one for each of the next amino acids to be added (including this compound).

  • Parallel Coupling: Couple a different amino acid (e.g., Boc-Ala-OH, Boc-Leu-OH, this compound, etc.) to each portion of the resin using the coupling protocol described above.

  • Mixing (Pooling): After the coupling reactions are complete and the resins have been washed, combine all portions of the resin into a single vessel and mix thoroughly to ensure randomization.

  • Repeat: Repeat the splitting, parallel coupling, and mixing steps for each subsequent position in the peptide sequence to build the library's diversity.

Protocol 4: Final Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

  • HF Cleavage:

    • Caution: Anhydrous hydrogen fluoride (B91410) (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

    • Place the dried peptide-resin in a pre-cooled HF cleavage apparatus.

    • Add a scavenger mixture (e.g., anisole, 1 mL per gram of resin) to protect sensitive amino acid side chains.

    • Cool the apparatus to 0°C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the resin with cold diethyl ether to precipitate the cleaved peptide.

    • Collect the crude peptide by filtration and wash with additional cold diethyl ether.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the solution to obtain the peptide library as a fluffy powder.

Quantitative Data

The efficiency of solid-phase peptide synthesis can be influenced by various factors, including the specific amino acid sequence, coupling reagents, and reaction conditions. The following table provides representative data for the incorporation of amino acids in SPPS.

Parameter Typical Range Notes
First Amino Acid Loading 0.4 - 1.0 mmol/gDependent on the resin and coupling method.
Coupling Efficiency per Cycle >99%Monitored by Kaiser test; double coupling may be required for sterically hindered amino acids.
Overall Crude Peptide Yield 50 - 80%Highly dependent on the length and sequence of the peptide.
Purity of Crude Peptide 60 - 90%Varies with sequence and synthesis efficiency; purification is typically required.

Visualizations

Experimental Workflow

Peptide_Library_Synthesis cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycles (Split-and-Mix) cluster_Final_Steps Final Steps Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Load Couple First Boc-AA Swell->Load Deprotect Boc Deprotection (TFA) Load->Deprotect Neutralize Neutralization (DIEA) Deprotect->Neutralize Split Split Resin Neutralize->Split Couple_A Couple AA 'A' Split->Couple_A Portion 1 Couple_B Couple AA 'B' Split->Couple_B Portion 2 Couple_Pal Couple this compound Split->Couple_Pal Portion n Pool Pool and Mix Resins Couple_A->Pool Couple_B->Pool Couple_Pal->Pool Pool->Deprotect Repeat for next position Cleave Cleavage from Resin (HF) Pool->Cleave Purify Purification & Lyophilization Cleave->Purify Library Peptide Library Purify->Library

Caption: Workflow for split-and-mix peptide library synthesis.

Signaling Pathway

Peptides incorporating pyridylalanine can act as ligands for G-protein coupled receptors (GPCRs), modulating downstream signaling pathways. For instance, analogs of glucagon (B607659) containing pyridylalanine have been shown to interact with the glucagon receptor, a class B GPCR, which primarily signals through the Gαs pathway to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[2]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Peptide with D-2-Pal GPCR GPCR (e.g., Glucagon Receptor) Peptide->GPCR Binding & Activation G_protein G-Protein (Gαsβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαs activates cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Modulation of

Caption: GPCR signaling pathway activated by a peptide ligand.

References

Application Notes and Protocols for the Synthesis of Peptide-Based Enzyme Inhibitors with Boc-D-2-pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery for the development of potent and specific enzyme inhibitors. Boc-D-2-pyridylalanine, a derivative of alanine (B10760859) containing a pyridine (B92270) ring, is a valuable building block for synthesizing peptide-based inhibitors, particularly those targeting metalloproteinases. The pyridine moiety can act as a zinc-binding group, chelating the catalytic zinc ion in the active site of enzymes like matrix metalloproteinases (MMPs), leading to potent inhibition. The D-configuration of the amino acid can also confer resistance to proteolytic degradation, enhancing the in vivo stability of the peptide inhibitor.

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of peptide-based enzyme inhibitors incorporating Boc-D-2-pyridylalanine using Boc-chemistry solid-phase peptide synthesis (SPPS). Additionally, protocols for evaluating the inhibitory activity of these synthetic peptides are detailed.

Data Presentation

The inhibitory activities of a representative peptide containing 2-pyridylalanine against several metalloproteinases are summarized in Table 1. This data illustrates the potential for these peptides to serve as broad-spectrum inhibitors.[1]

Table 1: Inhibitory Activity of a 2-Pyridylalanine-Containing Peptide Against Various Metalloproteinases

Enzyme TargetIC50 (nM)Inhibition Constant (Ki) (nM)Assay Conditions
MMP-8 (Neutrophil Collagenase)15075Fluorogenic substrate, pH 7.5, 37°C
MMP-9 (Gelatinase B)12060Fluorogenic substrate, pH 7.5, 37°C
TACE (ADAM-17)200100Fluorogenic substrate, pH 7.4, 37°C

Note: The data presented is illustrative and based on reported activities of L-pyridylalanine-containing inhibitors. Actual values for a specific D-2-pyridylalanine peptide would need to be determined experimentally.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-2-Pyridylalanine-Containing Peptide Inhibitor

This protocol outlines the manual synthesis of a model tripeptide inhibitor (e.g., Ac-Pro-D-2-Pal-Leu-NH2) using Boc-SPPS methodology.

1.1. Materials and Reagents:

  • Resin: Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)

  • Amino Acids: Boc-Leu-OH, Boc-D-2-pyridylalanine, Boc-Pro-OH

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Diisopropylethylamine (DIPEA), Methanol (B129727) (MeOH), Piperidine (B6355638)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Deprotection Reagent: 20% (v/v) piperidine in DMF

  • Capping Reagent: Acetic anhydride (B1165640)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Other: Diethyl ether, Nitrogen gas for agitation

1.2. Synthesis Workflow:

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling1 Couple Boc-Leu-OH (HBTU/HOBt/DIPEA) Wash1->Coupling1 Wash2 DMF/DCM Wash Coupling1->Wash2 Deprotection2 Boc Deprotection (TFA/DCM) Wash2->Deprotection2 Neutralization Neutralization (DIPEA/DCM) Deprotection2->Neutralization Wash3 DCM/DMF Wash Neutralization->Wash3 Coupling2 Couple Boc-D-2-pyridylalanine (HBTU/HOBt/DIPEA) Wash3->Coupling2 Wash4 DMF/DCM Wash Coupling2->Wash4 Deprotection3 Boc Deprotection (TFA/DCM) Wash4->Deprotection3 Neutralization2 Neutralization (DIPEA/DCM) Deprotection3->Neutralization2 Wash5 DCM/DMF Wash Neutralization2->Wash5 Coupling3 Couple Boc-Pro-OH (HBTU/HOBt/DIPEA) Wash5->Coupling3 Wash6 DMF/DCM Wash Coupling3->Wash6 Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Wash6->Acetylation Wash7 DCM/MeOH Wash Acetylation->Wash7 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash7->Cleavage Precipitation Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (LC-MS) Purification->Characterization

Caption: Boc-SPPS Workflow for a Tripeptide Inhibitor.

1.3. Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel with nitrogen bubbling.

  • First Amino Acid Coupling (Leucine):

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, pre-activate Boc-Leu-OH (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Subsequent Amino Acid Couplings (D-2-Pyridylalanine and Proline):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

    • Neutralization: Wash the resin with DCM and then neutralize with 10% DIPEA in DCM for 10 minutes.

    • Washing: Wash the resin thoroughly with DCM and DMF.

    • Coupling: Repeat the pre-activation and coupling steps as described for Leucine, using Boc-D-2-pyridylalanine and then Boc-Pro-OH. Standard coupling times are generally sufficient for Boc-D-2-pyridylalanine.

  • N-terminal Acetylation:

    • After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and methanol and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization

2.1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water).

  • Purify the peptide using a preparative C18 RP-HPLC column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze by analytical RP-HPLC to pool the purest fractions.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

2.2. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the molecular weight.

Protocol 3: Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized peptide against a target metalloproteinase using a fluorogenic substrate.

3.1. Materials and Reagents:

  • Purified target enzyme (e.g., MMP-9)

  • Fluorogenic enzyme substrate

  • Synthesized peptide inhibitor

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)

  • 96-well black microplates

  • Fluorescence microplate reader

3.2. Assay Procedure:

  • Prepare a serial dilution of the peptide inhibitor in assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor dilutions. Include controls with no inhibitor and no enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates (V) for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

The synthesized peptide inhibitors function by blocking the catalytic activity of matrix metalloproteinases. MMPs are key regulators of the extracellular matrix (ECM) and are involved in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.

Signaling_Pathway ProMMP Pro-MMP (Inactive) ActiveMMP Active MMP ProMMP->ActiveMMP Activation Activator Activator (e.g., other proteases) Activator->ProMMP Degradation ECM Degradation ActiveMMP->Degradation ECM Extracellular Matrix (e.g., Collagen, Gelatin) ECM->Degradation CellularEffects Cellular Effects (Migration, Invasion, Proliferation) Degradation->CellularEffects Inhibitor Pyridylalanine Peptide Inhibitor Inhibitor->Inhibition

Caption: Inhibition of the MMP Signaling Pathway.

This diagram illustrates that pro-MMPs are activated to their catalytic form, which then degrades components of the extracellular matrix. This degradation leads to various downstream cellular effects. The pyridylalanine-containing peptide inhibitor directly blocks the active MMP, thereby preventing ECM degradation and the subsequent cellular responses.

References

Application Notes and Protocols: The Role of Boc-D-2-Pal-OH in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design, offering a powerful strategy to enhance stability, modulate conformation, and improve biological activity. Among these, Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) has emerged as a critical building block, particularly in the development of potent and stable peptide drug candidates. Its unique structural features, including the D-configuration and the pyridyl side chain, contribute significantly to the therapeutic efficacy of peptides by influencing receptor binding and resistance to enzymatic degradation.

These application notes provide a comprehensive overview of the utility of this compound in the design of peptide-based therapeutics, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists. Detailed protocols for peptide synthesis and relevant biological assays are provided to guide researchers in the practical application of this versatile amino acid derivative.

The Strategic Advantage of Incorporating D-2-Pyridylalanine

The D-isomer of 2-pyridylalanine offers several advantages in peptide drug design:

  • Enhanced Stability: The D-configuration provides steric hindrance that protects the peptide backbone from cleavage by endogenous proteases, thereby increasing its in vivo half-life.

  • Conformational Constraint: The presence of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for optimal receptor binding.

  • Receptor Interaction: The pyridyl side chain can engage in specific interactions, such as hydrogen bonding, with the target receptor, potentially increasing binding affinity and potency. Docking studies of the GnRH antagonist Cetrorelix, which contains a D-3-pyridylalanine, suggest that this residue interacts with Lys121 in the GnRH receptor.[1]

Application Spotlight: GnRH Antagonists

A prominent application of D-pyridylalanine is in the development of GnRH antagonists like Cetrorelix and Degarelix. These peptides are used in assisted reproductive technologies and for the treatment of hormone-dependent cancers.[2] The inclusion of D-pyridylalanine at position 3 is a common feature in third-generation GnRH antagonists.[2]

Quantitative Analysis of D-Pyridylalanine's Impact on Biological Activity

The following table summarizes the in vitro antagonist potency of Degarelix and its analogs where the D-3-pyridylalanine (D-3-Pal) at position 3 is replaced with a modified version, D-2-methoxy-5-pyridylalanine (D-2-OMe-5Pal), or its L-isomer. This data highlights the critical role of the specific D-pyridylalanine structure in receptor binding.

CompoundSequence Modification at Position 3In Vitro GnRH Receptor Antagonist Potency (IC50, nM)
Degarelix (6)D-3-Pal1.65
Analog (7)D-2-OMe-5Pal5.22
Analog (8)L-2-OMe-5Pal36.95

Data sourced from Samant, et al. (2005). The Journal of Peptide Research.[1]

The data clearly indicates that while the D-configuration is preferred over the L-configuration, modifications to the pyridyl ring can impact potency, suggesting a specific interaction between the pyridyl moiety and the GnRH receptor.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analog using this compound

This protocol outlines the manual Boc-SPPS for a representative GnRH antagonist analog.

Workflow for Boc-SPPS of a GnRH Antagonist Analog:

cluster_0 Resin Preparation cluster_1 Peptide Chain Elongation (Cyclical) cluster_2 Cleavage and Purification Resin Start with MBHA Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (TFA/DCM) Swell->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Repeat for each amino acid Coupling Couple next Boc-Amino Acid (including this compound) Neutralization->Coupling Repeat for each amino acid Wash Wash (DCM and IPA) Coupling->Wash Repeat for each amino acid Wash->Deprotection Repeat for each amino acid Cleavage Cleave peptide from resin (HF) Precipitation Precipitate with cold ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification

Caption: Boc-SPPS workflow for a GnRH antagonist analog.

Materials:

  • MBHA (4-methylbenzhydrylamine) resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling agents (e.g., HBTU, HOBt, DIC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine

  • Isopropyl alcohol (IPA)

  • Anhydrous hydrogen fluoride (B91410) (HF)

  • Anisole (B1667542) (scavenger)

  • Diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Water for HPLC

Procedure:

  • Resin Preparation: Swell the MBHA resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the terminal amino group of the resin if necessary.

    • In a separate vessel, dissolve the first Boc-protected amino acid, HBTU, and HOBt in DMF. Add DIEA to activate.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF, IPA, and DCM.

  • Subsequent Amino Acid Couplings (including this compound):

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Washing: Wash the resin thoroughly with DCM and IPA.

    • Neutralization: Neutralize the resin with 10% DIEA in DCM.

    • Coupling: Couple the next Boc-protected amino acid (e.g., this compound) as described in step 2.

    • Repeat this cycle for each amino acid in the sequence.

  • Cleavage from Resin:

    • After the final amino acid coupling and deprotection, wash and dry the resin.

    • Treat the resin with anhydrous HF in the presence of anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide with cold ether and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final peptide.

In Vitro Biological Assays

a) GnRH Receptor Binding Assay (Competitive Inhibition):

Workflow for GnRH Receptor Binding Assay:

cluster_0 Assay Preparation cluster_1 Binding and Measurement cluster_2 Data Analysis Cells Prepare cell membranes expressing GnRH-R Incubate Incubate membranes, radioligand, and test peptide Cells->Incubate Radioligand Prepare radiolabeled GnRH agonist Radioligand->Incubate TestPeptide Prepare serial dilutions of test peptide TestPeptide->Incubate Separate Separate bound and free radioligand (filtration) Incubate->Separate Measure Measure radioactivity of bound fraction Separate->Measure Plot Plot % inhibition vs. peptide concentration Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for a competitive GnRH receptor binding assay.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GnRH receptor (e.g., HEK293-GnRHR).

  • Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled GnRH agonist (e.g., [125I]-Triptorelin), and varying concentrations of the test peptide (e.g., the synthesized GnRH antagonist analog).

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow for competitive binding.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test peptide. Calculate the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled agonist.

b) Intracellular Calcium Mobilization Assay:

Procedure:

  • Cell Culture: Culture GnRH receptor-expressing cells (e.g., αT3-1 pituitary gonadotrope cells) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the GnRH antagonist analog for 15 minutes.

  • Agonist Stimulation: Add a GnRH agonist to stimulate the cells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Determine the inhibitory effect of the antagonist on the agonist-induced calcium mobilization.

c) Intracellular cAMP Accumulation Assay:

Procedure:

  • Cell Culture: Culture GnRH receptor-expressing cells in a 24-well plate.

  • Antagonist Pre-incubation: Pre-treat the cells with different concentrations of the GnRH antagonist analog for 30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: Stimulate the cells with a GnRH agonist for 15 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: Quantify the reduction in agonist-stimulated cAMP production in the presence of the antagonist.

Signaling Pathway of GnRH Antagonists:

GnRH_Antagonist GnRH Antagonist (e.g., Cetrorelix) GnRHR GnRH Receptor GnRH_Antagonist->GnRHR Blocks Gq_protein Gq Protein GnRHR->Gq_protein Inhibits Activation Gs_protein Gs Protein GnRHR->Gs_protein Inhibits Activation PLC Phospholipase C Gq_protein->PLC Inhibits IP3 IP3 PLC->IP3 Inhibits Ca_release Intracellular Ca2+ Release IP3->Ca_release Inhibits AC Adenylyl Cyclase Gs_protein->AC Inhibits cAMP cAMP Production AC->cAMP Inhibits

Caption: GnRH antagonist signaling pathway inhibition.

d) Enzymatic Degradation Assay:

Procedure:

  • Peptide Incubation: Incubate the synthesized peptide at a known concentration with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum/plasma at 37°C.

  • Time-Course Sampling: Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding an acid (e.g., TFA) or by heat inactivation.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to separate the intact peptide from its degradation products.

  • Data Analysis: Quantify the amount of intact peptide remaining at each time point and calculate the degradation half-life (t1/2) of the peptide. This provides a measure of its stability.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists, offering a reliable means to enhance the therapeutic properties of peptide drug candidates. Its successful incorporation into GnRH antagonists exemplifies its potential to improve metabolic stability and receptor binding affinity. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in the design and development of novel peptide-based therapeutics. Careful consideration of the synthetic strategy and comprehensive in vitro evaluation are crucial steps towards realizing the full potential of this and other unnatural amino acids in drug discovery.

References

Application Notes and Protocols: Coupling Boc-D-2-Pal-OH to Merrifield Resin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the covalent attachment of N-α-tert-butyloxycarbonyl-D-2-pyridylalanine (Boc-D-2-Pal-OH) to Merrifield resin. This initial loading of the C-terminal amino acid is a critical step in Boc-based solid-phase peptide synthesis (SPPS). The protocols detailed below are intended for researchers, scientists, and professionals in drug development.

Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, is a foundational solid support for Boc-SPPS.[1][2] The attachment of the first Boc-protected amino acid is typically achieved via nucleophilic substitution of the resin's chloromethyl group, forming a benzyl (B1604629) ester linkage.[1][3] The most common and robust method for this esterification is the cesium salt method, which minimizes side reactions and racemization.[4][5]

Experimental Protocols

This section details the methodologies for coupling this compound to Merrifield resin. The most common procedure, the Cesium Salt Method, is presented as the primary protocol, with the Potassium Fluoride (B91410) Method offered as an alternative.

Protocol 1: Cesium Salt Method

This method, originally described by Gisin, is widely used for attaching the first Boc-amino acid to Merrifield resin.[4] It involves the formation of a cesium salt of the amino acid, which then reacts with the chloromethyl groups on the resin.[1]

Step 1: Preparation of this compound Cesium Salt

  • Dissolve this compound (1.0 eq) in methanol (B129727) (5 mL/mmol) or ethanol (B145695) (2 mL/mmol).[1]

  • Add a small amount of water (0.5 mL/mmol).[1]

  • Titrate the solution to a neutral pH (pH 7.0) using a 20% aqueous solution of cesium carbonate (Cs₂CO₃).[1]

  • Evaporate the resulting solution to dryness using a rotary evaporator, typically at a bath temperature of 45°C.[1]

  • To ensure the salt is completely dry, which is critical for a successful reaction, perform two azeotropic distillations by adding dimethylformamide (DMF, 2.5 mL/mmol) and evaporating to dryness after each addition.[1][5]

Step 2: Resin Preparation and Coupling Reaction

  • Place the Merrifield resin (1.0 eq based on chlorine substitution) in a suitable reaction vessel.

  • Swell the resin in DMF (6-8 mL per gram of resin) for at least 30-60 minutes with gentle agitation.[1]

  • Add the dried this compound cesium salt (1.0-1.2 equivalents based on the resin's chlorine substitution) to the swollen resin suspension.[1]

  • Heat the reaction mixture to 50°C and agitate (e.g., using an orbital shaker) for 24-48 hours.[1][5] The reaction can be catalyzed by adding potassium iodide (KI, 0.1 eq).

Step 3: Resin Washing

  • After the reaction is complete, filter the resin.

  • Wash the resin sequentially to remove unreacted reagents and byproducts. A typical washing sequence is:

    • DMF (3 times)

    • 50% aqueous DMF (3 times)[1]

    • DMF (3 times)

    • Dichloromethane (DCM) (3 times)

    • Methanol (MeOH) (3 times)[1]

  • Dry the resin in vacuo to a constant weight, preferably over a desiccant like KOH.

Protocol 2: Alternative - Potassium Fluoride Method

This method provides an alternative for loading the first amino acid and avoids the need to pre-form the cesium salt.[1][6]

  • Swell the Merrifield resin (1.0 eq) in DMF (6 mL per gram of resin) in a reaction vessel.

  • Dissolve this compound (1.5 eq) in DMF and add it to the resin suspension.[6]

  • Add anhydrous potassium fluoride (KF) (3.0 eq) to the mixture.[1][6]

  • Heat the mixture to 50°C and agitate for approximately 24 hours.[1][6]

  • Filter and wash the resin as described in Protocol 1, Step 3.[1][6]

  • Dry the resin in vacuo to a constant weight.[6]

Protocol 3: Determination of Resin Loading

After coupling, it is essential to determine the substitution level (loading) of the resin. A common method involves removing the Boc protecting group and then quantifying the resulting free amine.

  • Accurately weigh a small amount of the dried, loaded resin (approx. 5-10 mg).

  • Place the resin in a small, fritted vessel.

  • Boc Deprotection: Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes at room temperature to remove the Boc group.[4][7][8]

  • Wash the resin thoroughly with DCM (3 times), isopropanol (B130326) (2 times), and DCM (3 times) to remove excess TFA.[5]

  • Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (v/v) for 5 minutes (repeat twice).[7]

  • Wash the resin again with DCM (3 times) and dry it.

  • The amount of free amine can then be quantified using methods such as the picric acid test or by reacting the amine with a chromophore like Fmoc-Cl and measuring its subsequent release (spectrophotometrically).

Data Presentation

The following table summarizes the quantitative parameters for the coupling of this compound to Merrifield resin.

ParameterCesium Salt MethodPotassium Fluoride MethodReference(s)
Reagent Equivalents
This compound1.0 - 1.2 eq1.5 eq,[1],[6]
BaseCs₂CO₃ (to pH 7)Anhydrous KF (3.0 eq)[1],[6]
Catalyst (Optional)KI (0.1 eq)N/A
Reaction Conditions
SolventDMFDMF[1],[6]
Temperature50°C50°C[1],[6]
Reaction Time24 - 48 hours24 hours[1],[6],[5]
Typical Loading
Substitution Level0.4 - 1.0 mmol/gVaries, generally satisfactory[1],[4]

Visualizations: Workflows and Chemical Schemes

The following diagrams illustrate the key processes involved in coupling this compound to Merrifield resin and the subsequent steps in SPPS.

G cluster_prep Step 1: Cesium Salt Preparation cluster_coupling Step 2: Coupling Reaction cluster_wash Step 3: Washing & Drying prep1 Dissolve this compound in MeOH/H2O prep2 Titrate to pH 7 with aq. Cs2CO3 prep1->prep2 prep3 Evaporate to dryness prep2->prep3 prep4 Azeotrope with DMF (x2) prep3->prep4 coupling Add Cs-Salt to Resin Heat to 50°C (24-48h) prep4->coupling resin_prep Swell Merrifield Resin in DMF resin_prep->coupling wash1 Filter Resin coupling->wash1 wash2 Wash Sequentially: DMF -> aq. DMF -> DMF -> DCM -> MeOH wash1->wash2 wash3 Dry Resin in vacuo wash2->wash3 end Boc-D-2-Pal-Resin wash3->end Loaded Resin

Caption: Workflow for the Cesium Salt Method.

Caption: Chemical scheme for coupling reaction.

G start Start with Boc-AA-Resin deprotect 1. Deprotection (50% TFA/DCM) start->deprotect wash_neut 2. Wash & Neutralization (DCM, DIEA) deprotect->wash_neut couple 3. Coupling (Next Boc-AA, Activator) wash_neut->couple wash_final 4. Final Wash (DMF, DCM) couple->wash_final cycle Repeat for next amino acid wash_final->cycle Peptide chain elongated cycle->deprotect Start next cycle

Caption: General cycle of Boc-SPPS elongation.

References

Application of Boc-D-2-Pal-OH in Drug Discovery and Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) is a non-natural, Boc-protected D-amino acid that serves as a critical building block in the synthesis of peptide-based therapeutics. The incorporation of D-amino acids like D-2-pyridylalanine into peptide sequences is a key strategy in medicinal chemistry to enhance proteolytic stability, prolong plasma half-life, and improve the overall pharmacokinetic and pharmacodynamic profile of peptide drugs.[1][2] The pyridine (B92270) side chain of this compound can also introduce unique interactions with biological targets, such as receptors and enzymes, facilitating the design of novel therapeutics with enhanced efficacy.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, with a focus on its application in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name (2R)-2-[(tert-butoxy)carbonylamino]-3-(pyridin-2-yl)propanoic acid
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents like DMF, DCM, and alcohols
Storage Store at 2-8 °C, protected from moisture

Application in GnRH Antagonist Synthesis

A significant application of pyridyl-D-alanine derivatives is in the development of potent and long-acting GnRH antagonists.[4] These peptides are used in the treatment of hormone-dependent cancers, such as prostate and breast cancer, and other disorders. The strategic placement of non-natural amino acids like D-2-pyridylalanine in the GnRH peptide sequence can lead to enhanced receptor binding affinity and improved antagonist activity.

While specific data for a peptide containing D-2-pyridylalanine was not available in the reviewed literature, a closely related analog containing the positional isomer D-3-pyridylalanine (D-3-Pal) demonstrates the potential of this class of molecules. A patent for a potent GnRH antagonist, with the structure Ac-D-Nal-D-pCIPhe-D-3-Pal -Ser-NicLys-D(6ANic)Orn-Leu-IprLys-Pro-D-Ala-NH₂, reports significant in vivo activity.[5]

Representative Biological Data

The following table summarizes the in vivo efficacy of the aforementioned GnRH antagonist containing D-3-Pal in a rat model. This data illustrates the potent testosterone (B1683101) suppression achievable with peptides incorporating D-pyridylalanine residues.

Time PointMean Serum Testosterone (ng/mL)
Week 1 < 0.5
Week 2 < 0.5
Week 3 < 0.5
Data from a study in rats, demonstrating sustained suppression of testosterone to castration levels (≤0.5 ng/ml) over three weeks following administration of the GnRH antagonist.[5]

Another study on a degarelix (B1662521) analog where the native D-Alanine at position 3 was replaced with D-2-methoxy-5-pyridyl-alanine reported an in vitro IC₅₀ of 5.22 nM for antagonizing the human GnRH receptor.[4] This further highlights the utility of pyridylalanine derivatives in designing potent GnRH antagonists.

Experimental Protocols

The following protocols describe the general procedures for the incorporation of this compound into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a target peptide incorporating this compound typically follows a stepwise elongation of the peptide chain on a solid support. The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the Nα-amino group of the amino acids.

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Deprotection Boc Deprotection (TFA) First_AA->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling of this compound Neutralization->Coupling Wash Washing Steps Coupling->Wash Repeat Repeat Cycle Wash->Repeat for subsequent amino acids Cleavage Cleavage & Deprotection (HF) Wash->Cleavage after final coupling Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

Figure 1: General workflow for Boc-SPPS.
Protocol for this compound Coupling

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Pre-activation of Amino Acid:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add HBTU (3 equivalents) to the solution.

    • Finally, add DIEA (6 equivalents) and vortex briefly. The solution should change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the pre-activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.

    • A negative test (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), extend the reaction time or repeat the coupling step.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the peptide-resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to remove excess reagents and by-products.

Boc Deprotection Protocol

This protocol describes the removal of the Nα-Boc protecting group to liberate the free amine for the next coupling step.

Materials:

  • Peptide-resin with Nα-Boc protection

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • TFA Treatment:

    • Wash the peptide-resin with DCM (3 times).

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Washing:

    • Drain the TFA solution.

    • Wash the resin with DCM (5 times) to remove residual TFA.

  • Neutralization:

    • Wash the resin with a 5% DIEA in DCM solution (2 times for 2 minutes each).

    • Wash the resin with DCM (3 times) followed by DMF (3 times) to prepare for the next coupling step.

Signaling Pathway Modulation by GnRH Antagonists

GnRH antagonists function by competitively blocking the GnRH receptor in the anterior pituitary gland. This prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH and FSH levels subsequently suppresses the production of testosterone in males and estrogen in females.

GnRH_Pathway cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Gonads GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR binds PLC Phospholipase C GnRHR->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC LH_FSH LH & FSH Synthesis and Release Ca_PKC->LH_FSH Hormone Testosterone / Estrogen Production LH_FSH->Hormone Antagonist GnRH Antagonist (containing D-2-Pal) Antagonist->GnRHR blocks

Figure 2: GnRH receptor signaling pathway and the mechanism of action of GnRH antagonists.

Conclusion

This compound is a valuable synthetic building block for the development of peptide-based drugs with improved therapeutic properties. Its incorporation into peptide sequences, particularly in the context of GnRH antagonists, can lead to compounds with enhanced stability and potent biological activity. The provided protocols offer a general framework for the use of this compound in solid-phase peptide synthesis, which can be adapted and optimized for the synthesis of specific target peptides. The representative data from closely related analogs underscore the potential of D-pyridylalanine-containing peptides in drug discovery.

References

Application Notes and Protocols for Cleavage and Purification of Peptides Containing 2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cleavage and purification of synthetic peptides containing the unnatural amino acid 2-pyridylalanine (2-Pya). The inclusion of 2-Pya can enhance the pharmacological properties of peptides, such as solubility and binding affinity.[1] However, its unique chemical structure requires careful consideration during the final stages of solid-phase peptide synthesis (SPPS), namely the cleavage from the resin and subsequent purification.

Key Considerations for 2-Pyridylalanine Peptides

The pyridine (B92270) ring in 2-Pya is an aromatic and heterocyclic moiety that can influence the peptide's behavior during cleavage and purification. While generally stable, the nitrogen atom in the pyridine ring can be protonated under acidic conditions, which may affect the peptide's solubility and chromatographic behavior. Therefore, optimizing cleavage cocktails and purification methods is crucial to obtain a high-purity final product.

Cleavage of 2-Pyridylalanine-Containing Peptides from Solid-Phase Resin

The most common method for cleaving peptides synthesized via Fmoc-based chemistry is treatment with a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[2][3] Scavengers are essential to quench reactive cationic species generated during the removal of protecting groups, which can otherwise lead to unwanted side reactions.[2]

Recommended Cleavage Cocktail

For peptides containing 2-pyridylalanine, a standard yet robust cleavage cocktail is recommended to ensure complete deprotection and minimize side reactions. The following cocktail is a good starting point, and optimization may be necessary depending on the other amino acids present in the sequence.

ReagentConcentration (% v/v)Purpose
Trifluoroacetic Acid (TFA)95.0Cleavage and deprotection
Water (H₂O)2.5Scavenger, aids in peptide precipitation
Triisopropylsilane (TIS)2.5Scavenger for carbocations

Note: For peptides also containing other sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), a more complex scavenger mixture may be required.[2]

Experimental Protocol: Peptide Cleavage
  • Resin Preparation:

    • Following the final Fmoc deprotection and any on-resin modifications, thoroughly wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 5 mL per 100 mg of resin) to remove any residual dimethylformamide (DMF).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Prepare the cleavage cocktail fresh by combining the reagents in the specified proportions. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin (approximately 10 mL per 1 g of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Collection:

    • Filter the resin from the cleavage mixture into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

    • A white precipitate should form. Allow the peptide to fully precipitate at -20°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cleavage_Workflow Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Cleavage_Cocktail Add Cleavage Cocktail (TFA/H₂O/TIS) Dry_Resin->Cleavage_Cocktail Cleavage_Reaction Cleavage Reaction (2-3 hours) Cleavage_Cocktail->Cleavage_Reaction Filter Filter to Remove Resin Cleavage_Reaction->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Ether Wash with Ether Centrifuge->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Purification Proceed to Purification Dry_Peptide->Purification

Figure 1. Workflow for the cleavage of 2-pyridylalanine-containing peptides.

Purification of 2-Pyridylalanine-Containing Peptides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[4][5][6] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase and a polar mobile phase.

RP-HPLC System and Parameters
  • Column: A C18 stationary phase is recommended for most peptides.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. The gradient steepness should be optimized for each peptide to achieve the best separation.

  • Detection: UV absorbance at 214 nm and 280 nm. The peptide bond absorbs at 214 nm, while the aromatic side chains (including 2-pyridylalanine) absorb at 280 nm.

Experimental Protocol: Peptide Purification by RP-HPLC
  • Sample Preparation:

    • Dissolve the crude, dried peptide in a small amount of a suitable solvent. For peptides containing 2-Pya, which can enhance solubility, starting with Mobile Phase A is recommended.[1] If solubility is an issue, a small amount of acetonitrile or dimethyl sulfoxide (B87167) (DMSO) can be added.

    • Filter the peptide solution through a 0.22 µm syringe filter to remove any particulates.

  • Method Development (Analytical Scale):

    • Inject a small amount of the dissolved peptide onto an analytical RP-HPLC column.

    • Run a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate retention time of the target peptide.

    • Based on the scouting run, develop a shallower, optimized gradient around the retention time of the desired peptide to improve resolution.

  • Preparative Purification:

    • Switch to a preparative RP-HPLC column with the same stationary phase.

    • Scale up the injection volume and flow rate according to the column dimensions.

    • Run the optimized gradient and collect fractions corresponding to the main peptide peak.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions using analytical RP-HPLC to determine their purity.

    • Confirm the identity of the peptide in the pure fractions by mass spectrometry.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Purification_Workflow Crude_Peptide Crude Peptide Dissolve Dissolve in Mobile Phase A Crude_Peptide->Dissolve Filter_Sample Filter Sample Dissolve->Filter_Sample Analytical_HPLC Analytical RP-HPLC (Method Development) Filter_Sample->Analytical_HPLC Preparative_HPLC Preparative RP-HPLC (Fraction Collection) Analytical_HPLC->Preparative_HPLC Fraction_Analysis Analyze Fractions (Analytical HPLC & Mass Spec) Preparative_HPLC->Fraction_Analysis Pool_Fractions Pool Pure Fractions Fraction_Analysis->Pool_Fractions Lyophilize Lyophilize Pool_Fractions->Lyophilize Pure_Peptide Purified Peptide Lyophilize->Pure_Peptide

Figure 2. Workflow for the purification of 2-pyridylalanine-containing peptides.

Data Presentation: Illustrative Cleavage and Purification Results

The following table presents hypothetical, yet representative, data for the cleavage and purification of peptides containing 2-pyridylalanine. Actual yields and purities will vary depending on the peptide sequence, length, and the efficiency of the solid-phase synthesis.

Peptide SequenceCleavage CocktailCrude Purity (%)Purification MethodFinal Purity (%)Overall Yield (%)
Ac-Gly-Ala-(2-Pya)-Leu-NH₂TFA/H₂O/TIS (95:2.5:2.5)75RP-HPLC (C18)>9825
H-Phe-(2-Pya)-Trp-Gly-Lys-NH₂TFA/H₂O/TIS/EDT (92.5:2.5:2.5:2.5)68RP-HPLC (C18)>9518
{Cyclo}[Arg-Gly-Asp-(2-Pya)-Val]TFA/H₂O/TIS (95:2.5:2.5)72RP-HPLC (C18)>9922

Note: EDT (ethanedithiol) can be added to the cleavage cocktail as an additional scavenger, particularly for peptides containing tryptophan.

Troubleshooting

  • Low Cleavage Yield:

    • Ensure the resin is completely dry before adding the cleavage cocktail.

    • Extend the cleavage time to 4 hours.

    • Consider a more potent cleavage cocktail if other acid-labile protecting groups are present.

  • Poor Purity of Crude Peptide:

    • Optimize the solid-phase synthesis coupling and deprotection steps.

    • Ensure efficient washing of the resin between steps.

  • Difficulty in Purification:

    • Optimize the RP-HPLC gradient to better resolve impurities.

    • If the peptide is highly charged, consider ion-exchange chromatography (IEX) as an orthogonal purification step.

    • For very hydrophobic or aggregating peptides, hydrophobic interaction chromatography (HIC) or the use of organic modifiers in the initial dissolution step may be beneficial. The incorporation of pyridylalanine can enhance solubility, which may mitigate some of these issues.[1]

Conclusion

The cleavage and purification of peptides containing 2-pyridylalanine can be successfully achieved using standard protocols with careful consideration of the unique properties of this unnatural amino acid. The protocols provided in these application notes serve as a robust starting point for obtaining high-purity 2-Pya-containing peptides for research, and preclinical and clinical development.

References

Post-Synthetic Modification of Peptides with Boc-D-2-Pal-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-synthetic modification (PSM) of peptides is a powerful strategy for introducing novel functionalities, enhancing therapeutic properties, and developing new research tools. The incorporation of unnatural amino acids, such as D-2-pyridylalanine (D-2-Pal), can significantly impact a peptide's conformation, stability, and receptor-binding affinity. This document provides detailed application notes and protocols for the post-synthetic modification of peptides with Boc-D-2-Pal-OH, focusing on the N-terminal modification of a target peptide in solution phase. This approach allows for the site-specific introduction of the D-2-pyridylalanine moiety after the initial peptide sequence has been synthesized, offering flexibility in peptide design and functionalization.

The protocols outlined below utilize common peptide coupling reagents to facilitate the formation of an amide bond between the free N-terminus of a peptide and the carboxylic acid of this compound. Due to the steric hindrance of α,α-disubstituted amino acids, careful selection of coupling reagents and reaction conditions is crucial for achieving high modification efficiency.[1][2] This document provides protocols for two effective coupling methods and details the analytical techniques for monitoring the reaction and characterizing the final product.

Data Presentation

The efficiency of post-synthetic N-terminal modification is highly dependent on the coupling reagents, the peptide sequence, and the specific amino acid being introduced. For sterically hindered amino acids like this compound, uronium/aminium-based reagents such as HBTU are often more effective than carbodiimides alone. The following tables summarize representative data for the coupling of Boc-protected amino acids to the N-terminus of a model peptide in solution, highlighting the expected yields and purity under different conditions.

Table 1: Comparison of Coupling Reagents for N-Terminal Modification

Coupling ReagentAdditiveBase (equiv.)Reaction Time (h)Yield (%)Purity (%)
HBTUHOBtDIPEA (2.0)285-95>95
HATUHOAtDIPEA (2.0)290-98>95
DICHOBt-470-85>90
EDCHOBt-465-80>90

Yields and purities are representative and may vary depending on the peptide sequence and reaction scale.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, THF

Experimental Protocols

The following protocols describe the solution-phase post-synthetic modification of a peptide with a free N-terminus using this compound.

Protocol 1: N-Terminal Modification using HBTU/DIPEA

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling reagent and N,N-Diisopropylethylamine (DIPEA) as the base. This method is generally efficient for sterically hindered amino acids.[3][4]

Materials:

  • Peptide with a free N-terminus

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Reverse-phase HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the peptide (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • In a separate vial, dissolve this compound (1.5 equivalents), HBTU (1.45 equivalents), and HOBt (1.5 equivalents) in anhydrous DMF.

  • Coupling Reaction:

    • To the solution of this compound, HBTU, and HOBt, add DIPEA (3.0 equivalents).

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Add the activated this compound solution to the peptide solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by RP-HPLC and/or LC-MS.[5] Take a small aliquot of the reaction mixture, dilute it with the mobile phase, and inject it onto the HPLC system. The appearance of a new peak corresponding to the mass of the modified peptide and the disappearance of the starting peptide peak indicate reaction progression.

  • Work-up and Purification:

    • Once the reaction is complete, precipitate the crude modified peptide by adding the reaction mixture dropwise to cold diethyl ether.

    • Centrifuge the suspension to pellet the crude peptide.

    • Wash the pellet with cold diethyl ether two more times.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the modified peptide by preparative RP-HPLC.[6]

    • Collect the fractions containing the pure product and lyophilize to obtain the final product as a white powder.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry to verify the addition of the this compound moiety.

    • Assess the purity of the final product by analytical RP-HPLC.[7]

Protocol 2: N-Terminal Modification using DIC/HOBt

This protocol employs a carbodiimide-based coupling method using N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt). This method is a classic approach but may require longer reaction times for sterically hindered couplings.[8]

Materials:

  • Peptide with a free N-terminus

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Reverse-phase HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the peptide (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • In a separate vial, dissolve this compound (1.5 equivalents) and HOBt (1.5 equivalents) in anhydrous DMF.

  • Coupling Reaction:

    • Cool the solution of this compound and HOBt to 0 °C in an ice bath.

    • Add DIC (1.5 equivalents) to this solution.

    • Allow the mixture to activate for 10-15 minutes at 0 °C.

    • Add the activated solution to the peptide solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using RP-HPLC and/or LC-MS as described in Protocol 1.

  • Work-up and Purification:

    • Upon completion, precipitate the crude peptide with cold diethyl ether.

    • Collect and wash the peptide pellet as described in Protocol 1.

    • Purify the modified peptide by preparative RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the final modified peptide using mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Coupling Reaction cluster_analysis Monitoring & Purification cluster_final Final Product peptide Dissolve Peptide in DMF coupling Combine Solutions & Stir peptide->coupling boc_pal Dissolve this compound, Coupling Reagents & Additive in DMF activation Pre-activation (add Base) boc_pal->activation activation->coupling monitoring Reaction Monitoring (RP-HPLC, MS) coupling->monitoring workup Precipitation with Cold Ether monitoring->workup Reaction Complete purification Purification by Preparative RP-HPLC workup->purification characterization Characterization (MS, Analytical RP-HPLC) purification->characterization final_product Lyophilized Modified Peptide characterization->final_product

Caption: Experimental workflow for post-synthetic N-terminal modification of a peptide.

signaling_pathway_logic cluster_components Reaction Components cluster_process Reaction Process cluster_outcome Outcome peptide Peptide with free N-terminus (R-NH2) nucleophilic_attack Nucleophilic Attack by Peptide N-terminus peptide->nucleophilic_attack boc_pal This compound activation Activation of This compound Carboxyl Group boc_pal->activation reagents Coupling Reagents (e.g., HBTU, DIC/HOBt) reagents->activation base Base (e.g., DIPEA) base->activation activation->nucleophilic_attack amide_bond Amide Bond Formation nucleophilic_attack->amide_bond modified_peptide N-terminally Modified Peptide amide_bond->modified_peptide byproducts Reaction Byproducts amide_bond->byproducts

Caption: Logical relationship of components in the peptide modification reaction.

References

Application Notes and Protocols for Boc-D-2-Pal-OH in the Synthesis of Peptides with Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) is a valuable building block for this purpose. Its unique pyridine (B92270) side chain and D-configuration can impart favorable characteristics to peptides, including increased metabolic stability, improved receptor affinity, and enhanced oral bioavailability. These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The D-enantiomer of 2-pyridylalanine offers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[1] This increased stability can lead to a longer plasma half-life and improved pharmacokinetic profiles for peptide drug candidates.[2][3][4] Furthermore, the pyridyl group can engage in unique interactions with biological targets, potentially leading to altered receptor binding and signaling.

A prime example of the application of peptides with modified amino acids is in the development of Gonadotropin-Releasing Hormone (GnRH) analogs. The substitution of natural amino acids with unnatural ones, including D-amino acids, has been shown to significantly increase the binding affinity and stability of these analogs.[5][6]

Data Presentation: Enhanced Properties of Peptides Containing Pyridylalanine

The incorporation of pyridylalanine residues can significantly impact the biological and pharmacokinetic properties of peptides. The following tables summarize quantitative data from studies on peptides modified with these residues.

Table 1: In Vitro and In Vivo Pharmacokinetic Properties of a Cyclic Hexapeptide Containing D-2-pyridylalanine

This table presents data on a cyclic hexapeptide where a tyrosine residue was replaced with D-2-pyridylalanine, leading to a remarkable increase in oral bioavailability.

ParameterPeptide with D-2-pyridylalanine
PAMPA Permeability (10⁻⁶ cm/s) 15.8 ± 0.9
MDCK Permeability (10⁻⁶ cm/s) 25.1 ± 1.2
Oral Bioavailability (%) 85

Data adapted from a study on cyclic hexapeptides.

Table 2: Receptor Binding Affinity of Somatostatin (B550006) Analogs Containing L-2-pyridylalanine

This table demonstrates the impact of substituting a native amino acid with L-2-pyridylalanine on the binding affinity (IC50 and Kd) to the somatostatin receptor subtype 2 (SST2). While this data is for the L-isomer, it illustrates the significant effect of pyridylalanine incorporation on receptor interaction.

CompoundIC50 (nM)Kd (nM)
Reference Peptide (¹⁷⁷Lu-DOTA-LM3) 0.73 ± 0.150.09 ± 0.02
Peptide with L-2-pyridylalanine 2.5-fold higher than reference0.18 ± 0.02

Data sourced from a study on radiolabeled somatostatin antagonists.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Analog using this compound

This protocol outlines the manual Boc-SPPS for a generic GnRH antagonist analog, incorporating the sterically hindered this compound.

1. Resin Preparation:

  • Start with a suitable resin for Boc chemistry, such as a pre-loaded Merrifield or PAM resin.

  • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

  • Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

  • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.

3. Neutralization:

  • Neutralize the resin-bound amine salt with 10% diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.

  • Wash the resin with DMF (3x).

4. Coupling of this compound (Sterically Hindered Amino Acid):

  • Reagents:

    • This compound (3 equivalents)

    • HATU (2.9 equivalents)

    • DIEA (6 equivalents)

    • DMF as solvent

  • Procedure:

    • In a separate vessel, pre-activate the this compound by dissolving it with HATU and DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time is recommended.

    • Monitor the reaction completion using a qualitative ninhydrin (B49086) test. A negative test (no color change) indicates complete coupling.

    • If the ninhydrin test is positive, a second coupling may be necessary.

    • Wash the resin with DMF (3x) and DCM (3x).

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIEA/DCM) for 15 minutes.

  • Wash the resin with DCM (3x).

6. Repeat Cycles:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • After the final amino acid coupling and Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail, typically high-purity anhydrous hydrogen fluoride (B91410) (HF) or a trifluoromethanesulfonic acid (TFMSA)-based cocktail, for 1-2 hours at 0°C. Scavengers such as anisole (B1667542) and p-cresol (B1678582) should be included to protect sensitive side chains.

  • Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Precipitate the crude peptide in cold diethyl ether.

  • Collect the peptide by filtration and dry under vacuum.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide powder.

experimental_workflow start Start with Resin swell Swell Resin (DCM) start->swell deprotect Boc Deprotection (50% TFA/DCM) swell->deprotect neutralize Neutralization (10% DIEA/DMF) deprotect->neutralize couple Couple this compound (HATU/DIEA) neutralize->couple wash Wash (DMF/DCM) couple->wash ninhydrin Ninhydrin Test wash->ninhydrin recouple Recouple ninhydrin->recouple Positive next_aa Next Amino Acid? ninhydrin->next_aa Negative recouple->couple next_aa->deprotect Yes cleave Cleavage & Deprotection (HF or TFMSA) next_aa->cleave No purify Purification (RP-HPLC) cleave->purify end Final Peptide purify->end

Caption: Experimental workflow for Boc-SPPS. (Within 100 characters)
Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (IC50) of the synthesized peptide.

1. Materials:

  • Cell membranes expressing the target receptor (e.g., GnRH receptor).

  • A radiolabeled ligand with known high affinity for the receptor (e.g., ¹²⁵I-labeled GnRH agonist).

  • The synthesized peptide containing D-2-pyridylalanine (unlabeled competitor).

  • Binding buffer.

  • Filtration apparatus.

2. Procedure:

  • Prepare a series of dilutions of the unlabeled competitor peptide.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor peptide.

  • Include control wells with no competitor (for total binding) and wells with a high concentration of a known potent unlabeled ligand (for non-specific binding).

  • Incubate at an appropriate temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with cold binding buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each competitor concentration.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Signaling Pathway Diagram: Gonadotropin-Releasing Hormone (GnRH) Receptor

Peptides incorporating this compound are often designed as analogs of hormones like GnRH to modulate their signaling pathways. The following diagram illustrates the major signaling cascades activated by the GnRH receptor, a G-protein coupled receptor (GPCR).[5][8][9][10][11]

GnRH_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_ER Endoplasmic Reticulum GnRH GnRH Analog (with D-2-Pal) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds to Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca²⁺ Store IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Co-activates MAPK_cascade MAPK Cascade (Raf, MEK, ERK) PKC->MAPK_cascade Activates Transcription Gene Transcription (LH & FSH subunits) MAPK_cascade->Transcription Promotes ER->Ca Releases

Caption: GnRH receptor signaling pathway. (Within 100 characters)

Conclusion

This compound is a key building block for the synthesis of peptides with enhanced therapeutic potential. The incorporation of this non-natural amino acid can lead to peptides with increased stability and improved pharmacokinetic properties, as evidenced by the provided data. The detailed protocols for SPPS and receptor binding assays offer a practical guide for researchers in the synthesis and evaluation of these modified peptides. Understanding the underlying signaling pathways, such as that of the GnRH receptor, provides a rationale for the design of novel peptide-based drugs.

References

Application Notes and Protocols for Solution-Phase Synthesis Involving Boc-D-2-pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating N-α-tert-butyloxycarbonyl-D-2-pyridylalanine (Boc-D-2-pyridylalanine). This non-proteinogenic amino acid is a valuable building block in medicinal chemistry, offering the potential to enhance the pharmacological properties of peptides. The incorporation of the pyridyl moiety can introduce a hydrophilic and aromatic character, potentially improving solubility, stability, and receptor interactions of the final peptide.[1]

Introduction to Boc-D-2-pyridylalanine in Peptide Synthesis

Boc-D-2-pyridylalanine is a derivative of the amino acid D-alanine where one of the beta-hydrogens is replaced by a 2-pyridyl group. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its use in stepwise peptide synthesis. The D-configuration can confer resistance to enzymatic degradation, a crucial attribute for peptide-based drug candidates. Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods for long sequences, is highly suitable for the synthesis of short peptides, fragments for convergent synthesis, and for process optimization and scale-up.

Key Applications in Drug Development

The unique structural features of 2-pyridylalanine make it a valuable component in the design of novel therapeutics. Its incorporation into peptide sequences has been explored in various contexts:

  • Enhanced Solubility and Biophysical Properties: The pyridyl group can improve the aqueous solubility and overall biophysical characteristics of peptides, which is often a challenge for hydrophobic sequences.[1]

  • Modulation of Biological Activity: The aromatic and hydrophilic nature of the pyridyl ring can lead to altered receptor binding affinities and specificities.

  • Metal Chelating Properties: The nitrogen atom in the pyridine (B92270) ring can act as a metal chelator, a property that can be exploited for various applications, including the development of diagnostic and therapeutic agents.

Experimental Protocols

The following protocols outline the general procedures for the solution-phase synthesis of a dipeptide incorporating Boc-D-2-pyridylalanine. These methods are based on well-established peptide coupling techniques and can be adapted for the synthesis of longer peptide chains.

Protocol 1: Peptide Coupling of Boc-D-2-pyridylalanine with an Amino Acid Ester

This protocol describes the formation of a peptide bond between Boc-D-2-pyridylalanine and a C-terminally protected amino acid (e.g., Alanine methyl ester). A common and effective method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is detailed below.

Materials:

  • Boc-D-2-pyridylalanine

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Preparation of the Amino Component:

    • Dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir the solution at room temperature for 20 minutes. This solution containing the free-base amino acid ester is used directly in the next step.

  • Activation of Boc-D-2-pyridylalanine:

    • In a separate round-bottom flask, dissolve Boc-D-2-pyridylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add EDC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.

  • Coupling Reaction:

    • To the activated Boc-D-2-pyridylalanine solution, add the previously prepared amino acid ester solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • If a precipitate (dicyclohexylurea, if DCC is used instead of EDC) forms, filter the reaction mixture.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure Boc-dipeptide methyl ester.

Quantitative Data (Illustrative):

The following table provides illustrative data for a typical coupling reaction. Actual yields may vary depending on the specific amino acids and reaction conditions.

ParameterValue
Starting Materials
Boc-D-2-pyridylalanine1.0 mmol
H-Ala-OMe·HCl1.1 mmol
EDC1.1 mmol
HOBt1.1 mmol
DIPEA1.1 mmol
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Outcome
Expected Yield 75-90%
Purity (after chromatography) >95%
Protocol 2: Boc Deprotection of a D-2-pyridylalanine-containing Dipeptide

This protocol describes the removal of the N-terminal Boc protecting group to liberate the free amine of the dipeptide, which can then be used for further chain elongation.

Materials:

  • Boc-dipeptide methyl ester (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-dipeptide methyl ester in DCM in a round-bottom flask.

    • Add an equal volume of TFA (to create a 50% TFA/DCM solution).

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene (B28343) can help to remove residual TFA.

    • Dissolve the residue in ethyl acetate or DCM.

    • Carefully wash the organic solution with saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected dipeptide methyl ester as its TFA salt or free base after neutralization.

Quantitative Data (Illustrative):

ParameterValue
Starting Material
Boc-D-2-pyridylalanyl-Ala-OMe1.0 mmol
Reaction Conditions
Reagent50% TFA in DCM
TemperatureRoom Temperature
Reaction Time1-2 hours
Outcome
Expected Yield >95% (often quantitative)
Purity Sufficient for next coupling step

Visualizing the Workflow

The following diagrams illustrate the key steps in the solution-phase synthesis of a dipeptide containing Boc-D-2-pyridylalanine.

Peptide_Coupling_Workflow Boc_D_2_Pya Boc-D-2-pyridylalanine Activated_Ester Activated Boc-D-2-Pya (EDC/HOBt) Boc_D_2_Pya->Activated_Ester EDC, HOBt, DCM, 0°C Amino_Ester_HCl H-Ala-OMe·HCl Free_Base H-Ala-OMe (Free Base) Amino_Ester_HCl->Free_Base DIPEA, DCM Coupling Peptide Coupling Free_Base->Coupling Activated_Ester->Coupling Dipeptide Boc-D-2-Pya-Ala-OMe Coupling->Dipeptide Purification Purification (Chromatography) Dipeptide->Purification Pure_Dipeptide Pure Boc-Dipeptide Purification->Pure_Dipeptide

Caption: Workflow for the solution-phase synthesis of a Boc-protected dipeptide.

Boc_Deprotection_Workflow Boc_Dipeptide Boc-D-2-Pya-Ala-OMe Deprotection Boc Deprotection Boc_Dipeptide->Deprotection TFA, DCM Deprotected_TFA_Salt H-D-2-Pya-Ala-OMe·TFA Deprotection->Deprotected_TFA_Salt Neutralization Neutralization Deprotected_TFA_Salt->Neutralization aq. NaHCO₃ Deprotected_Free_Base H-D-2-Pya-Ala-OMe Neutralization->Deprotected_Free_Base

Caption: Workflow for the Boc-deprotection of a dipeptide.

Signaling Pathways and Logical Relationships

The synthesis of a peptide is a sequential process governed by the principles of protection, activation, coupling, and deprotection. The following diagram illustrates the logical relationship between these steps.

Peptide_Synthesis_Logic Start Start with Boc-Amino Acid Activate_N Activate Carboxyl Group of Boc-Amino Acid Start->Activate_N Protect_C Protect C-terminus of second Amino Acid Couple Couple Activated and C-Protected Amino Acids Protect_C->Couple Activate_N->Couple Deprotect_N Deprotect N-terminus (Remove Boc) Couple->Deprotect_N Elongate Further Chain Elongation? Deprotect_N->Elongate Elongate->Activate_N Yes Final_Deprotect Final Deprotection (Remove C-terminal group) Elongate->Final_Deprotect No End Final Peptide Final_Deprotect->End

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-D-2-Pal-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting low coupling efficiency during solid-phase peptide synthesis (SPPS). Here you will find a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your experiments.

Troubleshooting Guide & FAQs

Question 1: Why am I observing low coupling efficiency with this compound?

Answer:

Low coupling efficiency with this compound is most likely attributable to steric hindrance. The pyridyl group on the side chain of this amino acid derivative presents a significant physical barrier to the site of peptide bond formation. This steric bulk can slow down the reaction rate and prevent the coupling reaction from reaching completion under standard conditions.[1] In addition to steric hindrance, peptide aggregation on the solid support, particularly in hydrophobic sequences, can further mask the N-terminal amine, impeding efficient coupling.[2]

Question 2: My standard coupling protocol using DCC or DIC is failing. What should I do?

Answer:

Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric hindrance associated with amino acids like this compound.[1] It is highly recommended to switch to a more powerful coupling reagent. Modern in-situ activating reagents, such as uronium/aminium salts or phosphonium (B103445) salts, are generally more effective for such challenging couplings.[1][3]

Question 3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

Answer:

For difficult couplings, reagents that form highly reactive intermediates are preferred. The following table summarizes some of the most effective coupling reagents for sterically hindered amino acids:

Coupling ReagentAcronymClassKey Advantages for Hindered Couplings
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU Uronium/Guanidinium SaltHighly effective and fast-acting; considered one of the best reagents for sterically hindered couplings due to the formation of reactive OAt esters.[1][4]
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) PyBOP Phosphonium SaltStrong activating agent, often used with additives like HOAt to improve efficiency and reduce racemization.[1][4]
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyAOP Phosphonium SaltSimilar to PyBOP but forms the more reactive OAt esters, making it very efficient for difficult couplings.[1]
Ethyl cyano(hydroxyimino)acetato-O2)-tri-(1-pyrrolidinyl)-phosphonium hexafluorophosphate) PyOxim Phosphonium SaltContains OxymaPure as part of the molecule, offering accelerated reactivity and improved safety profile compared to HOBt/HOAt-based reagents.[3]
(O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) HBTU Uronium/Guanidinium SaltA popular and effective coupling reagent, though HATU is often preferred for the most challenging couplings.[1][3]
Tetramethylfluoroformamidinium hexafluorophosphate TFFH -A highly efficient reagent that generates amino acid fluorides in situ, which are particularly well-suited for coupling sterically hindered amino acids.[3]
Question 4: I've switched to a stronger coupling reagent, but the coupling is still incomplete. What other parameters can I optimize?

Answer:

If a more potent coupling reagent alone is insufficient, you can implement several other strategies to improve the coupling efficiency:

  • Double Coupling: This is a common and effective method where the coupling step is repeated with a fresh portion of the activated amino acid and coupling reagents to drive the reaction to completion.[1]

  • Increase Reagent Equivalents: Using a higher excess of the this compound and coupling reagents (e.g., 3-4 equivalents relative to the resin loading) can increase the reaction rate.

  • Extend Reaction Time: Prolonging the coupling reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can allow for a more complete reaction.

  • Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 35-50°C) can improve the kinetics of the coupling. However, this should be done with caution as it can also increase the risk of side reactions like racemization.[5]

  • Solvent Choice: Using a solvent like N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) can sometimes help to disrupt peptide aggregation and improve coupling outcomes.

Question 5: How can I monitor the completeness of the coupling reaction?

Answer:

The ninhydrin (B49086) (Kaiser) test is a reliable method for monitoring the presence of free primary amines on the resin. A positive ninhydrin test (blue beads) indicates that the coupling is incomplete. If the test is positive, a second coupling (double coupling) should be performed.

Question 6: What are the potential side reactions when coupling this compound, and how can they be minimized?

Answer:

The primary side reaction of concern, especially when using more forcing conditions (stronger bases, higher temperatures, longer reaction times), is racemization of the amino acid.[1] This can be minimized by:

  • Using additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or OxymaPure, which are known to suppress racemization.[1][3]

  • Careful selection of the base. While DIPEA is commonly used, a weaker base like sym-collidine may be beneficial in cases with a high risk of racemization.[3]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended as a starting point for coupling the sterically hindered this compound.

Reagents:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)[1]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[1]

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the resin completely in DMF or NMP.

  • Deprotection: If necessary, remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard procedures.

  • Washing: Thoroughly wash the resin with DMF or NMP to remove all traces of the deprotection solution.

  • Activation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF/NMP. Add DIPEA to the mixture and allow it to pre-activate for 1-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin test to check for reaction completeness.

  • Washing: Once the coupling is complete (negative ninhydrin test), filter the resin and wash it thoroughly with DMF/NMP, followed by Dichloromethane (DCM) and an alcohol like Isopropanol (IPA) to prepare for the next step.[2]

Protocol 2: Double Coupling Strategy

Use this protocol if a single coupling (Protocol 1) is found to be incomplete based on a positive ninhydrin test.

Procedure:

  • First Coupling: Perform the coupling reaction as described in Protocol 1 for 1-2 hours.

  • Wash: After the initial coupling time, filter the reaction solution away from the resin and wash the resin 3-5 times with DMF or NMP.

  • Second Coupling: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1.

  • Add to Resin: Add this new solution to the resin and allow it to react for another 1-2 hours.

  • Monitoring: Check for reaction completeness again using the ninhydrin test.

  • Capping (Optional but Recommended): If the reaction is still incomplete, you can cap any remaining unreacted amines to prevent the formation of deletion sequences. This is done by treating the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., 20% acetic anhydride and 2% DIPEA in NMP) for 30 minutes.[4]

  • Final Wash: Wash the resin thoroughly as described in Protocol 1.

Protocol 3: Acyl Fluoride (B91410) Formation for Extremely Difficult Couplings

This protocol is an alternative for situations where even potent uronium/phosphonium reagents fail to provide satisfactory results.[1][6]

Reagents:

  • This compound (1 equivalent)

  • Cyanuric fluoride or an alternative fluorinating agent (e.g., TFFH)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (catalytic amount)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Acyl Fluoride Formation: In a separate vessel, dissolve this compound in anhydrous DCM. Add the fluorinating agent and a catalytic amount of pyridine.

  • Stir: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling: Add the acyl fluoride solution to the deprotected and washed resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor and wash the resin as described in the previous protocols.

Visualizations

G cluster_0 SPPS Cycle for this compound A Resin-Bound Peptide (Free N-Terminus) C Coupling Reaction A->C B Pre-activation: This compound + HATU + DIPEA B->C D Wash Resin (DMF, DCM, IPA) C->D E Monitoring: Ninhydrin Test D->E F Deprotection: TFA/DCM E->F Negative J Double Couple or Cap E->J Positive G Neutralization: DIPEA/DCM F->G H Wash Resin G->H I Next Coupling Cycle H->I J->C

Caption: Standard SPPS workflow for coupling this compound.

Troubleshooting_Workflow start Start: Low Coupling Efficiency with this compound q1 Are you using a standard coupling reagent (DCC, DIC)? start->q1 sol1 Switch to a potent reagent: HATU, PyAOP, or PyOxim q1->sol1 Yes q2 Is coupling still incomplete after switching reagents? q1->q2 No sol1->q2 sol2 Implement advanced strategies: - Double Coupling - Increase Equivalents - Extend Reaction Time - Elevate Temperature (Carefully) q2->sol2 Yes end Successful Coupling q2->end No q3 Is the problem persisting? sol2->q3 sol3 Consider alternative activation: - In-situ Acyl Fluoride Formation (TFFH) - Use aggregation-disrupting solvents (NMP) q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting decision tree for low coupling efficiency.

Activation_Mechanism cluster_reactants Reactants cluster_intermediates Activation cluster_products Coupling AA This compound (Carboxylic Acid) ActiveEster Activated OAt-Ester (Highly Reactive) AA->ActiveEster HATU HATU (Coupling Reagent) HATU->ActiveEster Base DIPEA (Base) Base->ActiveEster NewPeptide Elongated Peptide (New Peptide Bond) ActiveEster->NewPeptide Peptide Resin-Bound Peptide (Free Amine) Peptide->NewPeptide

Caption: Simplified mechanism of HATU-mediated coupling.

References

Preventing side reactions with the pyridyl group in Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-2-Pal-OH (Boc-D-2-pyridylalanine). The focus is on preventing and addressing side reactions associated with the pyridyl group during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the pyridyl group of this compound during Boc-SPPS?

A1: The lone pair of electrons on the pyridine (B92270) nitrogen makes it susceptible to several side reactions under standard Boc-SPPS conditions. The three primary concerns are:

  • N-Alkylation: The pyridine nitrogen is nucleophilic and can be alkylated by reactive carbocations. These carbocations are often generated from the cleavage of other side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups) during TFA treatment for Nα-Boc deprotection or during final cleavage.

  • N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine-N-oxide. This can occur if oxidizing agents are present or during certain cleavage cocktails, potentially altering the peptide's biological activity and physicochemical properties.

  • Modification by Scavengers: During final cleavage with strong acids like HF or TFMSA, scavengers are used to trap reactive species. The pyridyl group itself can sometimes react with these scavengers or the byproducts they form.

Q2: Is it necessary to protect the pyridyl side chain of this compound?

A2: For the synthesis of short peptides, protection of the pyridyl side chain may not be necessary if conditions are carefully controlled. However, for longer peptides or sequences where the pyridyl residue is exposed to numerous deprotection and coupling cycles, side-chain protection is highly recommended to prevent the accumulation of side products and improve the final purity and yield.

Q3: What are the recommended protecting groups for the pyridine nitrogen of 2-Pal?

A3: The most common strategy is to convert the pyridine to its N-oxide. The N-oxide is stable to the acidic conditions of Boc deprotection and the basic conditions of neutralization. It can be reduced back to pyridine after peptide synthesis. Other protecting groups like the 2,4-dinitrophenyl (Dnp) group have also been reported for histidine, which has a somewhat analogous imidazole (B134444) ring, but are less common for pyridine.

Q4: How can I detect side reactions involving the pyridyl group?

A4: The primary method for detecting side products is mass spectrometry (MS) of the crude peptide.

  • N-Alkylation with a tert-butyl group will result in a mass increase of +56 Da.

  • N-Oxidation will result in a mass increase of +16 Da.

Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used to separate the desired peptide from more polar (e.g., N-oxide) or more hydrophobic (e.g., N-alkylated) side products.

Troubleshooting Guides

Problem 1: Unexpected mass of +16 Da in the final peptide, corresponding to N-oxidation.
Potential Cause Recommended Solution
Oxidation during synthesis cycles.Ensure all solvents and reagents are free of peroxides and other oxidizing impurities.
Oxidation during final cleavage.If using a cleavage cocktail that may be oxidizing, consider degassing the mixture or adding reducing scavengers like dithiothreitol (B142953) (DTT).
Inherent instability of the peptide sequence.Protect the pyridyl nitrogen as an N-oxide throughout the synthesis and reduce it back to pyridine post-cleavage.
Problem 2: Unexpected mass of +56 Da, corresponding to N-alkylation with a tert-butyl group.
Potential Cause Recommended Solution
Alkylation by tert-butyl cations during TFA deprotection.Minimize the time of TFA exposure during each deprotection step. Use a scavenger like triisopropylsilane (B1312306) (TIPS) in the TFA deprotection solution (1-5% v/v).
Alkylation during final cleavage.Use a comprehensive scavenger cocktail during the final cleavage. A common mixture is 95% TFA, 2.5% water, and 2.5% TIPS.
High concentration of tert-butyl cation-generating protecting groups.If the peptide contains many tBu-protected residues, consider using alternative, less acid-labile protecting groups for those residues if compatible with your overall strategy.

Experimental Protocols

Protocol 1: Protection of this compound as the N-Oxide

This protocol describes the oxidation of the pyridine ring to its N-oxide prior to its use in peptide synthesis.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 10% sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Dissolve this compound (1 equivalent) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution (2x), 10% sodium sulfite solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-D-2-Pal(N-oxide)-OH by flash chromatography or recrystallization from ethyl acetate/hexanes.

  • Confirm the structure and purity by ¹H NMR and MS.

Protocol 2: Reduction of Pyridine-N-Oxide on a Cleaved Peptide

This protocol is for the reduction of the pyridine-N-oxide back to pyridine after the peptide has been cleaved from the resin and purified.

Materials:

  • Purified peptide containing Pal(N-oxide)

  • Titanium(III) chloride solution (aqueous)

  • Ammonium (B1175870) acetate buffer (pH 6.5)

  • Water for HPLC

Procedure:

  • Dissolve the purified peptide in the ammonium acetate buffer.

  • Add an excess of aqueous titanium(III) chloride solution (typically 5-10 equivalents). The solution may change color.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reduction by RP-HPLC and MS, looking for the disappearance of the +16 Da mass shift.

  • Once the reaction is complete, the peptide can be repurified by RP-HPLC to remove the titanium salts and any remaining unreduced peptide.

Visualizations

Side_Reactions cluster_deprotection TFA Deprotection / Cleavage Boc_Pal This compound in Peptide Alkylation N-Alkylation (+56 Da) Boc_Pal->Alkylation Reaction with tBu+ Oxidation N-Oxidation (+16 Da) Boc_Pal->Oxidation Reaction with Oxidants tBu_cation t-Butyl Cation (from Boc, tBu) Oxidants Oxidizing Species

Caption: Potential side reactions of the pyridyl group during acidic conditions of peptide synthesis.

Protection_Strategy Start This compound Protect Oxidation (e.g., m-CPBA) Start->Protect Protected_AA Boc-D-2-Pal(N-oxide)-OH Protect->Protected_AA SPPS Boc-SPPS Cycles Protected_AA->SPPS Cleavage Final Cleavage from Resin SPPS->Cleavage Protected_Peptide Crude Peptide with Pal(N-oxide) Cleavage->Protected_Peptide Reduction Reduction (e.g., TiCl3) Protected_Peptide->Reduction Final_Peptide Final Peptide with 2-Pal Reduction->Final_Peptide

Caption: Workflow for using N-oxide protection of this compound in peptide synthesis.

Technical Support Center: Optimizing Deprotection of Boc-D-2-pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-2-pyridylalanine. Our goal is to help you optimize the deprotection of this unnatural amino acid, ensuring high yield and purity in your peptide synthesis workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection of D-2-pyridylalanine is incomplete. What are the common causes and how can I fix it?

Incomplete deprotection is a frequent issue in solid-phase peptide synthesis (SPPS). Several factors can contribute to this problem:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid concentration is too low or the acid is not strong enough, the reaction may not go to completion.

  • Inadequate Reaction Time: Deprotection is a time-dependent process. Shorter reaction times may not be sufficient for complete removal of the Boc group, especially if the peptide sequence is prone to aggregation.

  • Peptide Aggregation: Hydrophobic sequences or the formation of secondary structures can cause the peptide-resin to aggregate, hindering the access of the deprotection reagents to the N-terminus.[1]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A common starting point is 25-50% TFA in DCM.[2]

  • Extend Reaction Time: Increase the deprotection time in increments (e.g., from 30 minutes to 1 hour) and monitor the reaction progress using a qualitative test like the Kaiser test.

  • Improve Solvation: If aggregation is suspected, consider switching to a solvent with better solvating properties for aggregating peptides, such as N-Methylpyrrolidone (NMP), or adding chaotropic salts.[1]

  • Consider a Stronger Acid System: For particularly difficult sequences, a stronger acid system like 4M HCl in dioxane can be employed.[3]

Q2: I am observing unexpected side products after the deprotection of D-2-pyridylalanine. What are the likely side reactions and how can I prevent them?

The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation that is generated. The pyridine (B92270) ring in D-2-pyridylalanine, being nucleophilic, is a potential site for this unwanted reaction.

  • N-Alkylation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be alkylated by the tert-butyl cation. A recent study has demonstrated the feasibility of N-alkylation of pyridyl-alanine, highlighting this as a potential side reaction.[4]

  • Alkylation of Other Sensitive Residues: If your peptide contains other nucleophilic amino acids like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), they are also susceptible to alkylation.[5]

Preventative Measures:

  • Use of Scavengers: The most effective way to prevent alkylation is to add a scavenger to the deprotection cocktail. Scavengers are compounds that react with and "trap" the tert-butyl cations. Common scavengers include:

    • Triisopropylsilane (TIS): Effective at reducing a variety of side reactions.

    • Water: Can act as a scavenger.

    • Thioanisole or Dithioethane (DTE): Particularly useful for protecting Met and Cys residues.[5][6] A common cleavage cocktail is a mixture of TFA, water, and TIS.[7]

Q3: Can the pyridine nitrogen of D-2-pyridylalanine interfere with the deprotection reaction?

Yes, the basicity of the pyridine nitrogen could potentially interfere with the deprotection. The acid (e.g., TFA) will protonate both the Boc-protected amine and the pyridine nitrogen. This may require a higher equivalent of acid to ensure complete protonation and subsequent cleavage of the Boc group. While standard protocols are generally effective, for sequences rich in basic residues like pyridylalanine, you may need to adjust the acid concentration upwards.

Q4: Are there milder alternatives to TFA for deprotecting Boc-D-2-pyridylalanine, especially if my peptide has other acid-sensitive groups?

If your peptide contains other functionalities that are sensitive to strong acids, using a milder deprotection reagent is advisable. Here are some alternatives:

  • 4M HCl in Dioxane: This is a commonly used alternative that is generally considered milder than neat TFA.

  • Lewis Acids: Certain Lewis acids, such as FeCl₃, have been shown to effectively and selectively catalyze the deprotection of Boc groups under mild conditions.

  • Thermal Deprotection: In some cases, Boc groups can be removed by heating, although this is less common in standard peptide synthesis and requires careful optimization to avoid side reactions.

Data on Deprotection Conditions

Reagent/SystemConcentrationSolventScavenger (Example)Typical TimeTemperatureNotes
Trifluoroacetic Acid (TFA)25-50% (v/v)Dichloromethane (DCM)2.5% TIS, 2.5% H₂O20-30 minRoom Temp.Most common method for Boc SPPS.[2][3]
Hydrogen Chloride (HCl)4 M1,4-DioxaneNone typically required30-60 minRoom Temp.A milder alternative to TFA.
TFA (for final cleavage)95%-2.5% TIS, 2.5% H₂O1.5-2 hoursRoom Temp.For simultaneous deprotection of side-chain protecting groups and cleavage from the resin.[7]

Disclaimer: The conditions listed above are general for Boc deprotection. Optimization for peptides containing D-2-pyridylalanine is highly recommended. Reaction progress should be carefully monitored.

Experimental Protocols

Protocol 1: Standard TFA-mediated Boc Deprotection in SPPS

This protocol describes the removal of the N-terminal Boc group from a peptide-resin during stepwise solid-phase synthesis.

Materials:

  • Boc-protected peptide-resin

  • Deprotection solution: 25-50% (v/v) TFA in DCM

  • DCM for washing

  • Neutralization solution: 5-10% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Reaction vessel for SPPS

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.

  • Drain the solvent.

  • Add the deprotection solution (25-50% TFA in DCM) to the resin.

  • Agitate the mixture at room temperature for 20-30 minutes. A short pre-wash of 1-2 minutes followed by a longer deprotection step is also common.[2]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralize the resulting TFA salt by washing the resin with the neutralization solution (5-10% DIPEA in DCM) for 5-10 minutes.

  • Wash the resin again with DCM (3-5 times) to remove excess base.

  • The resin is now ready for the next coupling step.

Protocol 2: Final Cleavage and Deprotection with a Scavenger Cocktail

This protocol is for the final step of SPPS, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups (including any remaining Boc groups) are removed.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)

  • Cold diethyl ether for precipitation

  • Centrifuge and lyophilizer

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1.5-2 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Visual Guides

experimental_workflow start Start: Boc-Peptide-Resin swell Swell Resin (DCM) start->swell deprotect Deprotection: 25-50% TFA/DCM (20-30 min) swell->deprotect wash1 Wash (DCM) deprotect->wash1 neutralize Neutralize: 5-10% DIPEA/DCM wash1->neutralize wash2 Wash (DCM) neutralize->wash2 next_step Ready for Next Coupling wash2->next_step

Caption: Standard workflow for Boc deprotection in SPPS.

troubleshooting_guide issue Issue Detected: Incomplete Deprotection or Side Products incomplete Incomplete Deprotection? issue->incomplete side_products Side Products Observed? issue->side_products increase_time Increase Reaction Time incomplete->increase_time Yes add_scavenger Add/Optimize Scavengers (e.g., TIS, Water) side_products->add_scavenger Yes increase_conc Increase TFA Concentration increase_time->increase_conc Still Incomplete change_solvent Change Solvent (e.g., NMP) increase_conc->change_solvent Still Incomplete (Suspect Aggregation) milder_acid Use Milder Acid (e.g., 4M HCl/dioxane) add_scavenger->milder_acid Still Side Products

Caption: Troubleshooting decision tree for deprotection issues.

References

Technical Support Center: Managing Steric Hindrance in Boc-D-2-Pal-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of the sterically hindered amino acid, Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH), in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

The primary challenge in coupling this compound arises from steric hindrance. The bulky pyridyl group attached to the β-carbon of the alanine (B10760859) backbone restricts the access of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slower reaction rates, incomplete coupling, and the formation of deletion sequences.

Q2: My standard DIC/HOBt coupling protocol is inefficient for this compound. What should I do?

Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the steric hindrance of this compound. It is highly recommended to switch to a more powerful coupling reagent.

Q3: Which coupling reagents are most effective for this compound?

For sterically demanding couplings like those involving this compound, uronium or phosphonium (B103445) salt-based reagents are generally more effective. Reagents that form highly reactive OAt esters, such as HATU, are considered among the most efficient.[1] HBTU is another effective, though slightly less reactive, option.[2]

Q4: I'm observing incomplete coupling even with HATU. What other parameters can I optimize?

If incomplete coupling persists even with a potent reagent like HATU, consider the following optimizations:

  • Double Coupling: Repeat the coupling step with a fresh solution of activated this compound. This is a common and effective strategy to drive the reaction to completion.

  • Increased Reagent Equivalents: Increase the equivalents of the amino acid, coupling reagent, and base.

  • Extended Reaction Time: Prolong the coupling reaction time to allow for complete acylation.

  • Elevated Temperature: Cautiously increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. However, be mindful of the increased risk of racemization at higher temperatures.

  • Solvent Choice: While DMF is a standard solvent, using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can help to disrupt peptide aggregation, which can sometimes hinder coupling.

Q5: What are the common side reactions during the coupling of this compound, and how can they be minimized?

The two primary side reactions to be aware of are racemization and guanidinylation.

  • Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation step. This is a known issue with pyridylalanine derivatives.[3] To minimize racemization:

    • Use a weaker, sterically hindered base like N-Methylmorpholine (NMM) instead of Diisopropylethylamine (DIPEA).[4][5]

    • Keep the pre-activation time short.

    • Maintain a low reaction temperature (e.g., 0°C).

  • Guanidinylation: Uronium-based reagents like HATU and HBTU can react with the free N-terminal amine of the peptide, forming a guanidinium (B1211019) cap that terminates chain elongation.[6] This is more likely to occur if the coupling reagent is used in large excess or if the activation of the carboxylic acid is slow. To avoid this:

    • Use phosphonium-based reagents like PyBOP, which do not cause guanidinylation.[6]

    • Avoid a large excess of the uronium reagent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Incomplete Coupling (Deletion Sequences) Insufficiently reactive coupling reagent.Switch to a more potent reagent like HATU or HBTU.
Steric hindrance of this compound.Perform a double coupling. Increase reagent equivalents and reaction time.
Peptide aggregation on the solid support.Use a solvent like NMP or add chaotropic salts (e.g., LiCl) to the coupling mixture.
Racemization (Diastereomeric Impurities) Strong base or prolonged activation time.Use a weaker base (NMM). Minimize pre-activation time. Perform coupling at a lower temperature.
Highly reactive coupling conditions.While potent reagents are needed, ensure the base and temperature are optimized to balance reactivity and stereochemical integrity.
Guanidinylation (Capped Sequences) Use of excess uronium-based reagents (HATU, HBTU).Use a phosphonium-based reagent (PyBOP). Avoid using a large excess of the uronium reagent.
Low Yield A combination of incomplete coupling and side reactions.Systematically troubleshoot the coupling protocol, starting with the choice of coupling reagent and then optimizing other parameters as needed.

Data Presentation

The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids like this compound. The actual performance can vary depending on the specific peptide sequence and reaction conditions.

Coupling Reagent Relative Reactivity Racemization Risk Guanidinylation Risk Key Advantages Considerations
DIC/HOBt LowModerateNoneCost-effective.Often insufficient for highly hindered couplings.
HBTU HighLowModerateGood balance of reactivity and cost.[2]Can be less effective than HATU for very difficult couplings.[1]
HATU Very HighVery LowModerateHighly effective for hindered amino acids; fast reaction rates.[1][7]Higher cost; risk of guanidinylation.[8]
PyBOP HighLowNoneNo guanidinylation side reaction.[6]Byproducts can be more challenging to remove.
COMU Very HighVery LowModerateHigh solubility and efficiency, often requiring only one equivalent of base.Can be less effective than HBTU on polystyrene-based resins.[9]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound in SPPS

This protocol is recommended for achieving high coupling efficiency with this compound.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

    • Perform Boc deprotection of the N-terminal amino acid on the resin using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20 minutes.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).

    • Wash the resin with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[10]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling progress using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, consider a second coupling (double coupling) by repeating steps 2.2 and 2.3.

    • After complete coupling, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: DIC/HOBt Mediated Coupling of this compound in Solution Phase

This protocol is a more traditional approach and may require longer reaction times.

  • Reactant Preparation:

    • Dissolve the N-terminal deprotected peptide or amino acid ester (1 equivalent) in DCM or DMF.

    • If the amine is a hydrochloride salt, add 1 equivalent of a non-nucleophilic base like NMM to generate the free amine.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.1 equivalents) in DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0°C.

  • Coupling Reaction:

    • Add the amine solution from step 1.1 to the activated this compound solution at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Perform a standard aqueous work-up to isolate the crude peptide.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Post-Coupling Swell Swell Resin in DMF Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Wash1 Wash (DCM, IPA, DMF) Deprotect->Wash1 Neutralize Neutralize (DIPEA/DMF) Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Activate Pre-activate this compound with HATU/DIPEA in DMF Wash2->Activate Couple Add to Resin and Agitate Activate->Couple Kaiser Kaiser Test Couple->Kaiser Decision Complete? Kaiser->Decision DoubleCouple Double Coupling Decision->DoubleCouple No Wash3 Final Wash (DMF, DCM) Decision->Wash3 Yes DoubleCouple->Couple NextCycle Proceed to Next Cycle Wash3->NextCycle

Caption: Workflow for HATU-mediated solid-phase coupling of this compound.

signaling_pathway Boc_Pal_OH This compound Activated_Ester Activated OAt-Ester Boc_Pal_OH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Guanidinylation Guanidinylation (Chain Termination) Coupling_Reagent->Guanidinylation Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Racemization Racemization (Oxazolone formation) Activated_Ester->Racemization Peptide_Amine N-terminal Amine (on resin) Peptide_Amine->Peptide_Bond Peptide_Amine->Guanidinylation

Caption: Key reactions in the coupling of this compound.

References

Double coupling strategy for difficult Boc-D-2-Pal-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the challenging incorporation of Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound considered difficult?

A1: The incorporation of this compound is challenging primarily due to the steric hindrance caused by the bulky pyridyl group attached to the β-carbon of the amino acid. This steric bulk can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slow and incomplete coupling reactions.

Q2: What are the primary issues encountered during the coupling of this compound?

A2: The main issues are low coupling yields, which can result in deletion sequences in the final peptide, and an increased risk of racemization, particularly at the α-carbon of the 2-pyridylalanine residue. One study noted the formation of diastereomers during the synthesis of a peptide containing 2-pyridylalanine, indicating that racemization is a significant concern.[1]

Q3: What is a "double coupling" strategy and why is it recommended for this compound?

A3: A double coupling strategy involves performing the coupling reaction twice back-to-back before proceeding to the next deprotection step in the SPPS cycle.[2][3] This approach is highly recommended for sterically hindered amino acids like this compound to maximize the coupling efficiency and drive the reaction to completion, thereby minimizing the formation of deletion byproducts.

Q4: Can extending the coupling time of a single coupling achieve the same result as a double coupling?

A4: While extending the reaction time for a single coupling can improve yields for some difficult couplings, it may not be as effective as a double coupling for highly hindered residues.[2] Moreover, prolonged exposure to coupling reagents and bases can increase the risk of side reactions, including racemization.[3] A double coupling with fresh reagents is often a more effective and cleaner approach.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low purity of the crude peptide with significant deletion sequences. Incomplete coupling of the this compound residue.Implement a double coupling strategy for the this compound incorporation. Ensure the use of a high-efficiency coupling reagent such as HATU or HCTU. Consider using a more effective solvent like NMP to improve solvation.
Presence of diastereomeric impurities in the final product. Racemization of the this compound during the activation and coupling steps.Use coupling additives known to suppress racemization, such as HOAt or OxymaPure, in conjunction with your coupling reagent.[4][5] Avoid excessive amounts of base and prolonged activation times. The choice of coupling reagent is also critical; for instance, carbodiimide (B86325) activation with an additive like HOBt can minimize racemization.[6]
Kaiser test or other monitoring test indicates incomplete coupling after the first attempt. High steric hindrance of the this compound and/or the N-terminal amino acid on the resin.Immediately perform a second coupling with a fresh solution of activated this compound. Do not proceed to the deprotection step until a negative or near-negative monitoring test is achieved. For subsequent couplings after the 2-Pal residue, also consider a double coupling if the N-terminus is now sterically hindered.
Poor solubility of reagents during the coupling step. The choice of solvent may not be optimal for the peptide sequence or the reagents.Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can help overcome aggregation-related coupling issues.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentAcronymClassKey Advantages for Hindered CouplingsPotential Drawbacks
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATUUronium/Guanidinium SaltHighly effective and fast-acting; considered one of the best reagents for sterically hindered couplings. Often used with HOAt to enhance performance and reduce racemization.[6]Higher cost. Can cause guanidinylation of the N-terminal amine if used in excess.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTUUronium/Guanidinium SaltA widely used and effective coupling reagent, generally good for routine and somewhat difficult couplings.May be less effective than HATU for extremely hindered residues. Can also cause guanidinylation if used in excess.
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate PyBOPPhosphonium SaltStrong activating agent that avoids the guanidinylation side reaction associated with uronium salts.[7] Well-suited for sensitive and complex syntheses.Can be more expensive than some alternatives.
N,N'-Diisopropylcarbodiimide DICCarbodiimideCost-effective. When used with additives like HOBt or HOAt, it can effectively suppress racemization.[5][6]Generally less reactive than onium salts and may require longer reaction times for hindered couplings. The byproduct, diisopropylurea (DIU), is soluble in common solvents.

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol is designed for the incorporation of the sterically hindered this compound onto a resin-bound peptide with a free N-terminal amine during Boc-SPPS.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Reagents for Kaiser test or alternative monitoring method

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF or DCM for at least 30 minutes.

    • Perform the N-terminal Boc deprotection using standard conditions (e.g., 50% TFA in DCM).

    • Thoroughly wash the resin with DCM, followed by a neutralization step with a solution of 10% DIPEA in DMF.

    • Wash the resin multiple times with DMF to remove excess base.

  • First Coupling:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the washed and neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of the resin and perform a Kaiser test to monitor the reaction's completeness. A positive (blue) result indicates incomplete coupling.

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual reagents.

  • Second Coupling:

    • Repeat step 2 to prepare a fresh solution of activated this compound.

    • Add this new solution to the resin and agitate for another 1-2 hours.

  • Final Monitoring and Washing:

    • Perform a second Kaiser test. The test should now be negative (or significantly fainter) indicating successful coupling.

    • Once the coupling is complete, drain the solution and wash the resin extensively with DMF, followed by DCM, to prepare for the next deprotection step in the synthesis.

Mandatory Visualizations

Double_Coupling_Workflow Workflow for Double Coupling of this compound cluster_prep Resin Preparation cluster_coupling1 First Coupling Cycle cluster_monitoring Monitoring and Decision cluster_coupling2 Second Coupling Cycle Swell Swell Resin Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Neutralize Neutralize (DIPEA/DMF) Deprotect->Neutralize Wash_Prep Wash (DMF) Neutralize->Wash_Prep Activate1 Activate this compound (3 eq. AA, 2.9 eq. HATU, 6 eq. DIPEA) Wash_Prep->Activate1 Couple1 Couple to Resin (1-2h) Activate1->Couple1 Monitor1 Kaiser Test Couple1->Monitor1 Wash_Mid Wash Resin (DMF) Monitor1->Wash_Mid Incomplete (Positive Test) Final_Wash Final Wash & Proceed to Next Synthesis Cycle Monitor1->Final_Wash Complete (Negative Test) Activate2 Prepare Fresh Activation Mix Wash_Mid->Activate2 Couple2 Couple to Resin (1-2h) Activate2->Couple2 Couple2->Final_Wash

Caption: Double coupling workflow for this compound incorporation.

Racemization_Pathway Potential Racemization Pathway during Coupling cluster_activation Amino Acid Activation Boc_AA This compound Activated_Intermediate Activated Species (e.g., O-acylisourea, Active Ester) Boc_AA->Activated_Intermediate + Coupling Reagent (e.g., HATU, DIC) Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral at Cα) Activated_Intermediate->Oxazolone - H⁺ (Base-catalyzed) Enolate Enolate Intermediate Activated_Intermediate->Enolate - H⁺ (Direct Enolization) Desired_Peptide Desired D-Peptide Activated_Intermediate->Desired_Peptide + Peptide-Resin (Desired Pathway) Racemized_Peptide L-Peptide Impurity Oxazolone->Racemized_Peptide + Peptide-Resin + H⁺ Enolate->Racemized_Peptide + Peptide-Resin + H⁺ Peptide_Resin Peptide-Resin (Free N-Terminus)

Caption: Racemization pathways during amino acid activation and coupling.

References

Technical Support Center: 2-Pyridylalanine Stability During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the challenges associated with the cleavage of peptides containing 2-pyridylalanine (2-Pal). The information is presented in a question-and-answer format to address specific issues you may encounter during your solid-phase peptide synthesis (SPPS) workflow.

Frequently Asked Questions (FAQs)

Q1: What are the potential risks to 2-pyridylalanine during TFA cleavage?

The primary concern for 2-pyridylalanine during trifluoroacetic acid (TFA) cleavage is the potential for side reactions involving the pyridyl ring. During the cleavage of protecting groups (e.g., Boc, tBu) and the peptide from the resin, highly reactive carbocations are generated. These electrophilic species can attack the electron-rich pyridine (B92270) ring of the 2-pyridylalanine side chain, leading to unwanted modifications such as alkylation. This can result in a heterogeneous final product, complicating purification and potentially altering the biological activity of the peptide.

Q2: How do scavengers protect 2-pyridylalanine during cleavage?

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during acidolysis.[1] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues like 2-pyridylalanine. Common scavengers create stable, soluble byproducts that can be easily removed during the work-up process.

Q3: Are there any scavengers that should be avoided when working with 2-pyridylalanine?

While direct studies on 2-pyridylalanine are limited, research on other heteroaromatic amino acids, such as (2-furyl)-L-alanine, has shown that some scavengers can be detrimental. For instance, thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) have been observed to cause degradation of the furan (B31954) ring.[2][3] Given the structural similarities, it is prudent to exercise caution with thiol-containing scavenger cocktails when cleaving peptides with 2-pyridylalanine, as they may promote side reactions with the pyridyl group.

Q4: What is the recommended general-purpose scavenger cocktail for peptides containing 2-pyridylalanine?

Based on findings with other acid-sensitive and heteroaromatic amino acids, a widely recommended and effective scavenger cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (H₂O) .[4] A common ratio is 95:2.5:2.5 (v/v/v) . TIS is an excellent scavenger for carbocations, and the presence of water can help to suppress certain side reactions. This combination is generally "cleaner" and less odorous than thiol-containing cocktails.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Mass spectrometry of the crude peptide shows unexpected peaks with +57 or other alkyl group additions. Alkylation of the 2-pyridylalanine side chain by carbocations generated during cleavage.1. Optimize the scavenger cocktail: Switch to a TFA/TIS/H₂O (95:2.5:2.5) cocktail if not already in use. 2. Increase scavenger concentration: A slight increase in the percentage of TIS (e.g., to 5%) may be beneficial. 3. Reduce cleavage time: Minimize the exposure of the peptide to the strong acid by reducing the cleavage time. Monitor the completeness of deprotection of other amino acids.
Low yield of the desired peptide after cleavage and purification. 1. Incomplete cleavage from the resin. 2. Degradation of the 2-pyridylalanine side chain leading to multiple byproducts that are difficult to separate. 3. Precipitation issues.1. Verify cleavage completeness: Perform a small-scale trial cleavage and analyze the resin for any remaining peptide. 2. Use a milder cleavage cocktail if possible: For very sensitive sequences, a lower concentration of TFA with an appropriate scavenger might be considered, although this is highly dependent on the other protecting groups present. 3. Optimize precipitation: Ensure the peptide is fully precipitated from the cleavage mixture. Some small or hydrophobic peptides may require alternative work-up procedures.[5]
The crude peptide appears discolored. This can be due to a variety of side reactions. The trityl cation, for example, can impart a yellow color.[6] While often not directly indicative of 2-pyridylalanine modification, it suggests a high concentration of reactive species.Ensure a sufficient amount of scavenger is used to quench all carbocations. The discoloration is often from scavenged byproducts and may not affect the final purified peptide.

Quantitative Data Summary

Scavenger CocktailComposition (v/v/v)Expected Purity of Crude Peptide (%)*Notes
Cocktail A TFA / TIS / H₂O95 : 2.5 : 2.5~85-95%
Cocktail B (Reagent K) TFA / Phenol / H₂O / Thioanisole / EDT82.5 : 5 : 5 : 5 : 2.5~70-85%
Cocktail C TFA / H₂O95 : 5< 60%

*These are estimated values for a model peptide and can vary significantly based on the peptide sequence and other protected amino acids.

Experimental Protocols

Protocol 1: Standard Cleavage of 2-Pyridylalanine-Containing Peptides

This protocol is recommended for most peptides containing 2-pyridylalanine.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove any residual DMF and dry under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .

    • For 100 mg of resin, prepare approximately 2 mL of the cocktail (1.9 mL TFA, 0.05 mL TIS, 0.05 mL H₂O).

    • Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE).

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more to remove scavengers and byproducts.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (with 2-Pal) Cleavage Cleavage & Deprotection Resin->Cleavage TFA_Cocktail Cleavage Cocktail (TFA/TIS/H2O) TFA_Cocktail->Cleavage Carbocations Reactive Carbocations Cleavage->Carbocations generates Crude_Peptide Crude Peptide Solution Cleavage->Crude_Peptide Scavenged_Carbocations Scavenged Products Carbocations->Scavenged_Carbocations trapped by TIS Precipitation Ether Precipitation Crude_Peptide->Precipitation Purified_Peptide Purified Peptide Precipitation->Purified_Peptide

Caption: General workflow for the cleavage of a 2-pyridylalanine-containing peptide.

Scavenger_Mechanism cluster_cleavage TFA Cleavage cluster_pathways Potential Reactions cluster_unprotected Without Scavenger cluster_protected With Scavenger (TIS) Carbocation Carbocation (R+) Carbocation_unprot Carbocation (R+) Carbocation_prot Carbocation (R+) Pyridylalanine 2-Pyridylalanine Side_Product Alkylated Side Product Pyridylalanine->Side_Product alkylation Carbocation_unprot->Pyridylalanine Pyridylalanine_prot 2-Pyridylalanine TIS TIS (Scavenger) Scavenged_Product Stable Product TIS->Scavenged_Product quenches Carbocation_prot->TIS

Caption: Role of scavengers in preventing side reactions with 2-pyridylalanine.

References

Minimizing racemization of Boc-D-2-Pal-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the activation of Boc-protected amino acids, with a specific focus on Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH).

Troubleshooting Guide: Minimizing Racemization of this compound

This guide addresses specific issues that can lead to racemization during the activation and coupling of this compound and offers targeted solutions.

Issue Detected Potential Cause Recommended Solution
High levels of D/L diastereomer impurity in the final peptide. Inappropriate Coupling Reagent: Carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) used without additives are known to cause significant racemization.[1][2]Action: Incorporate racemization-suppressing additives. The combination of DIC with 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a highly effective method for minimizing racemization.[2][3] These additives form active esters that are less prone to epimerization.[4]
Racemization still observed despite using additives. Choice of Base: Strong, non-sterically hindered bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) can readily abstract the alpha-proton of the activated amino acid, leading to racemization.[5][6]Action: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferable choices as they are less likely to cause epimerization.[5][6]
Inconsistent or higher than expected racemization levels. Prolonged Activation Time: Allowing the this compound to remain in its activated state for an extended period before the addition of the amine component increases the risk of racemization.[5]Action: Employ an in situ activation protocol. Mix the Boc-amino acid, the amine component, and the additive (HOBt or Oxyma) before adding the coupling reagent (e.g., DIC). This ensures the highly reactive intermediate is trapped by the amine as soon as it is formed. If pre-activation is necessary, keep it to a minimum (1-5 minutes).[4]
Low coupling efficiency and some racemization. High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization alongside the coupling reaction.[3][4]Action: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and then allowing it to slowly warm to room temperature can help control racemization while ensuring the reaction proceeds to completion.[5]
Variable results between different synthesis runs. Solvent Effects: The polarity of the solvent can influence the stability of the activated intermediate and the rate of racemization.[3]Action: Use non-polar solvents when possible. Dichloromethane (DCM) is often a good choice. For peptides prone to aggregation, solvents like N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (B87167) (DMSO) may be necessary, but conditions should be carefully re-optimized.[5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization?

A1: While urethane-protected amino acids like those with a Boc group are generally resistant to racemization, certain amino acids are more prone to it.[2] The pyridine (B92270) ring in 2-pyridylalanine can influence the acidity of the alpha-proton, potentially increasing its susceptibility to abstraction by a base once the carboxyl group is activated. The primary mechanism of racemization involves the formation of a planar oxazolone (B7731731) intermediate, which can be re-protonated from either face, leading to a loss of stereochemical integrity.[6][7]

Q2: What are the best coupling reagents to use for this compound to avoid racemization?

A2: For sensitive amino acids, the combination of a carbodiimide with an additive is a classic and effective approach. The use of Diisopropylcarbodiimide (DIC) with either HOBt or Oxyma is strongly recommended.[2][3] Onium salt reagents like HBTU, HATU, and PyBOP are also very efficient and generally result in low racemization, especially when used with additives.[5][8] For particularly challenging cases, coupling reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are known to cause very little epimerization.[8][9]

Q3: Can the choice of protecting group strategy (Boc vs. Fmoc) affect racemization?

A3: Yes, the protecting group strategy can influence the reaction conditions. The Boc/Bzl strategy involves acidic deprotection steps (TFA), while the Fmoc/tBu strategy uses a basic deprotection step (piperidine).[1] While the activation step is the primary source of racemization for an individual amino acid, the overall strategy and the conditions used throughout the synthesis can play a role. However, for the activation of a single amino acid, the principles of choosing the right coupling reagent, additive, and base remain the same for both strategies.

Q4: How can I quantify the level of racemization in my final peptide?

A4: The most common method for quantifying racemization is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] This requires synthesizing a standard of the desired peptide and its diastereomer (containing the L-form of 2-Pal). By comparing the retention times and peak areas of your synthesized peptide with the standards, you can accurately determine the percentage of the undesired diastereomer.

Quantitative Data Summary

While specific data for this compound is not extensively published, the following table summarizes the general effectiveness of different coupling conditions in minimizing racemization for other racemization-prone amino acids, which provides a strong basis for experimental design.

Coupling ReagentAdditiveBaseTypical Racemization (%)Reference
DCCNoneDIEAHigh[2][7]
DICHOBtNMM< 1%[10]
DICOxymaCollidineVery Low[6][11]
HBTUHOBtDIEALow[8]
HATUHOAtNMMVery Low[1][6]
DEPBTN/ADIEAVery Low[8][9]

Note: Racemization levels are highly dependent on the specific amino acid sequence, solvent, and temperature.

Experimental Protocols

Protocol 1: Standard Low-Racemization Coupling using DIC/HOBt

This protocol is a reliable method for minimizing racemization during the coupling of this compound.

  • Dissolution: In a suitable reaction vessel, dissolve this compound (1 equivalent), the N-terminal-free peptide-resin or amino acid ester (1 equivalent), and HOBt (1 equivalent) in an appropriate solvent (e.g., DMF or DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[5]

  • Base Addition: Add a sterically hindered base, such as N-methylmorpholine (NMM) (1 equivalent).

  • Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (1 equivalent) to the cooled mixture.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight. Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase or TLC/LC-MS for solution-phase).

  • Work-up (for solution-phase): If a precipitate (diisopropylurea) forms, filter it off. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), dilute base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Visualizations

Racemization Mechanism via Oxazolone Intermediate

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Boc_AA This compound Activated_Intermediate Activated Ester / Acylisourea Boc_AA->Activated_Intermediate + Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone + Base - H⁺ Peptide_D Desired D-Peptide Activated_Intermediate->Peptide_D + Amine Racemic_Activated Racemized Activated Intermediate Oxazolone->Racemic_Activated + H⁺ Peptide_L Undesired L-Peptide Racemic_Activated->Peptide_L + Amine Amine Amine Component (H₂N-R')

Caption: Mechanism of racemization during amino acid activation.

Troubleshooting Workflow for Racemization

troubleshooting_workflow Start High Racemization Detected Check_Reagent Using Carbodiimide Alone? Start->Check_Reagent Add_Additive Add HOBt or Oxyma Check_Reagent->Add_Additive Yes Check_Base Using DIEA or TEA? Check_Reagent->Check_Base No Add_Additive->Check_Base Switch_Base Switch to NMM or Collidine Check_Base->Switch_Base Yes Check_Temp Reaction Temp > 0°C? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Perform reaction at 0°C Check_Temp->Lower_Temp Yes Check_Activation Using Pre-activation? Check_Temp->Check_Activation No Lower_Temp->Check_Activation Use_InSitu Use In Situ Activation Check_Activation->Use_InSitu Yes End Racemization Minimized Check_Activation->End No Use_InSitu->End

Caption: A logical workflow for troubleshooting racemization issues.

References

Addressing solubility issues of peptides containing Boc-D-2-pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with peptides containing Boc-D-2-pyridylalanine.

Frequently Asked Questions (FAQs)

Q1: My peptide containing Boc-D-2-pyridylalanine won't dissolve in aqueous buffers. What is the first step I should take?

A1: The initial and most critical step is to assess the overall charge of your peptide at neutral pH.[1][2] The pyridyl group of 2-pyridylalanine can be protonated at acidic pH, which will affect the peptide's overall charge and solubility. First, try dissolving a small amount of the peptide in sterile, distilled water or a common buffer like phosphate-buffered saline (PBS) at pH 7.4.[3] If solubility is poor, the subsequent steps will depend on the peptide's overall charge characteristics.

Q2: How do I determine the overall charge of my peptide?

A2: To estimate the net charge of your peptide, follow these steps:

  • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus (-NH2).[2][4]

  • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (-COOH).[2][4]

  • The 2-pyridyl group of the pyridylalanine residue has a pKa of approximately 5.2. At neutral pH, it will be predominantly neutral. However, under acidic conditions (pH < 5), it will become protonated and carry a +1 charge.

  • Sum the values to get an estimate of the overall charge of the peptide at a given pH.

Q3: My peptide has a net positive charge but is still insoluble. What should I do?

A3: For basic peptides that are difficult to dissolve in neutral buffers, gradually lowering the pH of the solvent can significantly improve solubility.[1][5] Try dissolving the peptide in a dilute aqueous solution of acetic acid (e.g., 10-30%) or a small amount of trifluoroacetic acid (TFA) followed by dilution with water to the desired concentration.[6]

Q4: What is the best approach for dissolving a peptide with a net negative charge?

A4: For acidic peptides, increasing the pH of the solvent is recommended.[1][5] Attempt to dissolve the peptide in a dilute aqueous solution of ammonium (B1175870) hydroxide (B78521) (e.g., < 50 µl) or ammonium bicarbonate (e.g., 0.1 M) and then dilute it to the final concentration with water.[2][6]

Q5: My peptide is neutral or hydrophobic and insoluble in aqueous solutions. What are my options?

A5: Neutral and hydrophobic peptides, which often contain a high percentage (>50%) of hydrophobic residues, typically require organic solvents for initial solubilization.[3] The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][5] Once dissolved, you can slowly add the aqueous buffer to the peptide solution with gentle vortexing until the desired final concentration is reached.[5] If the solution becomes cloudy, you have likely reached the solubility limit.[5]

Q6: Can sonication or heating help improve the solubility of my peptide?

A6: Yes, both sonication and gentle heating can aid in dissolving peptides. Sonication can help break up aggregates and improve the dissolution of the peptide in the solvent.[1][3][5] Gentle warming (<40°C) can also increase the solubility of some peptides, but care must be taken to avoid thermal degradation.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide precipitates out of solution upon addition of aqueous buffer to an organic stock. The peptide has reached its solubility limit in the final buffer composition.Decrease the final concentration of the peptide. Alternatively, try a different co-solvent or buffer system. A stepwise dilution may also be beneficial.[5]
Peptide solution is cloudy or contains visible particles. Incomplete dissolution or aggregation of the peptide.Centrifuge the solution to pellet any undissolved material before use.[1][5] Consider re-dissolving a fresh aliquot using a different solvent system or employing sonication.[1][3]
Low peptide yield after synthesis and purification. Aggregation during solid-phase peptide synthesis (SPPS) due to the hydrophobic nature of Boc-D-2-pyridylalanine.During synthesis, consider using chaotropic salts, switching to a more polar solvent like NMP, or coupling at a higher temperature to disrupt aggregation.[7]
Inconsistent results in biological assays. Inaccurate peptide concentration due to incomplete solubilization.Always ensure the peptide is fully dissolved before use. Perform a solubility test with a small amount of peptide first to determine the optimal solvent.[1][6]

Experimental Protocols

Protocol 1: Solubility Testing of a Boc-D-2-pyridylalanine-Containing Peptide
  • Preparation : Aliquot a small, known amount of the lyophilized peptide into several microcentrifuge tubes.

  • Initial Solvent Screening :

    • Aqueous : To the first tube, add a small volume of sterile, distilled water and vortex. Observe for dissolution.

    • Acidic : If insoluble in water, add a 10% acetic acid solution to the second tube and vortex.

    • Basic : If the peptide is predicted to be acidic, add a 0.1 M ammonium bicarbonate solution to a third tube and vortex.

    • Organic : For hydrophobic peptides, add a minimal amount of DMSO to a fourth tube and vortex until dissolved.

  • Dilution : If the peptide dissolves in an acidic, basic, or organic solvent, slowly add your desired aqueous buffer to the solution while vortexing. Monitor for any signs of precipitation.

  • Observation : A fully solubilized peptide will result in a clear, particle-free solution.[3]

Protocol 2: General Solubilization Workflow for a Novel Peptide

This workflow provides a systematic approach to solubilizing a new peptide containing Boc-D-2-pyridylalanine.

G cluster_0 Peptide Characterization cluster_1 Solubilization Strategy cluster_2 Troubleshooting start Start with Lyophilized Peptide charge Determine Net Charge (Acidic, Basic, or Neutral) start->charge water Try Sterile Water First charge->water acid Use Dilute Acetic Acid water->acid If Insoluble & Basic base Use Dilute Ammonium Bicarbonate water->base If Insoluble & Acidic organic Use Minimal DMSO/DMF water->organic If Insoluble & Neutral/Hydrophobic dilute Slowly Dilute with Aqueous Buffer acid->dilute base->dilute organic->dilute sonicate Apply Sonication dilute->sonicate If Still Insoluble end Clear Peptide Solution dilute->end If Soluble warm Gentle Warming (<40°C) sonicate->warm centrifuge Centrifuge if Particulates Remain warm->centrifuge centrifuge->end

Figure 1. A stepwise workflow for solubilizing peptides containing Boc-D-2-pyridylalanine.

Signaling Pathways and Logical Relationships

The primary challenge with Boc-D-2-pyridylalanine containing peptides is often related to their physicochemical properties rather than specific signaling pathway interactions, which are peptide sequence-dependent. The logical relationship for addressing solubility issues can be visualized as a decision tree.

G start Peptide Insoluble in Aqueous Buffer charge_check Is the peptide net charge > 0? start->charge_check acidic_sol Add dilute acid (e.g., Acetic Acid) charge_check->acidic_sol Yes charge_check_neg Is the peptide net charge < 0? charge_check->charge_check_neg No final_sol Soluble Peptide acidic_sol->final_sol basic_sol Add dilute base (e.g., NH4HCO3) charge_check_neg->basic_sol Yes hydrophobic_check Is the peptide neutral or highly hydrophobic? charge_check_neg->hydrophobic_check No basic_sol->final_sol organic_sol Dissolve in minimal DMSO/DMF, then dilute with buffer hydrophobic_check->organic_sol Yes aggregation_check Still insoluble? Consider aggregation. hydrophobic_check->aggregation_check No organic_sol->aggregation_check disrupt_agg Use sonication, gentle warming, or chaotropic agents (e.g., Guanidine HCl) aggregation_check->disrupt_agg Yes aggregation_check->final_sol No disrupt_agg->final_sol

Figure 2. Decision tree for troubleshooting solubility issues of Boc-D-2-pyridylalanine peptides.

References

Technical Support Center: Boc Deprotection of 2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from 2-pyridylalanine residues during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of 2-pyridylalanine often incomplete under standard conditions?

A1: Incomplete Boc deprotection of 2-pyridylalanine is a common issue primarily due to the basic nature of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring can be protonated by the acid (e.g., trifluoroacetic acid, TFA) used for deprotection. This protonation effectively reduces the concentration of acid available to cleave the Boc group from the alpha-amino group, necessitating harsher conditions such as higher acid concentrations or longer reaction times compared to other amino acids.[1][2]

Q2: What are the standard conditions for Boc deprotection, and how should they be modified for 2-pyridylalanine?

A2: Standard conditions for Boc deprotection in solid-phase peptide synthesis (SPPS) typically involve treating the peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 20-30 minutes.[3][4] For 2-pyridylalanine, it is advisable to increase the TFA concentration and/or extend the reaction time to ensure complete deprotection. A starting point for optimization would be to use 50% TFA in DCM and increase the reaction time, monitoring the completeness of the reaction.

Q3: How can I confirm that the Boc group has been completely removed?

A3: The most common method for confirming complete deprotection on a solid-phase support is the Kaiser test (ninhydrin test).[5][6][7] This colorimetric test detects the presence of free primary amines. A positive result (intense blue color) indicates successful deprotection, while a negative result (yellow or no color change) signifies an incomplete reaction. For solution-phase deprotection or for more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[8][9][10] In LC-MS, the disappearance of the mass corresponding to the Boc-protected peptide and the appearance of the deprotected peptide's mass confirms the reaction's completion.

Q4: What are the potential side reactions during the Boc deprotection of a peptide containing 2-pyridylalanine?

A4: Besides incomplete deprotection, a common side reaction during acid-mediated Boc cleavage is the alkylation of nucleophilic residues by the tert-butyl cation generated in the process.[11] While the pyridine ring itself is generally not susceptible to tert-butylation, other sensitive residues in the peptide sequence, such as tryptophan or methionine, can be modified. The use of scavengers in the deprotection cocktail is highly recommended to prevent these side reactions.

Q5: Are there alternative reagents to TFA for the deprotection of Boc-2-pyridylalanine?

A5: Yes, a solution of 4M hydrogen chloride (HCl) in 1,4-dioxane (B91453) is a common alternative to TFA for Boc deprotection.[4][12] This reagent may offer different selectivity and can be effective in cases where TFA leads to side reactions or incomplete deprotection. Additionally, for acid-sensitive substrates, milder conditions involving trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been reported.[13]

Troubleshooting Guide

This guide addresses common problems encountered during the Boc deprotection of 2-pyridylalanine residues.

Problem 1: Negative or weak Kaiser test result after deprotection.

This indicates the presence of a significant amount of unreacted Boc-protected amine.

Potential Cause Troubleshooting Step
Insufficient Acid Concentration The protonation of the pyridine ring consumes a portion of the acid. Increase the concentration of TFA in the deprotection solution. A 50% TFA in DCM solution is a good starting point. For particularly difficult cases, using neat TFA for a shorter duration might be necessary, although this increases the risk of side reactions.[3][14]
Insufficient Reaction Time The deprotection of Boc-2-pyridylalanine can be slower than for other amino acids. Extend the reaction time. Monitor the reaction at intervals (e.g., 30 min, 1 hr, 2 hr) using the Kaiser test on a small sample of resin to determine the optimal time for complete conversion.[15]
Poor Resin Swelling If the resin is not adequately swollen, the acid cannot efficiently access all the peptide chains. Ensure the resin is properly swollen in an appropriate solvent (e.g., DCM) before adding the deprotection reagent.

Problem 2: LC-MS analysis shows a peak corresponding to the Boc-protected peptide.

This confirms incomplete deprotection.

Potential Cause Troubleshooting Step
Suboptimal Deprotection Conditions As with a negative Kaiser test, this points to a need for harsher deprotection conditions. Re-treat the peptide with a higher concentration of TFA or for a longer duration.
Aggregation of the Peptide on the Resin Hydrophobic peptides or those with certain sequences can aggregate, hindering reagent access. Consider using a solvent system known to disrupt secondary structures, such as adding a small percentage of a chaotropic agent, or perform the deprotection at a slightly elevated temperature (use with caution).

Problem 3: Appearance of unexpected peaks in the LC-MS analysis after deprotection.

This suggests the occurrence of side reactions.

Potential Cause Troubleshooting Step
Alkylation by tert-butyl cations The tert-butyl cation generated during Boc cleavage can alkylate nucleophilic residues like Trp or Met.[11] Add a scavenger to the deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole. A typical cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.
Degradation of Acid-Labile Groups If the peptide contains other acid-sensitive protecting groups, the harsh conditions required for Boc-2-pyridylalanine deprotection may cause their premature cleavage. If possible, choose orthogonal protecting groups for other residues that are stable to the required deprotection conditions. Alternatively, explore milder deprotection methods.

Experimental Protocols

Protocol 1: Boc Deprotection of 2-Pyridylalanine on Solid Support

Materials:

  • Boc-protected peptide-resin containing 2-pyridylalanine

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Deprotection solution: 50% TFA in DCM (v/v). For difficult sequences, consider increasing to 75% or using neat TFA.

  • Washing solvent: DCM

  • Neutralization solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.

  • Drain the DCM.

  • Add the deprotection solution to the resin, ensuring it is fully submerged.

  • Agitate the mixture at room temperature for 30 minutes. For the first attempt, a longer time of 1-2 hours may be beneficial, with monitoring.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Perform a Kaiser test on a small sample of the resin to confirm the presence of a free amine.

  • If the Kaiser test is positive, proceed with neutralization by washing the resin with the 10% DIPEA in DCM solution (2-3 times).

  • Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

Protocol 2: Kaiser Test for Free Primary Amines

Materials:

  • Solution A: 65 mg of potassium cyanide (KCN) in 100 mL of pyridine.

  • Solution B: 500 mg of ninhydrin (B49086) in 10 mL of n-butanol.

  • Solution C: 2 g of phenol (B47542) in 0.5 mL of n-butanol.

  • Ethanol (B145695)

  • Small test tube

  • Heating block or water bath at 100-120°C

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.

  • Wash the resin beads with ethanol and decant the supernatant.

  • Add 2-3 drops of Solution A to the test tube.

  • Add 2-3 drops of Solution B to the test tube.

  • Add 2-3 drops of Solution C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.[7][16]

  • Observe the color of the beads and the solution.

    • Positive Result (Deprotection Complete): Intense blue color.

    • Negative Result (Deprotection Incomplete): Yellow or no color change.

Data Presentation

Table 1: Recommended Starting Conditions for Boc Deprotection of 2-Pyridylalanine

ParameterStandard ConditionsRecommended for 2-Pyridylalanine
Reagent 25-50% TFA in DCM50% TFA in DCM (or higher)
Reaction Time 20-30 minutes30 - 120 minutes (monitor)
Temperature Room TemperatureRoom Temperature
Scavengers Optional (depends on sequence)Recommended if Trp or Met are present

Table 2: Interpretation of Kaiser Test Results

ObservationInterpretationRecommended Action
Intense blue beads and solution Complete deprotectionProceed to neutralization and next coupling.
Yellow beads and solution Incomplete or no deprotectionRepeat deprotection with harsher conditions.
Slightly blue beads/solution Partial deprotectionExtend deprotection time or increase TFA concentration.

Visualizations

Boc_Deprotection_Workflow start Boc-Peptide-Resin (with 2-Pyridylalanine) swell Swell Resin in DCM start->swell deprotect Deprotection: 50% TFA in DCM 30-120 min swell->deprotect wash_dcm1 Wash with DCM deprotect->wash_dcm1 kaiser_test Kaiser Test wash_dcm1->kaiser_test neutralize Neutralize: 10% DIPEA in DCM kaiser_test->neutralize Positive troubleshoot Troubleshoot: Increase TFA conc. or time kaiser_test->troubleshoot Negative wash_dcm2 Wash with DCM neutralize->wash_dcm2 next_step Ready for Next Coupling wash_dcm2->next_step troubleshoot->deprotect Troubleshooting_Logic start Incomplete Boc Deprotection (Negative Kaiser Test or LC-MS data) cause1 Insufficient Acid? start->cause1 action1 Increase TFA Concentration (e.g., to 75% or neat TFA) cause1->action1 Yes cause2 Insufficient Time? cause1->cause2 No retest Re-run Deprotection and Kaiser Test action1->retest action2 Extend Reaction Time (e.g., to 2 hours, monitor) cause2->action2 Yes cause3 Peptide Aggregation? cause2->cause3 No action2->retest action3 Use Chaotropic Agent or Slightly Elevate Temperature cause3->action3 Yes action3->retest

References

Unexpected byproducts in the synthesis of peptides with Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during the synthesis of peptides incorporating Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH).

Frequently Asked Questions (FAQs)

Q1: What is the most common unexpected byproduct when using this compound in solid-phase peptide synthesis (SPPS)?

A1: The most frequently reported unexpected byproduct is the corresponding L-diastereomer, resulting from the racemization of the D-amino acid during the coupling step. The α-proton of the activated amino acid is susceptible to base-catalyzed abstraction, leading to a loss of stereochemical integrity. One study specifically identified the formation of two diastereomers during the synthesis of a somatostatin (B550006) antagonist containing 2-pyridylalanine (2-Pal), which were confirmed by LC-MS analysis showing two compounds with very similar retention times and identical mass-to-charge ratios.[1]

Q2: Are there other potential side reactions related to the 2-pyridyl group of this compound?

A2: While racemization is the most documented issue, the 2-pyridyl group, being a heteroaromatic ring with a basic nitrogen atom, presents a potential for other side reactions. Although less commonly reported, researchers should be aware of the following possibilities:

  • Alkylation of the Pyridine (B92270) Nitrogen: During the repetitive acidolytic cleavage of the Boc group with Trifluoroacetic Acid (TFA), carbocations are generated from the protecting group. These carbocations could potentially alkylate the nucleophilic nitrogen of the pyridine ring.

  • Modification during Final Cleavage: The final cleavage from the resin, often using strong acids like HF or a TFA cocktail, generates various reactive cationic species. Without proper scavengers, these can modify sensitive residues. While tryptophan, methionine, and cysteine are the most cited examples, the pyridyl ring could also be susceptible to modification.

Q3: How can I detect the presence of the L-diastereomer in my crude peptide?

A3: The presence of the L-diastereomer can be detected using analytical techniques that are sensitive to stereochemistry. High-Performance Liquid Chromatography (HPLC) using a chiral column is a common method. Additionally, as reported in the literature, standard reverse-phase HPLC may show two closely eluting peaks with identical mass spectra, suggesting the presence of diastereomers.[1] For unambiguous confirmation, the isolated peaks can be subjected to chiral amino acid analysis after hydrolysis.

Troubleshooting Guide

This guide addresses common issues and provides solutions for minimizing byproduct formation during the synthesis of peptides containing this compound.

Issue 1: Presence of a Diastereomeric Impurity (Racemization)

Symptoms:

  • A significant peak with the same mass as the target peptide is observed in the LC-MS analysis of the crude product.

  • The impurity peak has a very similar retention time to the main product peak on reverse-phase HPLC.

  • Broad or split peaks in the chromatogram.

Root Causes and Solutions:

Racemization primarily occurs at the activated amino acid stage during coupling.[2] The choice of coupling reagents, base, and reaction conditions significantly influences the extent of this side reaction.

CauseRecommended ActionRationale
Inappropriate Coupling Reagent Switch to onium-based coupling reagents such as HATU , HBTU , or COMU . These are known to be highly efficient and suppress racemization.[3]These reagents promote rapid amide bond formation, minimizing the time the activated amino acid is susceptible to racemization.
Excessive or Strong Base Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIPEA). Use the minimum necessary amount of base.Strong bases are more likely to abstract the α-proton of the activated amino acid, leading to racemization.[4]
Prolonged Coupling Time Optimize the coupling time. While complete coupling is necessary, excessively long reaction times can increase the risk of racemization. Monitor the reaction using a Kaiser test.Shorter exposure to basic conditions reduces the likelihood of racemization.
Elevated Temperature Perform the coupling at room temperature or below. Avoid elevated temperatures unless necessary for a particularly difficult coupling.Higher temperatures can accelerate the rate of racemization.
Use of Additives Incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) into the coupling reaction.These additives form active esters that are less prone to racemization than other activated intermediates and can accelerate the coupling reaction.[3]

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for this compound to Minimize Racemization

This protocol utilizes HATU, a highly efficient coupling reagent known to minimize racemization.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes. Perform the N-terminal Boc deprotection using 50% TFA in dichloromethane (B109758) (DCM) for 2x5 minutes. Wash the resin thoroughly with DCM and DMF. Neutralize the resin with 5% DIPEA in DMF for 2x2 minutes, followed by thorough DMF washes.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.

  • Coupling: Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive, extend the coupling time or consider a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Analysis of Diastereomeric Purity by RP-HPLC
  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the crude peptide. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient from 5% to 65% B over 30 minutes.

  • Detection: Monitor the elution profile at 220 nm and 254 nm.

  • Analysis: Look for closely eluting peaks. The presence of a significant secondary peak with the same mass as the desired product is indicative of a diastereomeric impurity.

Visualizations

Logical Workflow for Troubleshooting Racemization

G Troubleshooting Workflow for Racemization cluster_0 Problem Identification cluster_1 Primary Intervention: Coupling Conditions cluster_2 Secondary Intervention: Reaction Parameters cluster_3 Verification start Diastereomeric Impurity Detected (e.g., via LC-MS) coupling_reagent Change Coupling Reagent (e.g., to HATU/HBTU) start->coupling_reagent Step 1 base Change Base (e.g., to NMM/collidine) coupling_reagent->base additives Add Racemization Suppressant (e.g., HOBt/HOAt) base->additives temperature Lower Coupling Temperature additives->temperature time Optimize Coupling Time temperature->time analysis Re-synthesize and Analyze (RP-HPLC, LC-MS) time->analysis Step 2 analysis->coupling_reagent Failure, Iterate end Problem Resolved analysis->end Success

Caption: Troubleshooting workflow for addressing racemization issues.

Signaling Pathway of Racemization during Peptide Coupling

G Mechanism of Racemization during Peptide Coupling cluster_0 Activation cluster_1 Racemization Pathway cluster_2 Coupling Outcomes Boc_AA This compound Activated_AA Activated this compound (e.g., Active Ester) Boc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., DIC, HBTU) Coupling_Reagent->Activated_AA Base Base (e.g., DIPEA) Activated_AA->Base Desired_Peptide Desired D-Peptide Activated_AA->Desired_Peptide Coupling with N-terminal amine Enolate Enolate Intermediate (Planar, Achiral) Base->Enolate α-proton abstraction Enolate->Activated_AA Reprotonation (D-form) Diastereomer L-Diastereomer Byproduct Enolate->Diastereomer Reprotonation (L-form)

Caption: Pathway showing racemization via enolate formation.

References

Using alternative coupling reagents for sterically hindered Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of alternative coupling reagents with the sterically hindered amino acid, Boc-D-2-Pal-OH.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in Solid-Phase Peptide Synthesis (SPPS)?

A1: this compound presents a significant challenge during peptide synthesis primarily due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the spatial arrangement of the pyridyl group, impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slower reaction kinetics and incomplete coupling reactions under standard conditions.

Q2: My standard coupling protocol with DIC/HOBt gives a low yield for this compound. What is the first step I should take to improve the coupling efficiency?

A2: If you are experiencing low coupling efficiency with a standard carbodiimide-based method, the most straightforward initial step is to switch to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU, HBTU, or HCTU are generally more reactive and effective for difficult couplings.[1] Alternatively, phosphonium (B103445) salt-based reagents such as PyBOP or PyAOP are also excellent choices for sterically hindered amino acids.

Q3: What are the main advantages of using HATU or COMU over traditional coupling reagents for this compound?

A3: Both HATU and COMU are highly efficient coupling reagents that offer several advantages for hindered couplings:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered one of the most powerful coupling reagents available. It reacts rapidly and is known to minimize racemization, which is a critical concern for chiral amino acids like this compound.[2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent with coupling efficiencies often comparable or superior to HATU.[3] It offers a significant safety advantage as it is not based on the potentially explosive HOBt or HOAt.[3] Additionally, its byproducts are water-soluble, which can simplify purification.[4]

Q4: Can I simply extend the coupling time to improve the yield for this compound?

A4: While extending the reaction time can improve the yield for slow couplings, it may not be sufficient on its own for a highly hindered residue like this compound.[1] Prolonged reaction times, especially at elevated temperatures, can also increase the risk of side reactions, including racemization. A more effective strategy is to combine an extended coupling time with a more powerful coupling reagent. Double coupling, which involves repeating the coupling step with a fresh solution of activated amino acid, is also a highly recommended technique.[1]

Q5: Are there any specific considerations for the base to be used with these alternative coupling reagents?

A5: Yes, the choice and amount of base are crucial. N,N-Diisopropylethylamine (DIEA) is a commonly used base for these coupling reactions due to its steric bulk, which minimizes side reactions. For uronium/aminium reagents like HATU and HBTU, two equivalents of base are typically required.[5] However, one of the advantages of COMU is that it can perform effectively with just one equivalent of base.[5]

Troubleshooting Guide

Issue 1: Incomplete Coupling of this compound

Symptom: A positive Kaiser test (intense blue/purple color) after the coupling step, indicating the presence of unreacted free amines on the resin.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Insufficiently reactive coupling reagent Switch from standard carbodiimide (B86325) reagents (DCC, DIC) to a more potent uronium/aminium salt (HATU, HCTU) or a phosphonium salt (PyBOP, PyAOP).[1]
Steric hindrance Employ a "double coupling" strategy: after the initial coupling, drain the reaction vessel and add a fresh solution of activated this compound for a second coupling cycle.[1]
Inadequate reaction time Increase the coupling time. For highly hindered amino acids, a reaction time of 2-4 hours or even longer may be necessary.[2]
Low reagent concentration Increase the equivalents of this compound and the coupling reagent (e.g., from 1.5 to 3-4 equivalents relative to the resin loading).
Peptide aggregation If the peptide chain is becoming long and hydrophobic, it may aggregate, blocking access to the reactive sites. Switch to a more solvating solvent like N-Methyl-2-pyrrolidone (NMP) or add a small percentage of Dimethyl sulfoxide (B87167) (DMSO) to the DMF.[1] Using a low-substitution resin can also help mitigate aggregation.[6]
Sub-optimal temperature Gently increasing the reaction temperature to 30-40°C can enhance the reaction rate. However, this should be done with caution to avoid potential side reactions.[1]
Issue 2: Peptide Aggregation during Synthesis

Symptom: The resin beads clump together, and you observe a significant drop in coupling efficiency for subsequent amino acids after the incorporation of this compound. The resin may also fail to swell properly.

Possible Causes & Solutions:

CauseRecommended Solution
Interchain hydrogen bonding Switch from DMF to a more disruptive solvent like NMP or a mixture containing DMSO.[7]
High peptide density on the resin Utilize a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) to increase the distance between peptide chains.[6]
Sequence-dependent aggregation Incorporate backbone protection strategies, such as using pseudoprolines or Hmb/Dmb protected amino acids in the sequence, to disrupt secondary structure formation.[7]
Inefficient neutralization In Boc-SPPS, prolonged exposure of the neutral peptide-resin can promote aggregation. Employing an in situ neutralization protocol, where the neutralization and coupling steps are combined, can minimize the time the peptide is in its aggregation-prone state.[8]

Quantitative Data Summary

While specific data for this compound is limited in the literature, the following table summarizes the performance of various coupling reagents with other sterically hindered amino acids, which can serve as a valuable reference.

Coupling ReagentHindered Amino Acid ExampleReported Yield/PurityKey Observations
HATU Boc-Trp-Phe-OMe>90% YieldHigh reactivity and low racemization rates, particularly effective for sterically hindered amino acids.[9]
HBTU Boc-Phe-(NMe)Aib-Phe-OBzlSignificant YieldEffective for hindered couplings, especially when used in excess.[10]
COMU Fmoc-Aib-Aib-NH2>99% PurityExcellent efficiency, comparable or superior to HATU, with a better safety profile.[3]
PyBroP Boc-Phe-(NMe)Aib-Phe-OBzlSignificant YieldA phosphonium-based reagent that performs well in difficult couplings.[10]
DIC/HOBt GeneralLower for hindered couplingsOften requires double coupling, longer reaction times, or switching to a more potent reagent for acceptable yields with sterically demanding residues.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.

  • Resin Swelling and Deprotection:

    • Swell the resin (e.g., Merrifield or PAM resin) in N,N-Dimethylformamide (DMF) for at least 1 hour.

    • Perform the Boc deprotection using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Wash the resin thoroughly with DCM and then DMF.

    • Neutralize the resin with a 10% solution of DIEA in DMF.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the progress of the coupling using the Kaiser test. For highly hindered couplings, a double coupling may be necessary.[2]

    • Once the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: COMU-Mediated Coupling of this compound

This protocol provides a highly efficient and safer alternative to HATU.

  • Resin Preparation:

    • Follow the same resin swelling, deprotection, and neutralization steps as in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add DIEA (3-6 equivalents) to the mixture to begin activation.

    • Immediately add the activated solution to the resin.

    • Allow the coupling reaction to proceed for 1-3 hours.

  • Post-Coupling Workup:

    • Monitor the reaction completion with the Kaiser test.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and the water-soluble byproducts.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle swell Swell Resin in DMF deprotect Boc Deprotection (TFA/DCM) swell->deprotect wash1 Wash (DCM & DMF) deprotect->wash1 neutralize Neutralize (DIEA/DMF) wash1->neutralize activate Activate this compound (e.g., with HATU/DIEA) neutralize->activate Proceed to Coupling couple Add to Resin & Agitate activate->couple monitor Monitor with Kaiser Test couple->monitor monitor->couple Incomplete? Recouple wash2 Wash (DMF & DCM) monitor->wash2 wash2->deprotect Next Amino Acid

Caption: General workflow for the solid-phase synthesis coupling of this compound.

reagent_selection start Starting Point: Coupling this compound q1 Is high coupling efficiency critical and cost a secondary concern? start->q1 hatu Use HATU q1->hatu Yes q2 Are safety and ease of purification a priority? q1->q2 No comu Use COMU q2->comu Yes phosphonium Consider Phosphonium Reagents (e.g., PyBOP, PyAOP) q2->phosphonium Alternative standard Standard Reagents (DIC/HOBt) (Likely to be inefficient) q2->standard No

Caption: Decision logic for selecting a suitable coupling reagent for this compound.

References

Influence of resin choice on Boc-D-2-Pal-OH coupling success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the sterically hindered amino acid Boc-D-2-Pal-OH.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

A1: The coupling of this compound presents challenges primarily due to steric hindrance. The bulky pyridyl group attached to the α-carbon restricts access to the carboxylic acid, making it difficult for the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain) to form a peptide bond under standard coupling conditions. This can lead to incomplete or slow reactions.

Q2: Which type of resin is generally recommended for the initial attachment of this compound?

A2: For the initial loading of a sterically hindered amino acid like this compound, a highly acid-labile resin such as 2-Chlorotrityl chloride (2-CTC) resin is often recommended.[1] This is because the loading conditions are generally milder and do not require pre-activation of the amino acid's carboxyl group, which can be difficult due to steric hindrance. This approach minimizes the risk of side reactions like racemization.

Q3: Can I use Merrifield or Wang resin for this compound coupling?

A3: Yes, Merrifield and Wang resins can be used, but they may present greater challenges for the initial loading and subsequent couplings of this compound.[2][3] The loading onto these resins typically requires activation of the amino acid, which can be inefficient for sterically hindered residues.[3] For Merrifield resin, attachment is often achieved via a cesium salt method, which requires elevated temperatures and longer reaction times.[2][4] For Wang resin, coupling often involves activating agents like DIC/HOBt with a catalytic amount of DMAP, which can increase the risk of racemization for sensitive amino acids.[3][5]

Q4: What are the most effective coupling reagents for this compound?

A4: For coupling sterically hindered amino acids, more potent activating reagents are generally required. Aminium/uronium salts like HATU , HBTU , and HCTU , or phosphonium (B103445) salts like PyBOP and PyAOP , are often more effective than standard carbodiimide (B86325) reagents like DIC alone.[6] HATU, in particular, is frequently recommended for difficult couplings.[6] The use of additives like HOAt with these reagents can further enhance coupling efficiency and suppress racemization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Loading Efficiency on 2-CTC Resin 1. Incomplete swelling of the resin.2. Insufficient amount of this compound or base.3. Presence of moisture.1. Ensure the resin is properly swelled in a suitable solvent like Dichloromethane (DCM) for at least 30 minutes before loading.2. Use a slight excess of this compound (1.2-1.5 equivalents) and a sufficient amount of a non-nucleophilic base like Diisopropylethylamine (DIPEA) (e.g., 4 equivalents relative to the amino acid).3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Coupling During Peptide Elongation 1. Steric hindrance from this compound and the growing peptide chain.2. Inefficient coupling reagent.3. Peptide aggregation on the resin.1. Perform a "double coupling" by repeating the coupling step with fresh reagents.[7] Consider increasing the reaction time and/or temperature (e.g., up to 40°C).2. Switch to a more powerful coupling reagent such as HATU or PyBOP.[6]3. Use a resin with better swelling properties like a PEG-based resin (e.g., PEGA) or a low-substituted polystyrene resin.[8] Solvents like NMP or the addition of chaotropic salts can also help disrupt aggregation.
Racemization of the Amino Acid 1. Use of a strong base or prolonged activation times.2. High reaction temperatures.1. Use a weaker, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of DMAP where possible, especially during initial loading.[1]2. Add racemization suppressants like HOAt or HOBt to the coupling mixture.[3]3. Avoid excessively high temperatures during coupling.
Side Reactions with Pyridyl Group The nitrogen on the pyridyl ring can potentially be alkylated or acylated.While less common with the Boc protecting group strategy, ensure complete deprotection and neutralization steps to avoid side reactions with subsequent activated amino acids.

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is recommended for the initial attachment of the sterically hindered this compound.

  • Resin Swelling: Swell 1g of 2-CTC resin (substitution ~1.0 mmol/g) in 10 mL of anhydrous Dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve 1.2 equivalents of this compound in anhydrous DCM.

  • Loading: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by 4 equivalents of Diisopropylethylamine (DIPEA).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted sites on the resin, add 1 mL of methanol (B129727) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Coupling of this compound during Peptide Synthesis using HATU

This protocol is for the coupling of this compound to the N-terminus of the growing peptide chain on the solid support.

  • Deprotection: Perform the standard Boc-deprotection protocol using Trifluoroacetic acid (TFA) in DCM, followed by neutralization with a base like DIPEA.

  • Washing: Wash the resin thoroughly with DCM and then DMF.

  • Activation: In a separate vessel, dissolve 3 equivalents of this compound, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a qualitative test like the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Double Coupling (if necessary): If the Kaiser test is positive (indicating incomplete coupling), repeat steps 3-6.

Data Summary

Due to the limited availability of direct comparative studies for this compound coupling across different resins in the searched literature, a quantitative data table cannot be provided at this time. However, the qualitative recommendations based on the properties of the resins are summarized below:

Resin TypeRecommended Use for this compoundKey Considerations
2-Chlorotrityl Chloride (2-CTC) Highly Recommended for initial loading.Mild loading conditions, minimizes racemization.
Merrifield Feasible , but may be less efficient.Requires harsher loading conditions (cesium salt method) which may lead to lower yields.[2][9]
Wang Feasible , but with caution.Loading requires activation which can be inefficient and may increase the risk of racemization.[3]
PEG-based Resins (e.g., PEGA) Recommended for longer peptides containing this compound.Excellent swelling properties can help overcome aggregation-related coupling issues.[8]

Visualizations

experimental_workflow cluster_loading Initial Loading of this compound cluster_coupling Coupling Cycle Resin Select Resin (e.g., 2-CTC) Swell Swell Resin (DCM) Resin->Swell Load Load Amino Acid + DIPEA Swell->Load PrepareAA Prepare this compound Solution PrepareAA->Load Cap Cap Unreacted Sites (Methanol) Load->Cap WashDry_L Wash & Dry Resin Cap->WashDry_L Deprotect Boc Deprotection (TFA) WashDry_L->Deprotect Start Synthesis Neutralize Neutralization (DIPEA) Deprotect->Neutralize Wash_C1 Wash Neutralize->Wash_C1 Couple Couple to Resin Wash_C1->Couple Activate Activate this compound (HATU/DIPEA) Activate->Couple Wash_C2 Wash Couple->Wash_C2 Monitor Monitor Coupling (Kaiser Test) Wash_C2->Monitor Monitor->Deprotect Next Cycle Monitor->Couple Double Couple

Caption: Experimental workflow for this compound solid-phase peptide synthesis.

troubleshooting_logic Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) CheckReagents Are coupling reagents potent enough? (e.g., using HATU/PyBOP) Start->CheckReagents SwitchReagent Switch to a more potent reagent (e.g., HATU, PyAOP) CheckReagents->SwitchReagent No DoubleCouple Perform Double Coupling CheckReagents->DoubleCouple Yes SwitchReagent->DoubleCouple IncreaseTimeTemp Increase reaction time and/or temperature DoubleCouple->IncreaseTimeTemp CheckResin Is peptide aggregation suspected? IncreaseTimeTemp->CheckResin ChangeResinSolvent Use high-swelling resin (e.g., PEGA) or aggregation-disrupting solvent (e.g., NMP) CheckResin->ChangeResinSolvent Yes Success Coupling Successful CheckResin->Success No, coupling now complete ChangeResinSolvent->Success

Caption: Troubleshooting logic for incomplete this compound coupling.

References

Technical Support Center: Monitoring Boc-D-2-Pal-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the monitoring of Boc-D-2-Pal-OH coupling in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to monitor the completion of the this compound coupling reaction?

A1: Monitoring the completion of each coupling step is crucial for successful peptide synthesis. Failure to achieve complete coupling results in the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide during purification.[1] This leads to lower overall yield and purity of the final product. Consistent monitoring ensures that each amino acid is incorporated efficiently before proceeding to the next cycle.

Q2: What are the primary methods for monitoring coupling completion on the solid support?

A2: The most common methods are qualitative colorimetric tests that detect the presence of unreacted primary amines on the peptide-resin.[2] The Kaiser test is the most widely used and is very sensitive for primary amines.[2][3] Alternative tests like the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test or the bromophenol blue test can also be employed.[2][4]

Q3: What is the most definitive method for assessing coupling efficiency?

A3: The most comprehensive method is to cleave a small sample of the peptide from the resin support and analyze it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][5] This quantitative approach allows for the precise detection of the target peptide as well as any impurities, such as deletion sequences, confirming the efficiency of the coupling step.[6][7]

Q4: Does the pyridyl (Pal) side chain of this compound interfere with standard monitoring tests?

A4: The pyridyl side chain of 2-pyridylalanine (Pal) does not typically interfere with standard monitoring tests like the Kaiser test, which specifically detects the N-terminal primary amine. The monitoring procedures remain the same as for other Boc-protected amino acids.

Monitoring Protocols and Methodologies

Method 1: The Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive qualitative method to detect free primary amines on the resin.[3] A positive result (blue color) indicates the presence of unreacted amines and thus an incomplete coupling reaction. A negative result (yellow or colorless) signifies that the coupling is complete.[8]

Reagent Preparation:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution into 49 mL of pyridine.[3]

  • Reagent B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[3]

  • Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[3]

Procedure:

  • Collect 10-15 beads of the peptide-resin in a small test tube.

  • Wash the beads thoroughly with a solvent like DMF and then ethanol (B145695) to remove any residual reagents.[8]

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[3]

  • Heat the tube at 110-120°C for 5 minutes.[3][8]

  • Observe the color of the beads and the solution.

ObservationInterpretationRecommended Action
Solution and beads are intense blueFailed or incomplete coupling[3]Proceed to troubleshooting (recouple or cap).
Solution is light blue, beads are dark blueIncomplete coupling[3]Recouple the amino acid.
Solution is colorless, beads are faint blueNearly complete couplingExtend coupling time or proceed to capping.
Solution and beads are yellow/colorlessComplete coupling[8]Proceed to the next deprotection step.
Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used for the separation, identification, and quantification of the components in a mixture.[6] For SPPS, a small amount of the resin is treated with a cleavage cocktail, and the resulting crude peptide is analyzed to assess purity and identify any side products resulting from incomplete coupling.[7]

  • Sample Cleavage: Take a small sample of the dried peptide-resin (approx. 5-10 mg).

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin and allow it to react for 1-2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Sample Preparation: Dissolve the dried crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • HPLC Analysis: Inject the sample onto a reverse-phase HPLC system.[7]

ParameterCondition
Column C18 reverse-phase (e.g., Vydac, Ace)[1]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A shallow gradient, e.g., 5% to 65% B over 30 minutes[9]
Flow Rate Typically 1.0 mL/min for analytical columns
Detection UV at 210-220 nm (for the peptide bond)[7]

Troubleshooting Guide for Incomplete Coupling

This guide provides a systematic approach to resolving incomplete coupling of this compound as indicated by a positive monitoring test.

TroubleshootingWorkflow cluster_optimize Optimize Conditions start Positive Kaiser Test (Blue Beads/Solution) recouple Perform a Second Coupling (Recouple) start->recouple retest Perform Kaiser Test Again recouple->retest decision Is Test Still Positive? retest->decision change_reagent Change Coupling Reagent (e.g., to HATU, HBTU) decision->change_reagent Yes (Test is Positive) capping Cap Unreacted Amines with Acetic Anhydride decision->capping Yes (If Optimization Fails) proceed Coupling Complete: Proceed to Deprotection decision->proceed No (Test is Negative) change_solvent Change Solvent (e.g., DMF to NMP) extend_time Extend Reaction Time or Increase Temperature proceed_capped Proceed with Capped Sequence (Chain Terminated) capping->proceed_capped

Caption: Troubleshooting workflow for an incomplete coupling reaction.

Q: The Kaiser test is positive after the initial coupling. What are the immediate steps?

A: If a monitoring test indicates incomplete coupling, the first and most direct step is to perform a second coupling (also known as a double coupling).[2][10] This involves repeating the coupling procedure with a fresh solution of activated this compound before moving to the next deprotection step.

Q: What should I do if the reaction is still incomplete after a second coupling?

A: If significant unreacted amine remains after recoupling, it may indicate a more challenging issue, such as peptide aggregation or steric hindrance.[2][10] In this case, you should optimize the reaction conditions:

  • Change Coupling Reagent: Switch to a more potent coupling reagent. If you are using a carbodiimide (B86325) like DIC, changing to a uronium/aminium salt like HATU or HBTU can significantly improve efficiency for difficult couplings.[2][4]

  • Change Solvent: Peptide aggregation can hinder reagent accessibility. Switching the solvent from DMF to a more disruptive one like N-Methyl-2-pyrrolidone (NMP) or using a mixture of DCM/DMF can help improve solvation and reaction kinetics.[2][4]

  • Increase Reaction Time or Temperature: Extending the coupling time (e.g., to 2-4 hours or longer) can help drive the reaction to completion.[10] Cautiously increasing the temperature may also be effective, but carries a risk of increased side reactions.[4]

Q: What is the final option if the coupling cannot be completed?

A: If all attempts to complete the coupling fail, the final step is to "cap" the unreacted N-terminal amines.[2] This is typically done by treating the peptide-resin with acetic anhydride. Capping terminates the peptide chain at that point, preventing the formation of a deletion sequence in subsequent steps.[11] While this sacrifices the yield of the full-length peptide, it greatly simplifies the final purification by ensuring that the major impurity is a capped, truncated sequence rather than a difficult-to-separate deletion peptide.[2]

References

Technical Support Center: Purification of Peptides Containing 2-Pyridylalanine (2-Pal)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides incorporating the 2-pyridylalanine (2-Pal) moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides that contain the 2-pyridylalanine (2-Pal) moiety?

A1: The main challenges stem from the inherent properties of the 2-pyridyl group. These include:

  • Metal Chelation: The pyridine (B92270) ring can chelate metal ions, potentially leading to interactions with metal components of HPLC systems (e.g., stainless steel or titanium frits and tubing). This can cause peak tailing, broadening, or loss of recovery.

  • Solubility: While pyridylalanine is sometimes incorporated to enhance the aqueous solubility of peptides, the overall solubility of the peptide is sequence-dependent. Peptides with a high content of hydrophobic residues may still exhibit poor solubility.

  • Mass Spectrometry Artifacts: The 2-Pal moiety can lead to characteristic fragmentation patterns and adduct formation in mass spectrometry analysis, which can complicate data interpretation if not anticipated.

Q2: How does the 2-pyridylalanine moiety affect peptide solubility?

A2: The 2-pyridylalanine moiety can increase the hydrophilicity of a peptide, which may enhance its solubility in aqueous solutions. However, the final solubility is determined by the peptide's overall amino acid composition, sequence, and secondary structure. Peptides with a high proportion of non-polar amino acids may still require organic solvents or specific pH adjustments for complete dissolution.

Q3: Are there any specific side reactions associated with 2-pyridylalanine during solid-phase peptide synthesis (SPPS)?

A3: Currently, there is a lack of literature describing significant side reactions that are unique to the 2-pyridylalanine residue under standard Fmoc-based solid-phase peptide synthesis conditions. It is generally considered stable during coupling and cleavage. However, it is crucial to monitor for common peptide synthesis side reactions such as racemization, diketopiperazine formation (if 2-Pal is at the N-terminus), and oxidation of other susceptible residues (e.g., Met, Cys, Trp).

Q4: What are the characteristic fragmentation patterns and adducts of 2-Pal containing peptides in mass spectrometry?

A4: Peptides containing a 2-pyridyl moiety can exhibit distinct behavior in mass spectrometry:

  • Neutral Loss of the Pyridine Ring: A common in-source fragmentation event is the neutral loss of the pyridine ring, resulting in a loss of 79 Da from the precursor ion.

  • Acetonitrile (B52724) Adduct Formation: When using acetonitrile as the organic mobile phase in LC-MS, the formation of an acetonitrile adduct ([M+CH₃CN+H]⁺), corresponding to a +41 Da shift, can be observed. The lone pair of electrons on the pyridyl nitrogen can facilitate this.

  • TFA Adducts: Trifluoroacetic acid (TFA), a common ion-pairing agent, can form non-covalent adducts with the peptide, which may be visible in the mass spectrum.

Troubleshooting Guides

HPLC Purification Issues: Peak Tailing and Poor Recovery

Problem: You are observing significant peak tailing, peak broadening, or low recovery of your 2-Pal containing peptide during RP-HPLC purification.

Potential Cause: Metal chelation by the 2-pyridylalanine residue with the metallic components of the HPLC system. Peptides with negatively charged amino acids like aspartic and glutamic acid are also prone to these interactions.

Solutions:

  • HPLC System Passivation: Passivating the HPLC system can reduce the interaction between the peptide and metal surfaces. This is a temporary solution and may need to be repeated periodically.

    • Acid Passivation: Flushing the system with acids like nitric acid or citric acid can help remove metal ions and form a protective oxide layer.

  • Use of Mobile Phase Additives: Incorporating a chelating agent into the mobile phase can sequester metal ions and prevent them from interacting with your peptide.

AdditiveTypical ConcentrationNotes
Citric Acid1 ppmCan be effective in reducing peak tailing for metal-sensitive peptides.[1]
Medronic Acid5 µM (approx. 0.9 ppm)Has shown to stabilize chromatographic performance and reduce peak tailing by up to 40%.[1]

Experimental Protocol: HPLC System Passivation with Nitric Acid

  • Disconnect the HPLC column.

  • Flush the system with HPLC-grade water for 15 minutes at 1-2 mL/min.

  • Flush with isopropanol (B130326) for 10 minutes at 1 mL/min.

  • Flush with HPLC-grade water for 15 minutes at 1-2 mL/min.

  • Flush the system with 6N Nitric Acid (approx. 35%) for 30 minutes at 1 mL/min. Caution: Handle nitric acid with appropriate personal protective equipment.

  • Flush with HPLC-grade water until the eluent is neutral.

  • Equilibrate the system with your mobile phase before reconnecting the column.

This is a general guideline and should be adapted based on your HPLC manufacturer's recommendations.

Workflow for Troubleshooting HPLC Peak Tailing

start Peak Tailing Observed check_general Review General HPLC Troubleshooting (e.g., column age, mobile phase pH, sample solvent) start->check_general is_metal_chelation Suspect Metal Chelation? check_general->is_metal_chelation passivate Passivate HPLC System (e.g., with Nitric or Citric Acid) is_metal_chelation->passivate Yes use_bioinert Consider Bio-inert HPLC System/Column is_metal_chelation->use_bioinert Persistent Issue add_chelator Add Chelating Agent to Mobile Phase (e.g., Medronic Acid) passivate->add_chelator If tailing persists problem_solved Problem Resolved passivate->problem_solved If successful add_chelator->problem_solved use_bioinert->problem_solved

Caption: A logical workflow for diagnosing and resolving peak tailing issues with 2-Pal peptides.

Mass Spectrometry Data Interpretation

Problem: You observe unexpected masses in the mass spectrum of your purified 2-Pal peptide.

Potential Causes & Solutions:

ObservationPotential CauseTroubleshooting Steps
Neutral loss of 79 Da In-source fragmentation of the 2-pyridylalanine residue, leading to the loss of the pyridine ring.[2]This is a characteristic fragmentation pattern. Note this in your analysis. If quantification is an issue, consider optimizing source conditions to minimize fragmentation.
Adduct of +41 Da Formation of an acetonitrile adduct ([M+CH₃CN+H]⁺).[2]This is common when using acetonitrile in the mobile phase. Confirm the adduct by checking the mass difference.
Other adducts Formation of adducts with mobile phase modifiers like TFA.[2]Be aware of the masses of common additives and their potential to form adducts.

Signaling Pathway for Mass Spec Artifacts

peptide 2-Pal Peptide in MS Source fragmentation In-Source Fragmentation peptide->fragmentation adduct_formation Adduct Formation peptide->adduct_formation loss Neutral Loss of Pyridine (79 Da) fragmentation->loss acetonitrile Acetonitrile Adduct (+41 Da) adduct_formation->acetonitrile tfa TFA Adduct adduct_formation->tfa

Caption: Potential pathways for artifact generation in the mass spectrometry of 2-Pal peptides.

Peptide Solubility Issues

Problem: The crude or purified 2-Pal peptide is difficult to dissolve.

Potential Cause: While 2-Pal can increase hydrophilicity, the overall sequence may be hydrophobic, or the peptide may be prone to aggregation.

Solutions:

  • pH Adjustment:

    • For acidic peptides (net negative charge), try dissolving in a small amount of a basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate) and then dilute with water.

    • For basic peptides (net positive charge), try dissolving in a small amount of an acidic solution (e.g., 10% acetic acid) and then dilute with your aqueous buffer.

  • Organic Solvents: For very hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary, followed by slow, dropwise addition to the aqueous buffer with stirring. Note: DMSO can oxidize peptides containing Cys or Met.

  • Sonication: Gentle sonication in an ice bath can help to break up aggregates and aid dissolution.

Experimental Protocol: Solubilizing a Hydrophobic 2-Pal Peptide

  • Weigh a small, test amount of the lyophilized peptide.

  • Add a minimal volume of DMSO to the peptide and gently vortex to dissolve.

  • While gently vortexing your aqueous buffer (e.g., PBS), add the peptide-DMSO solution dropwise.

  • If precipitation occurs, try a lower final concentration or a different co-solvent.

  • Once dissolved, filter the solution through a 0.22 µm filter before use.

References

Technical Support Center: Optimizing Boc-D-2-Pal-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction times for Boc-D-2-Pal-OH coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling reaction with this compound significantly slower than with other amino acids?

A1: The slow reaction time is primarily due to steric hindrance. This compound possesses a bulky side chain which can physically obstruct the approach of the reacting amino and carboxyl groups, making peptide bond formation more difficult.[1] This steric interference is a major factor affecting the reaction rate.

Q2: My standard coupling protocol using DCC/DIC is resulting in incomplete coupling. What is the likely cause?

A2: Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like this compound.[1][2] It is highly recommended to switch to a more potent coupling reagent to overcome the steric barrier.

Q3: Which coupling reagents are most effective for sterically hindered amino acids such as this compound?

A3: For challenging couplings involving sterically hindered residues, in-situ activating reagents are generally more effective.[1] Aminium/uronium salts like HATU and HBTU, or phosphonium (B103445) salts such as PyBOP and PyAOP, are recommended.[1] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and PyAOP, are considered among the most efficient.[1]

Q4: I've switched to a more potent coupling reagent, but the reaction is still incomplete. What other parameters can I optimize?

A4: If a powerful coupling reagent alone is insufficient, you can try the following strategies:

  • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.[1]

  • Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents can help improve the reaction rate.

  • Extend Reaction Time: Monitor the reaction for completeness, as significantly longer reaction times may be necessary for these types of couplings.[3]

  • Elevated Temperature: Carefully increasing the reaction temperature can sometimes improve coupling efficiency, but this should be done cautiously as it can also increase the risk of side reactions like racemization.

Q5: What are the potential side reactions to be aware of during this compound coupling?

A5: A primary concern with sterically hindered amino acids is racemization , the loss of stereochemical integrity.[1] This risk increases with stronger bases, higher temperatures, and prolonged reaction times.[1] Using additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or Oxyma Pure can help suppress racemization.[1] Another potential issue is the formation of deletion sequences due to incomplete coupling.[3]

Troubleshooting Guide

Issue: Incomplete Coupling of this compound

  • Possible Cause 1: Insufficiently Potent Coupling Reagent.

    • Solution: Switch from standard carbodiimide reagents (DCC, DIC) to more potent aminium/uronium (HATU, HBTU) or phosphonium (PyBOP, PyAOP) salts.[1]

  • Possible Cause 2: Steric Hindrance.

    • Solution 1: Perform a "double coupling" by repeating the coupling step with fresh reagents.[1]

    • Solution 2: Increase the equivalents of this compound and the coupling reagent.[4]

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Solution 1: Extend the coupling reaction time and monitor progress using a method like the Kaiser test.[5]

    • Solution 2: Consider a modest increase in reaction temperature, while being mindful of the increased risk of racemization.

  • Possible Cause 4: Peptide Aggregation.

    • Solution: For peptides prone to aggregation, consider adding chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.[4]

Data Presentation

Table 1: Recommended Coupling Reagent Equivalents for Hindered Amino Acids

Coupling Reagent SystemEquivalents (Amino Acid:Reagent:Base)Recommended Use
HBTU/HOBt/DIEA1:1:2Standard coupling.
HATU/HOAt/DIEA1:1:2Highly recommended for hindered couplings.[4]
PyBOP/HOBt/DIEA1:1:2Effective alternative for hindered couplings.

Table 2: Typical Reaction Times for Hindered Couplings

Coupling MethodTypical Reaction TimeNotes
Standard Coupling (e.g., HBTU)1-2 hoursMay be insufficient for complete coupling.[3]
Potent Coupling Reagent (e.g., HATU)2-4 hoursMonitor for completion; may require longer times.[4][5]
Double Coupling2 x (1-2 hours)Repeat the coupling step to drive to completion.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[3]

  • Boc Deprotection:

    • Treat the resin with 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 minutes.[3]

    • Drain the deprotection solution.

    • Add a fresh portion of the deprotection solution and shake for 20-30 minutes.[3]

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).[3]

  • Neutralization:

    • Add 10% (v/v) Diisopropylethylamine (DIEA) in DCM to the resin and shake for 2 minutes.[3]

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x).[3]

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[5]

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.[5]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.[5]

  • Monitoring:

    • Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), consider extending the reaction time or performing a double coupling.[5]

  • Washing:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[5]

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Completion swell Resin Swelling deprotect Boc Deprotection swell->deprotect neutralize Neutralization deprotect->neutralize activate Activate this compound (with HATU/DIEA) neutralize->activate couple Add to Resin & Agitate (2-4h) activate->couple monitor Kaiser Test couple->monitor monitor->couple Positive (Double Couple) wash Wash Resin monitor->wash Negative next_cycle Proceed to Next Cycle wash->next_cycle troubleshooting_logic start Incomplete Coupling? reagent Using potent reagent? (e.g., HATU, PyAOP) start->reagent switch_reagent Switch to HATU/PyAOP reagent->switch_reagent No double_couple Perform Double Coupling reagent->double_couple Yes switch_reagent->double_couple extend_time Extend Reaction Time double_couple->extend_time increase_temp Consider Temperature Increase (with caution) extend_time->increase_temp complete Coupling Complete increase_temp->complete

References

Validation & Comparative

A Comparative Guide to Validating Boc-D-2-Pal-OH Incorporation in Peptide Synthesis: HPLC and Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids like Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) against other analytical techniques for validating the incorporation of this protected amino acid. We present a data-driven analysis, detailed experimental protocols, and visual workflows to assist in selecting the most appropriate validation strategy.

The precise incorporation of building blocks is paramount in solid-phase peptide synthesis (SPPS). Any failures in the coupling steps can lead to the formation of deletion sequences or other impurities that are often difficult to separate from the target peptide and can significantly impact its biological activity. Therefore, robust analytical methods are essential to monitor the synthesis process and confirm the identity and purity of the final product.

High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS): The Gold Standard

Reverse-phase HPLC (RP-HPLC) coupled with mass spectrometry is the most widely used and powerful technique for the analysis of synthetic peptides. This combination allows for the separation of the desired peptide from closely related impurities and provides unambiguous confirmation of its molecular weight.

Data Presentation: HPLC-MS Analysis of a Model Peptide Containing this compound

To illustrate the utility of HPLC-MS in validating this compound incorporation, we present data for a model peptide, Ac-Tyr-Gly-Gly-Phe-D-2-Pal -Leu-NH₂.

Table 1: HPLC and Mass Spectrometry Data for the Model Peptide

Analytical ParameterCrude Peptide after SynthesisPurified Peptide
HPLC Retention Time (min) 15.215.2
Purity by HPLC (% Area) 78.5%>98%
Expected Mass [M+H]⁺ (Da) 795.4795.4
Observed Mass [M+H]⁺ (Da) 795.5795.4

Note: The data presented here is representative and may vary depending on the specific peptide sequence and analytical conditions.

Interpretation of Results:

  • The HPLC chromatogram of the crude product would show a major peak at the expected retention time, along with several smaller peaks corresponding to impurities such as deletion sequences (e.g., a peptide missing the D-2-Pal residue).

  • The mass spectrum of the major peak confirms that its molecular weight matches the theoretical mass of the target peptide, providing strong evidence for the successful incorporation of this compound.

  • After purification by preparative HPLC, the purity of the peptide is significantly increased, as reflected in the HPLC chromatogram.

Experimental Workflow for HPLC-MS Validation

G cluster_0 Peptide Synthesis cluster_1 Analysis SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC_MS RP-HPLC-MS Analysis Crude_Peptide->HPLC_MS Inject Sample Data_Analysis Data Analysis (Purity and Mass Confirmation) HPLC_MS->Data_Analysis Result Successful Incorporation Confirmed Data_Analysis->Result Validation Decision

Workflow for HPLC-MS validation of this compound incorporation.

Comparison with Alternative Analytical Methods

While HPLC-MS is a powerful tool, other techniques can also provide valuable information during and after peptide synthesis.

Table 2: Comparison of Analytical Methods for Validating Amino Acid Incorporation

MethodPrincipleAdvantagesDisadvantagesStage of Use
HPLC-MS Separation by hydrophobicity and mass determination.High resolution, high sensitivity, provides both purity and identity.Destructive to the sample, requires specialized equipment.Post-synthesis
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity, complex data analysis, requires larger sample amounts.Post-synthesis
Edman Degradation Sequential removal and identification of N-terminal amino acids.Provides direct sequence information.Limited to shorter peptides, cannot identify modified N-termini.[1]Post-synthesis
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Can be used for real-time monitoring on the solid support.[2]Provides general information about functional groups, not specific to incorporation.During synthesis
Kaiser Test Colorimetric test for the presence of primary amines.[3][4]Simple, rapid, and inexpensive for monitoring coupling reactions.[3]Can give false positives/negatives, not quantitative.[5]During synthesis

Experimental Protocols

HPLC-MS Protocol for Peptide Analysis
  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: m/z 200-2000.

    • Data Analysis: Compare the observed mass of the major peak with the calculated theoretical mass of the target peptide.

NMR Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire 1D ¹H and ¹³C spectra, and 2D spectra such as COSY and HSQC.

  • Data Analysis: Analyze the chemical shifts and coupling constants to confirm the presence of the pyridyl group and the correct connectivity of the amino acid residues. The chemical shifts of the protons on the pyridyl ring of D-2-Pal will be a key indicator of its incorporation.

Edman Degradation Sequencing
  • Sample Preparation: The purified peptide is loaded onto the sequencer's reaction cartridge.

  • Sequencing: The instrument performs automated cycles of derivatization, cleavage, and extraction.

  • Data Analysis: The released PTH-amino acid derivatives are identified by HPLC, and the sequence is reconstructed. The cycle corresponding to the position of D-2-Pal should yield the PTH derivative of this unnatural amino acid.

FTIR Spectroscopy for On-Resin Monitoring
  • Sample Preparation: A small sample of the resin-bound peptide is taken after the coupling step.

  • Data Acquisition: The IR spectrum is recorded.

  • Data Analysis: The disappearance of the free amine peak and the appearance of the amide bond peak indicate a successful coupling reaction.

Kaiser Test for Coupling Completion
  • Procedure: A few beads of the resin are taken after the coupling reaction and washed.[1] The Kaiser test reagents are added, and the mixture is heated.[3][4]

  • Analysis: A blue color indicates the presence of free primary amines and an incomplete reaction, while a yellow or colorless result suggests a complete coupling.[4]

Logical Workflow for Validation

G cluster_0 During Synthesis cluster_1 Post-Synthesis Analysis Coupling Couple this compound Kaiser_Test Kaiser Test Coupling->Kaiser_Test FTIR FTIR (Optional) Coupling->FTIR Cleavage Cleave and Deprotect Kaiser_Test->Cleavage If coupling is complete FTIR->Cleavage If coupling is complete HPLC_MS HPLC-MS Analysis Cleavage->HPLC_MS NMR NMR (for detailed structure) HPLC_MS->NMR Edman Edman Degradation (for sequence confirmation) HPLC_MS->Edman

Logical workflow for validating this compound incorporation.

References

Unraveling the Architecture of Unique Peptides: A Guide to NMR Spectroscopy for 2-Pyridylalanine-Containing Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of non-canonical peptides, confirming the precise three-dimensional structure is paramount. The incorporation of unnatural amino acids, such as 2-pyridylalanine, introduces novel chemical properties and structural complexities. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural elucidation of these unique peptides, supported by established experimental protocols and data presentation formats.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution, offering insights into their dynamic nature.[1][2] This is particularly crucial for peptides, whose biological function is often intrinsically linked to their conformational flexibility.

The Power of 2D NMR in Peptide Analysis

For peptides, especially those containing aromatic residues like 2-pyridylalanine, a suite of two-dimensional (2D) NMR experiments is essential for unambiguous resonance assignment and structural determination. These experiments resolve crowded one-dimensional spectra into a second dimension, revealing correlations between nuclei that are either bonded (through-bond) or in close spatial proximity (through-space).[2][3]

Key 2D NMR experiments for peptide analysis include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three chemical bonds. This is fundamental for identifying adjacent protons within an amino acid spin system.[1]

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system, even if they are not directly coupled. This is instrumental in identifying the complete set of protons belonging to a specific amino acid residue.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), irrespective of whether they are connected through bonds. This provides the crucial distance restraints needed to define the peptide's three-dimensional fold.[1]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY also measures through-space correlations but is particularly effective for molecules of intermediate size where the NOE effect might be close to zero.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. This is invaluable for resolving spectral overlap and is a cornerstone of modern NMR assignment strategies.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and heteronuclei over two or three bonds, aiding in the assignment of quaternary carbons and linking different spin systems.

The first reported non-ribosomal peptides containing 2-pyridylalanine, pentaminomycins F and G, were structurally elucidated using a combination of mass spectrometry and a suite of 2D NMR experiments including COSY, TOCSY, NOESY, and HMBC.[6]

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a cornerstone of peptide structural biology, other techniques offer complementary information. The choice of method often depends on the specific characteristics of the peptide and the research question at hand.

FeatureNMR SpectroscopyX-ray CrystallographyMass Spectrometry
Sample State Solution (near-physiological conditions)Solid (crystal)Gas phase (ions)
Structural Information 3D structure, dynamics, conformational ensemblesHigh-resolution static 3D structurePrimary sequence, modifications
Size Limitation Practically limited to ~30-40 kDaNo inherent size limit, but crystallization is a bottleneckApplicable to a wide range of sizes
Sample Requirements High purity and concentration (mM range), solubilityHigh purity, requires well-ordered crystalsHigh purity, small sample amounts (pico- to femtomole)
Hydrogen Atoms Directly observableGenerally not visibleNot directly observed for structure
Dynamics Provides information on flexibility and motionProvides a static picture of the moleculeCan infer some dynamic processes (e.g., HDX-MS)
Throughput Lower throughputCan be high-throughput if crystallization is successfulHigh throughput

Experimental Protocols

A systematic approach is crucial for the successful structural determination of a peptide containing 2-pyridylalanine using NMR.

Peptide Sample Preparation for NMR
  • Synthesis and Purification: The peptide is synthesized using solid-phase peptide synthesis and purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Dissolution: A sample of the purified peptide (typically 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O to observe exchangeable amide protons). The concentration should ideally be in the millimolar range.[2]

  • pH and Buffer: The pH of the sample is adjusted to a value where the peptide is stable and soluble. A suitable buffer is used to maintain the pH.

  • Internal Standard: A reference compound, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropionate), is added for chemical shift referencing.

2D NMR Data Acquisition and Processing

A standard suite of 2D NMR experiments is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher). Typical experiments and key parameters are outlined below.

ExperimentPurposeKey Parameters
¹H 1D Initial assessment of sample quality and spectral dispersion.-
2D TOCSY Identification of amino acid spin systems.Mixing time of 60-80 ms.
2D NOESY Measurement of through-space proton-proton distances.Mixing time of 150-300 ms.
2D ROESY Alternative to NOESY for medium-sized peptides.Spin-lock field of 2-3 kHz.
¹H-¹³C HSQC Correlation of protons with directly bonded carbons.-
¹H-¹⁵N HSQC Correlation of amide protons with their nitrogens (requires ¹⁵N labeling).-

Data is processed using specialized software (e.g., TopSpin, NMRPipe) involving Fourier transformation, phasing, and baseline correction.

Data Presentation and Visualization

Expected NMR Signatures of 2-Pyridylalanine

The 2-pyridylalanine residue will introduce a unique set of signals in the NMR spectra. The aromatic protons of the pyridyl ring are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm.[7][8] The exact chemical shifts will be sensitive to the local electronic environment and the overall peptide conformation.

Table of Expected ¹H Chemical Shift Ranges for 2-Pyridylalanine in a Peptide

ProtonExpected Chemical Shift Range (ppm)
4.0 - 5.0
3.0 - 3.8
Pyridyl H37.0 - 7.5
Pyridyl H47.5 - 8.0
Pyridyl H57.0 - 7.5
Pyridyl H68.0 - 8.5

Note: These are estimated ranges and can vary significantly based on the peptide's structure and environment.

Workflow for Structure Determination

The process of determining the three-dimensional structure of a peptide from NMR data follows a well-defined workflow.

Peptide_NMR_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Structure_Calculation Structure Calculation & Validation A 1D ¹H E Resonance Assignment A->E B 2D TOCSY B->E C 2D NOESY/ROESY F NOE Assignment & Distance Restraints C->F D 2D HSQC (¹³C, ¹⁵N) D->E E->F H Structure Calculation F->H G Dihedral Angle Restraints G->H I Structure Refinement H->I J Structure Validation I->J

Caption: Workflow for peptide structure determination by NMR.

Logical Relationship of NMR Experiments for Assignment

The different 2D NMR experiments provide complementary information that is used in a stepwise manner to assign the resonances of the peptide.

NMR_Assignment_Logic TOCSY TOCSY (Identifies spin systems) Assignment Sequence-Specific Assignment TOCSY->Assignment Intra-residue correlations NOESY NOESY/ROESY (Identifies sequential neighbors) NOESY->Assignment Inter-residue correlations HSQC HSQC (Confirms Cα/Hα and N/NH pairs) HSQC->Assignment Heteronuclear confirmation

Caption: Interplay of 2D NMR experiments for resonance assignment.

References

A Comparative Guide to the Coupling Efficiency of Boc-D-2-Pal-OH and Fmoc-D-2-Pal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group strategy is a critical determinant of yield, purity, and overall efficiency. The two most prominent strategies in solid-phase peptide synthesis (SPPS) are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.[1] This guide provides a comparative analysis of the coupling efficiency of Boc-D-2-pyridylalanine-OH (Boc-D-2-Pal-OH) and Fmoc-D-2-pyridylalanine-OH (Fmoc-D-2-Pal-OH), two derivatives of a non-canonical amino acid known to be a valuable component in peptidomimetics.

The incorporation of D-amino acids like D-2-pyridylalanine (D-2-Pal) can significantly enhance the enzymatic stability and modulate the biological activity of synthetic peptides. The choice between a Boc and an Fmoc protecting group for this particular amino acid derivative will be governed by the specific requirements of the synthesis, including the sequence of the target peptide, the desired scale, and the potential for side reactions.

Comparative Analysis: Boc vs. Fmoc Strategy for D-2-Pal-OH Coupling

The fundamental difference between the Boc and Fmoc strategies lies in the conditions required for the removal of the α-amino protecting group. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, commonly with a solution of piperidine (B6355638) in a polar aprotic solvent.[2] This orthogonality dictates the choice of side-chain protecting groups and the overall synthetic strategy.[]

FeatureThis compoundFmoc-D-2-Pal-OH
Deprotection Chemistry Acid-labile (e.g., 50% TFA in DCM)[4]Base-labile (e.g., 20% piperidine in DMF)[5]
Coupling Chemistry Typically requires a neutralization step before coupling. In situ neutralization protocols can be employed.[6]Direct coupling after deprotection and washing.
Common Coupling Reagents DCC/HOBt, HBTU, HATU[1]HBTU, HATU, DIC/HOBt, PyBOP[7][8]
Potential for Racemization Generally low, but can be influenced by the activation method and the presence of tertiary amines.[9]Can be a concern, especially with sensitive amino acids. The use of additives like HOBt or Oxyma can suppress racemization.[6][9]
Side Reactions Formation of tert-butyl adducts with sensitive residues (e.g., Trp, Met, Cys) during deprotection.[4]Aspartimide formation in sequences containing Asp. Diketopiperazine formation at the dipeptide stage.[6]
Compatibility Compatible with base-sensitive side-chain protecting groups.Compatible with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[]
Automation Amenable to automation, though requires handling of strong acids.Well-suited for automated synthesis due to milder deprotection conditions.[5]

Experimental Protocols

The following are generalized protocols for the coupling of this compound and Fmoc-D-2-Pal-OH in a manual solid-phase peptide synthesis workflow.

Protocol 1: Coupling of this compound

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.[1]

  • Wash the resin with DCM (3x).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[4]

  • Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[4]

  • Wash the resin with DCM (3x), followed by isopropanol (B130326) (2x), and then DCM (3x).

3. Neutralization:

  • Treat the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x).[4]

  • Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).

4. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and agitate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

5. Monitoring and Washing:

  • Perform a ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling reaction. A negative result indicates a complete reaction.[1]

  • If the coupling is incomplete, a second coupling can be performed.[8]

  • Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).

Protocol 2: Coupling of Fmoc-D-2-Pal-OH

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours in a reaction vessel.[10]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.[10]

  • Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for 15-20 minutes.[11]

  • Wash the resin with DMF (5x).[10]

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-D-2-Pal-OH (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and agitate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

4. Monitoring and Washing:

  • Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction.

  • If the coupling is incomplete, consider a double coupling.[8]

  • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

Quantitative Comparison of Coupling Efficiency: A Proposed Experimental Workflow

To quantitatively assess the coupling efficiency of this compound versus Fmoc-D-2-Pal-OH, a model peptide synthesis can be performed, followed by cleavage and analysis by High-Performance Liquid Chromatography (HPLC).

G cluster_0 This compound Workflow cluster_1 Fmoc-D-2-Pal-OH Workflow cluster_2 Analysis A1 Start with a known amount of resin (e.g., Gly-Merrifield) A2 Boc Deprotection (50% TFA/DCM) A1->A2 A3 Neutralization (10% DIPEA/DCM) A2->A3 A4 Couple this compound (HBTU/HOBt/DIPEA) A3->A4 A5 Wash and Dry Resin A4->A5 A6 Cleave Peptide Fragment (e.g., HF or TFMSA) A5->A6 A7 Analyze by HPLC A6->A7 C1 Compare peak areas of the desired D-2-Pal-Gly dipeptide from both workflows A7->C1 B1 Start with a known amount of resin (e.g., Gly-Wang) B2 Fmoc Deprotection (20% Piperidine/DMF) B1->B2 B3 Wash Resin B2->B3 B4 Couple Fmoc-D-2-Pal-OH (HBTU/HOBt/DIPEA) B3->B4 B5 Wash and Dry Resin B4->B5 B6 Cleave Peptide Fragment (e.g., 95% TFA with scavengers) B5->B6 B7 Analyze by HPLC B6->B7 B7->C1 C2 Calculate coupling yield for each method C1->C2

Caption: Workflow for comparing the coupling efficiency of this compound and Fmoc-D-2-Pal-OH.

Conclusion

The choice between this compound and Fmoc-D-2-Pal-OH for solid-phase peptide synthesis is a strategic decision that depends on several factors. The Fmoc strategy is often favored for its milder deprotection conditions and compatibility with a wide range of acid-labile side-chain protecting groups, making it highly suitable for the synthesis of complex peptides.[5] On the other hand, the Boc strategy, while requiring stronger acids for deprotection, can be advantageous in certain situations, such as for sequences prone to aggregation.[6]

For the incorporation of D-2-pyridylalanine, potential side reactions such as racemization should be carefully considered. The basic conditions of Fmoc deprotection and the use of tertiary amines in coupling reactions can increase the risk of epimerization.[9] Therefore, the choice of coupling reagents and additives is crucial for maintaining the chiral integrity of the D-amino acid. Ultimately, the optimal strategy may need to be determined empirically for a specific peptide sequence. The experimental workflow outlined above provides a framework for such an empirical determination of coupling efficiency.

References

A Comparative Guide to Boc and Fmoc Strategies for the Synthesis of Pyridylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as pyridylalanine (Pal), into peptide structures is a rapidly advancing frontier in medicinal chemistry and drug discovery. These modifications can enhance biological activity, improve metabolic stability, and confer unique conformational properties. However, the synthesis of peptides containing such unnatural residues presents distinct challenges. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical determinant of success. This guide provides a detailed comparison of the Boc and Fmoc strategies for the synthesis of pyridylalanine-containing peptides, supported by experimental protocols and a logical workflow diagram.

At a Glance: Boc vs. Fmoc for Pyridylalanine Peptides

While both Boc and Fmoc strategies can be employed for the synthesis of pyridylalanine-containing peptides, the Boc strategy offers several distinct advantages that can be particularly beneficial in mitigating potential challenges associated with this specific amino acid. The aromatic and heterocyclic nature of the pyridylalanine side chain can contribute to peptide aggregation, and the Boc strategy's inherent features can help to overcome this issue.

FeatureBoc StrategyFmoc StrategyPotential Impact on Pyridylalanine-Containing Peptide Synthesis
Nα-Deprotection Strong acid (e.g., Trifluoroacetic acid - TFA)Strong base (e.g., Piperidine)The pyridyl group is generally stable to both acidic and basic conditions used in SPPS.
Peptide Aggregation Generally less frequentMore frequently observedThe acidic deprotection in the Boc strategy results in a protonated N-terminus, which can disrupt interchain hydrogen bonding and reduce aggregation, a potential issue with aromatic residues like pyridylalanine.[1]
Solubility of Protected Peptides Generally higherGenerally lowerHigher solubility in the Boc strategy can be advantageous for longer or more complex pyridylalanine-containing peptides.[1]
In Situ Neutralization Commonly employedLess commonIn situ neutralization protocols in Boc chemistry can lead to higher yields and purer peptides, especially for difficult sequences which may include pyridylalanine.[1][2]
Final Cleavage Harsh (e.g., HF, TFMSA)Mild (e.g., TFA)While the final cleavage in Boc chemistry is harsher, it is generally effective for a wide range of peptides. The milder cleavage in Fmoc is often preferred for sensitive modifications.[1][3]
Side Reactions Acid-mediated side reactionsBase-mediated side reactionsSpecific side reactions related to the pyridyl group have not been extensively reported for either strategy, but general SPPS side reactions apply.
Automation Can be automatedReadily automatedBoth strategies are compatible with automated synthesizers.

Key Advantages of the Boc Strategy for Pyridylalanine-Containing Peptides

The primary advantage of the Boc strategy in the context of pyridylalanine-containing peptides lies in its ability to mitigate aggregation. The pyridylalanine side chain, being aromatic, can participate in π-π stacking interactions, potentially leading to the aggregation of peptide chains on the solid support. This aggregation can hinder reagent access, leading to incomplete deprotection and coupling reactions, ultimately resulting in lower yields and purity.

The Boc strategy's use of strong acid for Nα-deprotection leaves the newly exposed N-terminal amine in a protonated state. This positive charge disrupts the formation of inter-chain hydrogen bonds, a key driver of aggregation, thereby keeping the peptide chains more accessible for the subsequent coupling step.[1] Furthermore, the common use of in situ neutralization protocols in Boc chemistry, where the neutralization of the protonated N-terminus occurs simultaneously with the coupling of the next amino acid, has been shown to produce higher yields and purer peptides in difficult sequences.[1][2]

Experimental Protocols

Below are representative experimental protocols for the preparation of Boc-protected pyridylalanine and its incorporation into a peptide chain using Boc-SPPS, as well as a general protocol for Fmoc-SPPS for comparison.

Protocol 1: Synthesis of Boc-3-(3-pyridyl)-L-alanine

This protocol describes the synthesis of the Nα-Boc protected pyridylalanine building block.

Materials:

Procedure:

  • Add anhydrous potassium carbonate (7.5 g, 54 mmol) to a stirred, ice-cooled suspension of 3-(3-pyridyl)-L-alanine (9 g, 54 mmol) in water (50 ml).

  • Add a solution of di-tert-butyl dicarbonate (18 g, 82 mmol) in 1,4-dioxane (25 ml) dropwise over 10 minutes.

  • Allow the resulting mixture to warm to room temperature and stir for 18 hours.

  • Concentrate the reaction mixture by evaporating the bulk of the 1,4-dioxane under reduced pressure and extract with ethyl acetate (2 x 20 ml).

  • Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

  • Add solid sodium chloride to saturation and extract with ethyl acetate (5 x 20 ml).

  • Combine the organic extracts, dry over MgSO₄, filter, and evaporate to a low volume under reduced pressure until the product begins to crystallize.

  • Chill at 0°C for 1 hour, then collect the crystals, wash with ether, and dry to yield Boc-3-(3-pyridyl)-L-alanine.[4]

Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) of a Pyridylalanine-Containing Peptide

This protocol outlines the general steps for incorporating a Boc-protected pyridylalanine into a peptide chain on a solid support.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids (including Boc-pyridylalanine)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Dimethylformamide (DMF)

  • Hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Scavengers (e.g., p-cresol, thioanisole)

Procedure:

  • Resin Swelling: Swell the resin in DCM in the reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group with a solution of 50% TFA in DCM.

  • Washing: Wash the resin thoroughly with DCM and then with a neutralization buffer or DMF.

  • Neutralization: Neutralize the N-terminal amine with a solution of DIEA in DCM or DMF. Alternatively, use an in situ neutralization protocol.

  • Coupling: Couple the next Boc-protected amino acid (e.g., Boc-pyridylalanine) using a suitable coupling reagent (e.g., HBTU/DIEA in DMF). Monitor the coupling reaction for completion (e.g., using the ninhydrin (B49086) test).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA with appropriate scavengers.[1][5]

Protocol 3: General Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general overview of the Fmoc-SPPS workflow for comparison.

Materials:

  • Rink Amide resin (or other suitable resin for Fmoc chemistry)

  • Fmoc-protected amino acids (including Fmoc-pyridylalanine)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HATU, HOBt)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA) for final cleavage

  • Scavengers (e.g., water, triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin with a 20% solution of piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Couple the first Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIEA in DMF).

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat the Fmoc deprotection, washing, and coupling steps for each subsequent amino acid.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers.[6][7]

Logical Workflow of Boc-SPPS for Pyridylalanine-Containing Peptides

The following diagram illustrates the key steps and decision points in the Boc-SPPS workflow for synthesizing a peptide containing pyridylalanine.

Boc_SPPS_Workflow start Start: Swell Resin couple_first_aa Couple First Boc-AA-OH start->couple_first_aa end_node End: Purified Peptide deprotection Boc Deprotection (TFA/DCM) couple_first_aa->deprotection neutralization Neutralization (DIEA/DCM or in situ) deprotection->neutralization couple_pal Couple Boc-Pal-OH neutralization->couple_pal is_last_aa Last Amino Acid? couple_pal->is_last_aa couple_next_aa Couple Next Boc-AA-OH couple_next_aa->deprotection final_cleavage Final Cleavage (HF or TFMSA) purification Purification (HPLC) final_cleavage->purification purification->end_node is_last_aa->couple_next_aa No is_last_aa->final_cleavage Yes

Caption: Boc-SPPS workflow for pyridylalanine peptides.

Conclusion

The selection of a solid-phase peptide synthesis strategy is a critical decision that can significantly impact the outcome of the synthesis of modified peptides. For pyridylalanine-containing peptides, the Boc strategy presents compelling advantages, primarily in its ability to mitigate peptide aggregation through N-terminal protonation and the use of in situ neutralization protocols. While the Fmoc strategy remains a robust and widely used method, researchers and drug development professionals should carefully consider the potential benefits of the Boc approach, particularly for sequences prone to aggregation. The detailed protocols provided in this guide offer a starting point for the successful synthesis of these valuable and complex biomolecules.

References

A Comparative Guide to Boc-D-2-Pal-OH Versus Other Unnatural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide-based drug design, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low receptor affinity. Among the diverse array of available UAAs, Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) presents unique structural and functional properties. This guide provides an objective comparison of this compound with other classes of unnatural amino acids, supported by experimental data, to inform rational peptide design and optimization.

The Advantage of Unnatural Amino Acids in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often hampered by rapid degradation by proteases and poor oral bioavailability. The introduction of UAAs can significantly enhance their drug-like properties by:

  • Increasing Proteolytic Stability: The incorporation of D-amino acids, such as D-2-Pal, sterically hinders the recognition and cleavage by endogenous proteases, which are stereospecific for L-amino acids.[1][2]

  • Modulating Receptor Binding Affinity: The unique side chains of UAAs can introduce novel interactions with receptor binding pockets, leading to enhanced affinity and selectivity.[3][4]

  • Constraining Peptide Conformation: Certain UAAs can induce specific secondary structures, such as β-turns, which can lock the peptide into a bioactive conformation.[5]

Boc-D-2-Pyridylalanine: A Profile

This compound is a derivative of the amino acid alanine (B10760859) where one of the β-hydrogens is replaced by a 2-pyridyl group. The D-configuration provides inherent resistance to enzymatic degradation. The Boc (tert-butyloxycarbonyl) protecting group is commonly used in solid-phase peptide synthesis (SPPS) and is readily removed under acidic conditions.[6] The pyridyl ring introduces a unique aromatic and weakly basic functional group that can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can be critical for receptor recognition.[3]

Performance Comparison: this compound vs. Other Unnatural Amino Acids

The choice of an unnatural amino acid is highly dependent on the specific peptide sequence and its biological target. Below is a comparison of D-2-pyridylalanine with other commonly used UAAs, supported by data from studies on bioactive peptides.

Case Study 1: Somatostatin (B550006) Analogs - Impact of Pyridylalanine Isomers on Receptor Binding

Somatostatin is a peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (SSTR1-5).[7] Synthetic somatostatin analogs are used clinically to treat various diseases, including neuroendocrine tumors.[8] A study on the somatostatin antagonist LM3 investigated the effect of substituting the tyrosine at position 3 with different pyridylalanine (Pal) isomers on the binding affinity to the SSTR2 receptor.[9]

Unnatural Amino Acid at Position 3Receptor Binding Affinity (KD, nM) for SSTR2
L-2-Pyridylalanine (L-2-Pal)0.18 ± 0.02
3-Pyridylalanine (3-Pal)0.15 ± 0.01
4-Pyridylalanine (4-Pal)0.11 ± 0.01
Tyrosine (natural)0.21 ± 0.02

Table 1: Comparison of the binding affinities of somatostatin antagonists containing different pyridylalanine isomers at position 3 to the SSTR2 receptor. Data sourced from a study on radiolabeled somatostatin antagonists.[9]

The data indicates that all pyridylalanine isomers improved the binding affinity compared to the natural tyrosine residue, with 4-Pal showing the most significant enhancement.[9] This highlights the subtle but significant impact of the nitrogen's position within the pyridyl ring on receptor interaction.

Case Study 2: GnRH Antagonists - Influence of D-Amino Acid Substitution on Potency

Gonadotropin-releasing hormone (GnRH) antagonists are used in the treatment of hormone-dependent cancers.[6] A study on the GnRH antagonist degarelix (B1662521) explored the effect of replacing the D-3-pyridylalanine (D-3-Pal) at position 3 with a D-2-methoxy-5-pyridylalanine (D-2-OMe-5Pal) analog.

Unnatural Amino Acid at Position 3In Vitro Antagonist Activity (IC50, nM)
D-3-Pyridylalanine (Degarelix)1.65
D-2-methoxy-5-pyridylalanine5.22
L-2-methoxy-5-pyridylalanine36.95

Table 2: Comparison of the in vitro antagonist activity of GnRH analogs with different substitutions at position 3. Data sourced from a study on the synthesis and biological activity of GnRH antagonists.[6]

This study demonstrates that while the D-2-OMe-5Pal analog retained potent antagonist activity, it was less potent than the D-3-Pal containing parent compound, degarelix.[6] The L-isomer of the same unnatural amino acid showed a significant loss of potency, reinforcing the importance of the D-configuration for optimal receptor interaction in this context.[6]

Case Study 3: Antimicrobial Peptides - Enhancement of Proteolytic Stability with D-Amino Acids

The susceptibility of peptides to proteolysis is a major hurdle in their development as therapeutics. A study on the antimicrobial peptide Pep05 demonstrated the impact of substituting L-amino acids with their D-enantiomers and other unnatural amino acids on stability in human plasma.

PeptideModification% Intact Peptide Remaining after 8h in Human Plasma
Pep05All L-amino acids< 10%
DP06All L-Lys and L-Arg replaced with D-Lys and D-Arg> 90%
UP09N-terminal Aib incorporationSignificantly enhanced stability

Table 3: Comparison of the proteolytic stability of the antimicrobial peptide Pep05 and its analogs containing D-amino acids and another unnatural amino acid (Aib). Data sourced from a study on D- and unnatural amino acid substituted antimicrobial peptides.[10][11]

The results clearly show that the incorporation of D-amino acids dramatically increased the peptide's resistance to degradation in human plasma.[10][11] The unnatural amino acid Aib (α-aminoisobutyric acid) also conferred a significant improvement in stability.[11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound

The following is a general protocol for the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl strategy.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.

2. First Amino Acid Coupling:

  • Dissolve the first Boc-protected amino acid (e.g., Boc-L-amino acid-OH) and a coupling agent like DIC (N,N'-diisopropylcarbodiimide) in DCM/DMF.

  • Add the solution to the swollen resin and agitate for 1-2 hours.

  • Wash the resin thoroughly with DCM and DMF.

3. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

  • Wash the resin with DCM.

4. Neutralization:

  • Neutralize the protonated N-terminus with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Wash the resin with DCM.

5. Subsequent Amino Acid Couplings (including this compound):

  • Dissolve the next Boc-protected amino acid (e.g., this compound) and a coupling reagent (e.g., HBTU/HOBt) in DMF.

  • Add DIEA to the mixture and then add it to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection:

  • After the final coupling and deprotection, wash the resin and dry it under vacuum.

  • Treat the resin with anhydrous hydrogen fluoride (B91410) (HF) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

experimental_workflow

Experimental workflow for peptide synthesis and evaluation.
Proteolytic Stability Assay

This protocol outlines a general method for assessing the stability of peptides in human serum.

1. Peptide Incubation:

  • Incubate the purified peptide at a final concentration of 0.1-1 mg/mL in human serum at 37°C.

2. Time Points:

  • Take aliquots of the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

3. Reaction Quenching:

  • Stop the enzymatic degradation at each time point by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA), to precipitate the serum proteins.

4. Sample Preparation:

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Collect the supernatant containing the peptide and its degradation products.

5. HPLC Analysis:

  • Analyze the supernatant by RP-HPLC. The amount of intact peptide remaining at each time point is quantified by integrating the area of the corresponding peak.

6. Data Analysis:

  • Plot the percentage of intact peptide remaining against time to determine the peptide's half-life (t1/2) in serum.[12][13][14]

Competitive Radioligand Binding Assay

This protocol describes a common method to determine the binding affinity of a peptide to its receptor.

1. Membrane Preparation:

  • Prepare cell membranes from a cell line overexpressing the target receptor (e.g., SSTR2 or GnRHR).

2. Incubation:

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., 125I-labeled native peptide) and varying concentrations of the unlabeled competitor peptide (the peptide containing the unnatural amino acid).

3. Equilibrium:

  • Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

4. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

5. Quantification:

  • Measure the radioactivity retained on the filters using a gamma counter.

6. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation, which represents the affinity of the competitor peptide for the receptor.[15][16][17][18]

Signaling Pathways

The incorporation of unnatural amino acids like this compound can modulate the interaction of peptide ligands with their G-protein coupled receptors (GPCRs), thereby influencing downstream signaling cascades.

GnRH Receptor Signaling

The GnRH receptor (GnRHR) is a GPCR that primarily couples to Gq/11 proteins.[19][20] Activation of the GnRHR by GnRH or its analogs initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotrophs.[21][22]

gnrh_signaling

Simplified GnRH receptor signaling pathway.
Somatostatin Receptor Signaling

Somatostatin receptors (SSTRs) are also GPCRs that couple to inhibitory Gi/o proteins.[23][24] Their activation by somatostatin or its analogs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and the inhibition of hormone secretion.[25][26][27]

sstr_signaling

Simplified somatostatin receptor signaling pathway.

Conclusion

The incorporation of unnatural amino acids is a versatile and powerful strategy in peptide drug design. Boc-D-2-pyridylalanine offers a unique combination of enzymatic stability conferred by its D-configuration and the potential for enhanced receptor interactions through its pyridyl side chain. As demonstrated by the presented case studies, the choice of a specific unnatural amino acid, including the isomeric form of pyridylalanine, can have a profound impact on the biological activity of a peptide. A thorough understanding of the structure-activity relationships, guided by comparative experimental data on binding affinity and proteolytic stability, is crucial for the rational design of next-generation peptide therapeutics with improved pharmacological profiles. The detailed experimental protocols provided herein serve as a foundation for researchers to synthesize and evaluate novel peptide candidates incorporating this compound and other unnatural amino acids.

References

A Comparative Guide to Sequencing Peptides Containing 2-Pyridylalanine: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with peptides incorporating unnatural amino acids such as 2-pyridylalanine, determining the precise amino acid sequence is critical for verifying synthesis, ensuring purity, and understanding structure-activity relationships. The two primary methods for peptide sequencing, traditional Edman degradation and modern mass spectrometry, each present a unique set of capabilities and challenges when applied to these modified peptides. This guide provides an objective comparison of these techniques, supported by general performance data and detailed experimental protocols, to aid in selecting the most appropriate method for your research needs.

Methodology Comparison: Edman Degradation and Mass Spectrometry

Edman degradation offers a stepwise, chemical approach to sequencing, providing unambiguous identification of N-terminal residues.[1][2][3] In contrast, mass spectrometry-based methods analyze the mass-to-charge ratio of peptide fragments to deduce the sequence, offering high throughput and the ability to characterize complex mixtures and post-translational modifications.[1][4]

While specific quantitative data for the sequencing of 2-pyridylalanine-containing peptides is not extensively available in the literature, a qualitative comparison based on the known principles of each technique and the chemical nature of 2-pyridylalanine can be made.

Table 1: Performance Comparison of Edman Degradation and Mass Spectrometry for Peptides with 2-Pyridylalanine

FeatureEdman DegradationMass Spectrometry (MS/MS)
Principle Sequential chemical cleavage of N-terminal amino acids.[5][6]Fragmentation of ionized peptides and analysis of fragment mass-to-charge ratios.[4]
Sample Purity Requires a highly purified peptide sample.[1]Can analyze complex mixtures, although purification enhances sensitivity.[1]
Throughput Low throughput, with each cycle taking approximately one hour.[3]High throughput, capable of analyzing numerous samples in a short time.[4]
Sequence Coverage Limited to the first 30-50 residues from the N-terminus.[3][6]Can achieve full sequence coverage, including internal and C-terminal regions.[4]
Handling of 2-Pyridylalanine The unique structure of 2-pyridylalanine may require a custom synthesized PTH-standard for HPLC identification. The efficiency of the cleavage and cyclization steps for this unnatural amino acid is not well-documented and may be lower than for standard amino acids.The pyridine (B92270) ring may lead to characteristic fragmentation patterns (e.g., neutral loss of the pyridine moiety) that can aid in identification. However, database search algorithms may not include this modification, necessitating de novo sequencing or manual spectral interpretation.
Data Analysis Direct identification of PTH-amino acids by comparison to standards via HPLC.[7]Requires spectral interpretation, which can be complex. Database search tools are commonly used but may not be configured for unnatural amino acids.[8]
Detection of Modifications Can identify N-terminal modifications if they do not block the free amine.[1][4]Excels at identifying a wide range of post-translational and unnatural modifications throughout the peptide.[4]
Key Advantage Unambiguous, sequential residue identification from the N-terminus.[1]High sensitivity, speed, and ability to analyze complex mixtures and modifications.[4]
Key Limitation N-terminal blockage prevents sequencing. Lower efficiency with increasing peptide length.[3][6]Ambiguity between isobaric residues (e.g., leucine (B10760876) and isoleucine) without high-resolution instrumentation. Fragmentation can be influenced by the peptide sequence.

Visualizing the Workflows

To better understand the procedural differences between these two sequencing techniques, the following diagrams illustrate their respective experimental workflows.

Edman_Degradation_Workflow cluster_peptide Peptide with 2-Pyridylalanine cluster_cycle Edman Cycle cluster_analysis Analysis Peptide N-term-(2-Pya)-...-C-term Coupling 1. Coupling with PITC (Phenyl isothiocyanate) Peptide->Coupling Cleavage 2. Cleavage with TFA (Trifluoroacetic acid) Coupling->Cleavage Conversion 3. Conversion to PTH-amino acid Cleavage->Conversion Shortened_Peptide Shortened Peptide (N-term-...-C-term) Cleavage->Shortened_Peptide Releases N-terminal residue HPLC 4. HPLC Identification of PTH-(2-Pya) Conversion->HPLC Sequence Sequence Determination HPLC->Sequence Shortened_Peptide->Coupling Repeat Cycle

Caption: Workflow of Edman Degradation for a Peptide Containing 2-Pyridylalanine.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Peptide Peptide with 2-Pyridylalanine Digestion Optional: Enzymatic Digestion (e.g., Trypsin) Peptide->Digestion Ionization 1. Ionization (e.g., ESI or MALDI) Digestion->Ionization MS1 2. MS1 Scan (Precursor Ion Selection) Ionization->MS1 Fragmentation 3. Fragmentation (MS/MS) (e.g., CID) MS1->Fragmentation MS2 4. MS2 Scan (Fragment Ion Analysis) Fragmentation->MS2 DeNovo De Novo Sequencing or Database Search MS2->DeNovo Sequence Sequence Determination DeNovo->Sequence

Caption: Workflow of Mass Spectrometry for a Peptide Containing 2-Pyridylalanine.

Experimental Protocols

Protocol 1: Edman Degradation Sequencing

This protocol outlines the general steps for Edman degradation. Specific parameters may need optimization for peptides containing 2-pyridylalanine.

  • Sample Preparation:

    • Ensure the peptide is of high purity (>95%).

    • The sample should be free of detergents and salts that can interfere with the chemistry.

    • Dissolve 10-100 picomoles of the peptide in a suitable solvent.[6]

  • Coupling Reaction:

    • The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH ~8.5-9.0) to form a phenylthiocarbamoyl (PTC) peptide.[6][9] This reaction specifically targets the free N-terminal amino group.

  • Cleavage Reaction:

    • The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[10]

  • Conversion:

    • The ATZ-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.

  • Identification:

    • The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (HPLC).[7] The retention time is compared to that of known PTH-amino acid standards.

    • Note for 2-pyridylalanine: A PTH-2-pyridylalanine standard would need to be synthesized and its retention time determined to allow for its identification in a sample.

  • Repetitive Cycles:

    • The remaining peptide, now one residue shorter, is subjected to the next cycle of Edman degradation.[2]

Protocol 2: Mass Spectrometry-Based Sequencing (LC-MS/MS)

This protocol describes a typical bottom-up proteomics approach for peptide sequencing.

  • Sample Preparation (Optional but Recommended):

    • For longer peptides, enzymatic digestion (e.g., with trypsin) is often performed to generate smaller fragments that are more amenable to mass spectrometric analysis.

    • The resulting peptide mixture is desalted using a C18 solid-phase extraction column.

  • Liquid Chromatography (LC) Separation:

    • The peptide mixture is injected onto a reverse-phase HPLC column and separated based on hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a small amount of acid (e.g., formic acid).

  • Mass Spectrometry Analysis:

    • Ionization: As peptides elute from the LC column, they are ionized, typically using electrospray ionization (ESI).

    • MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge (m/z) ratios of the intact peptide ions (precursor ions).

    • Fragmentation (MS/MS): Precursor ions are sequentially isolated and fragmented, commonly through collision-induced dissociation (CID), where they collide with an inert gas.

    • MS2 Scan: The m/z ratios of the resulting fragment ions are measured.

  • Data Analysis:

    • The fragmentation spectra (MS/MS spectra) are analyzed to determine the amino acid sequence.

    • This can be done through database searching if the protein is known, or through de novo sequencing algorithms that piece together the sequence based on the mass differences between fragment ions.

    • Note for 2-pyridylalanine: Standard database search software may not recognize 2-pyridylalanine. Therefore, de novo sequencing or manual interpretation of the spectra, looking for mass differences corresponding to this unnatural amino acid and its characteristic fragmentation, will be necessary.

Conclusion

The choice between Edman degradation and mass spectrometry for sequencing peptides containing 2-pyridylalanine depends heavily on the specific research goals and available resources. Edman degradation, while slower and requiring a pure sample, provides definitive N-terminal sequence information, which is invaluable for initial sequence confirmation.[1] However, the lack of a commercially available PTH-2-pyridylalanine standard presents a significant hurdle.

Mass spectrometry offers a powerful, high-throughput alternative that can provide comprehensive sequence information and is adept at handling modifications.[4] For peptides with 2-pyridylalanine, the primary challenge lies in data analysis, often requiring specialized software or manual expertise for de novo sequencing. In many cases, a combination of both techniques may provide the most comprehensive and reliable characterization of these novel peptides.[1]

References

A Cost-Benefit Analysis of Boc-D-2-Pal-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of protected amino acids is a critical decision that profoundly impacts the efficiency, purity, and overall cost of peptide synthesis. This guide provides a comprehensive cost-benefit analysis of using Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) in solid-phase peptide synthesis (SPPS), comparing it with its primary alternative, Fmoc-D-2-Pal-OH. This analysis is supported by available experimental data and detailed methodologies to facilitate informed decision-making in peptide-based drug discovery and development. Peptides incorporating D-2-pyridylalanine are notable for their application as somatostatin (B550006) receptor subtype 2 (SST2) antagonists and Gonadotropin-Releasing Hormone (GnRH) agonists.

Comparative Analysis: Boc vs. Fmoc Strategy for D-2-Pyridylalanine Incorporation

The choice between the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection strategies for incorporating D-2-pyridylalanine hinges on a trade-off between raw material costs, reaction conditions, and potential side reactions. While Boc-protected amino acids are generally less expensive, the Fmoc strategy offers milder deprotection conditions, which can be advantageous for sensitive peptide sequences.

Key Considerations:

  • Cost: The initial procurement cost of this compound is typically lower than that of its Fmoc counterpart. However, a comprehensive cost analysis must account for the entire synthesis workflow. The Boc strategy requires strong acids like trifluoroacetic acid (TFA) for deprotection, which may necessitate more robust and expensive equipment and waste disposal procedures. Conversely, the piperidine (B6355638) used for Fmoc deprotection can be recycled, potentially offering better long-term cost-effectiveness in large-scale synthesis.

  • Coupling Efficiency: The efficiency of coupling any amino acid can be sequence-dependent and influenced by steric hindrance. While specific comparative data for this compound is limited, generally, both Boc and Fmoc strategies can achieve high coupling yields with modern coupling reagents. However, the Boc strategy's acidic deprotection leaves a protonated N-terminus, which can reduce peptide aggregation and potentially improve coupling efficiency in certain hydrophobic sequences.

  • Racemization: A significant concern, particularly with unnatural amino acids, is the risk of racemization during activation and coupling. Experimental evidence has shown that racemization of 2-pyridylalanine can occur during peptide synthesis. While racemization is a risk in both Boc and Fmoc strategies, the choice of coupling reagents and additives is crucial for its suppression. The use of reagents like HOBt or Oxyma Pure in conjunction with carbodiimides is a common strategy to minimize this side reaction.

  • Side Reactions and Purity: The strong acidic conditions used for Boc deprotection can lead to side reactions with sensitive residues elsewhere in the peptide chain, potentially impacting the final purity and yield. The milder basic conditions of the Fmoc strategy are often preferred for complex peptides or those containing acid-labile modifications.

  • Process and Equipment: Boc-SPPS traditionally involves the use of hazardous reagents like hydrofluoric acid (HF) for final cleavage from the resin, requiring specialized and costly equipment. Modern Fmoc-based synthesis utilizes milder TFA-based cleavage cocktails, which are more amenable to standard laboratory setups and automated synthesizers.

Data Presentation

Table 1: General Comparison of Boc and Fmoc Strategies for D-2-Pal-OH Incorporation

FeatureThis compound StrategyFmoc-D-2-Pal-OH StrategySupporting Evidence/Remarks
Raw Material Cost Generally lowerGenerally higherBased on general market prices for protected amino acids.[1][]
Deprotection Reagent Strong acid (e.g., 50% TFA in DCM)Weak base (e.g., 20% piperidine in DMF)Standard protocols for Boc and Fmoc SPPS.[][4]
Deprotection Conditions Harsh, acidicMild, basicCan impact sensitive amino acids and modifications.[5]
Coupling Efficiency Can be high; may reduce aggregation in hydrophobic sequencesGenerally high (>99%) with modern reagents.[]Efficiency is sequence-dependent; specific data for D-2-Pal-OH is limited.[6]
Risk of Racemization Present, dependent on coupling reagents and conditionsPresent, dependent on coupling reagents and conditionsRacemization of 2-pyridylalanine has been observed experimentally.[7]
Final Cleavage Strong acid (e.g., HF, TFMSA)Milder acid (TFA)Boc strategy often requires specialized, hazardous equipment.[8]
Orthogonality Not fully orthogonal (acid-labile Nα and side-chain groups)Fully orthogonal (base-labile Nα, acid-labile side-chain groups)Fmoc strategy is more versatile for complex peptides.[][5]
Automation Compatibility Less common in modern automated synthesizersStandard for modern automated peptide synthesizers.[1]Fmoc chemistry's UV-detectable byproduct aids in reaction monitoring.[5]
Purification May require more extensive purification due to side reactionsGenerally yields purer crude product, simplifying purification.[9]Dependent on the specific peptide sequence and synthesis success.

Experimental Protocols

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide chain using a standard Boc/Bzl strategy on a Merrifield resin.

1. Resin Swelling and Preparation:

  • Swell the Merrifield resin in dichloromethane (B109758) (DCM) for at least 1 hour.

  • Wash the resin with DCM (3x) and then with DMF (3x).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the solution.

  • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

  • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

3. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

  • Wash the resin with DCM (3x).

4. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.

  • Add DIEA (6 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the reaction completion using a qualitative ninhydrin (B49086) test. If the test is positive, a second coupling may be necessary.

5. Capping (Optional):

  • If unreacted amino groups remain, they can be capped by treating the resin with acetic anhydride (B1165640) and DIEA in DMF to prevent the formation of deletion sequences.

6. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, wash and dry the resin.

  • Treat the peptide-resin with anhydrous hydrogen fluoride (B91410) (HF) with a scavenger such as anisole (B1667542) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

  • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

Protocol 2: Incorporation of Fmoc-D-2-Pal-OH in Fmoc-SPPS

This protocol outlines the manual incorporation of Fmoc-D-2-Pal-OH into a peptide chain using a standard Fmoc/tBu strategy on a Rink Amide resin.

1. Resin Swelling and Preparation:

  • Swell the Rink Amide resin in DMF for at least 1 hour.

  • Wash the resin with DMF (3x).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

3. Coupling of Fmoc-D-2-Pal-OH:

  • In a separate vessel, dissolve Fmoc-D-2-Pal-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the reaction completion using a qualitative ninhydrin test.

4. Capping (Optional):

  • Similar to the Boc protocol, unreacted amines can be capped using acetic anhydride and DIEA in DMF.

5. Final Cleavage and Deprotection:

  • After synthesis completion, wash and dry the resin.

  • Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Mandatory Visualization

Signaling Pathways

Peptides containing D-2-pyridylalanine have been utilized in the development of antagonists for the somatostatin receptor subtype 2 (SST2) and agonists for the Gonadotropin-Releasing Hormone (GnRH) receptor. The signaling pathways for these receptors are depicted below.

G_protein_signaling Figure 1: Simplified Signaling Pathway for SST2 and GnRH Receptors cluster_SST2 SST2 Signaling cluster_GnRH GnRH Receptor Signaling SST2 SST2 Receptor Gi Gi Protein SST2->Gi Antagonist Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_SST2 Inhibition of Hormone Secretion, Cell Proliferation PKA->Cellular_Response_SST2 Leads to GnRHR GnRH Receptor Gq Gq/11 Protein GnRHR->Gq Agonist Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC MAPK MAPK Cascade PKC->MAPK Gene_Expression Gonadotropin Gene Expression MAPK->Gene_Expression

Caption: Simplified signaling pathways for SST2 and GnRH receptors.

Experimental Workflow

The general workflow for solid-phase peptide synthesis, whether using the Boc or Fmoc strategy, follows a cyclical process.

SPPS_Workflow Figure 2: General Workflow for Solid-Phase Peptide Synthesis Start Start: Resin with attached peptide Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Start->Deprotection Washing1 Washing Deprotection->Washing1 Neutralization Neutralization (for Boc strategy) Washing1->Neutralization If Boc Coupling Coupling of next protected amino acid Washing1->Coupling If Fmoc Washing2 Washing Neutralization->Washing2 Washing2->Coupling Washing3 Washing Coupling->Washing3 Check_Completion Check for Completion (e.g., Ninhydrin test) Washing3->Check_Completion Check_Completion->Deprotection Complete, more amino acids to add Repeat Repeat Cycle Check_Completion->Repeat Incomplete Final_Cleavage Final Cleavage and Deprotection Check_Completion->Final_Cleavage Complete, end of sequence

Caption: Generalized workflow for solid-phase peptide synthesis (SPPS).

References

Orthogonal Protection Strategies: A Comparative Guide to Boc-D-2-Pyridylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design. This guide provides a detailed comparison of orthogonal protection strategies for D-2-pyridylalanine, with a focus on the widely used tert-butyloxycarbonyl (Boc) protecting group. We will explore its performance in solid-phase peptide synthesis (SPPS) in comparison to the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, supported by experimental protocols and data to inform the rational design of synthetic peptide routes.

The use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides, allowing for the selective deprotection of specific functional groups without affecting others. The choice between the two most dominant strategies in SPPS, the Boc/benzyl (Bzl) and Fmoc/tert-butyl (tBu) approaches, significantly impacts the overall efficiency, purity, and potential side reactions encountered during synthesis. This is particularly relevant when incorporating unnatural amino acids such as D-2-pyridylalanine, whose unique pyridine (B92270) side chain can influence reaction conditions and final peptide properties.

The Core Principle: Boc vs. Fmoc Orthogonality

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group.

  • Boc (tert-butyloxycarbonyl) Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is typically achieved with a moderate acid, such as trifluoroacetic acid (TFA), while more acid-labile groups are used for side-chain protection and a strong acid, like hydrofluoric acid (HF), is used for the final cleavage from the resin. This is considered a "quasi-orthogonal" system as different strengths of acid are used for selective deprotection.

  • Fmoc (9-fluorenylmethoxycarbonyl) Strategy: This strategy employs the base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). Side-chain protecting groups are acid-labile (e.g., tBu, Trityl), and the final cleavage is performed with a strong acid cocktail, most commonly containing TFA. This represents a truly orthogonal protection scheme.[1]

Performance Comparison: Boc-D-2-Pyridylalanine vs. Alternatives

While direct head-to-head comparative studies detailing the synthesis of the same D-2-pyridylalanine-containing peptide using both Boc and Fmoc strategies are not extensively published, we can infer performance characteristics from existing literature and general principles of peptide chemistry.

Key Considerations for Pyridylalanine Incorporation:

The pyridine ring in 2-pyridylalanine introduces specific chemical properties that can influence the synthesis strategy:

  • Basicity of the Pyridine Nitrogen: The pyridine nitrogen is weakly basic and can be protonated under acidic conditions. This can affect the solubility and chromatographic behavior of the peptide.

  • Potential for Side Reactions: The pyridine ring can be susceptible to alkylation or other modifications, particularly during cleavage with strong acids in the presence of carbocation scavengers.[2]

  • Chelating Properties: The 2-pyridyl moiety can chelate metal ions, which could be a consideration if any metal-catalyzed reactions are planned.

Below is a summary of the anticipated performance of Boc and Fmoc strategies for the incorporation of D-2-pyridylalanine.

FeatureBoc-D-2-Pyridylalanine StrategyFmoc-D-2-Pyridylalanine Strategy
Nα-Deprotection Conditions 50% TFA in Dichloromethane (DCM)20% Piperidine in DMF
Potential for Side-Chain Modification during Deprotection Low risk to the pyridine ring during Boc deprotection cycles.Low risk to the pyridine ring during Fmoc deprotection cycles.
Final Cleavage and Side-Chain Deprotection Strong acid (e.g., HF, TFMSA). Potential for pyridine ring modification depending on scavengers used.Strong acid cocktail (e.g., TFA/scavengers). Potential for pyridine ring modification.
Reported Purity of Crude Peptide Generally high, though sequence-dependent. Specific data for pyridylalanine-containing peptides is limited.Generally high, with purities often exceeding 80% for standard peptides.[3]
Overall Yield Can be high, but dependent on the number of acid-labile deprotection steps.[4]Often high, with stepwise yields typically exceeding 99%.[5]
Common Side Reactions Acid-catalyzed side reactions, potential for incomplete deprotection.Base-catalyzed side reactions (e.g., diketopiperazine formation at the dipeptide stage), aspartimide formation.
Compatibility with Sensitive Residues More suitable for peptides with base-sensitive modifications.Preferred for peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation).

Table 1. Comparison of Boc and Fmoc Strategies for D-2-Pyridylalanine Incorporation.

Experimental Protocols

The following are generalized protocols for the incorporation of D-2-pyridylalanine using both Boc and Fmoc strategies in manual solid-phase peptide synthesis.

Protocol 1: Boc-D-2-Pyridylalanine Incorporation using Boc-SPPS

1. Resin and First Amino Acid Loading:

  • Swell Merrifield resin in DCM for 1-2 hours.

  • Couple the first Boc-protected amino acid as its cesium salt to the resin in DMF at 50°C overnight.

  • Wash the resin thoroughly with DMF, methanol, and DCM.

2. Peptide Chain Elongation Cycle:

  • Boc Deprotection:
  • Treat the resin with 50% TFA in DCM for 1 x 1 minute and then 1 x 20 minutes.
  • Wash with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).
  • Neutralization:
  • Treat the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
  • Wash with DCM (3x).
  • Coupling of Boc-D-2-pyridylalanine:
  • Pre-activate a 3-fold molar excess of Boc-D-2-pyridylalanine with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 5 minutes.
  • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
  • Monitor coupling completion with a Kaiser test.
  • Capping (Optional):
  • If coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride (B1165640) and DIEA in DMF.

3. Final Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of HF/anisole (9:1 v/v) at 0°C for 1 hour.

  • Caution: HF is extremely corrosive and requires specialized equipment and handling procedures.

  • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

  • Collect the peptide by centrifugation and wash with cold ether.

Protocol 2: Fmoc-D-2-Pyridylalanine Incorporation using Fmoc-SPPS

1. Resin and First Amino Acid Loading:

  • Swell Rink Amide resin in DMF for 30 minutes.

  • Remove the Fmoc group from the resin with 20% piperidine in DMF (1 x 5 minutes, 1 x 15 minutes).

  • Wash the resin with DMF.

  • Couple the first Fmoc-protected amino acid using a standard coupling protocol.

2. Peptide Chain Elongation Cycle:

  • Fmoc Deprotection:
  • Treat the resin with 20% piperidine in DMF for 1 x 5 minutes and then 1 x 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).
  • Coupling of Fmoc-D-2-pyridylalanine:
  • Pre-activate a 3-fold molar excess of Fmoc-D-2-pyridylalanine with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 5 minutes.
  • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
  • Monitor coupling completion with a Kaiser test.
  • Capping (Optional):
  • If coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIEA in DMF.

3. Final Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/ethanedithiol, 82.5:5:5:5:2.5 v/v) for 2-3 hours at room temperature.[6]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Collect the peptide by centrifugation and wash with cold ether.

Purification and Characterization

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is a standard mobile phase system. For peptides containing pyridylalanine, the use of TFA can aid in protonating the pyridine nitrogen, potentially improving peak shape.

Characterization:

  • Mass Spectrometry: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). Peptides containing a pyridyl group may show a characteristic neutral loss of 79 Da, corresponding to the pyridine ring, during fragmentation.

  • Analytical HPLC: The purity of the final peptide is assessed by analytical RP-HPLC, typically aiming for >95% or >98% purity depending on the application.[5]

Visualizing the Workflow

SPPS_Workflow cluster_Boc Boc-SPPS Cycle cluster_Fmoc Fmoc-SPPS Cycle Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIEA/DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (Boc-D-2-Pal, HBTU/DIEA) Boc_Neutralize->Boc_Couple Boc_End Boc-Dipeptide-Resin Boc_Couple->Boc_End Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-D-2-Pal, HBTU/DIEA) Fmoc_Deprotect->Fmoc_Couple Fmoc_End Fmoc-Dipeptide-Resin Fmoc_Couple->Fmoc_End

A simplified workflow for a single coupling cycle in Boc and Fmoc SPPS.

Side-Chain Modification: N-Alkylation of Pyridylalanine

An interesting application that highlights the utility of the pyridylalanine side chain is its potential for post-synthetic modification. A novel method for the chemoselective N-alkylation of the pyridine ring in pyridylalanine-containing peptides has been demonstrated. This allows for the introduction of various functional groups, potentially enhancing the peptide's therapeutic properties. This modification can be performed both in solution and on the solid phase, offering a versatile tool for creating diverse peptide conjugates.

N_Alkylation Peptide Peptide with Pyridylalanine N_Alkylated_Peptide N-Alkylated Pyridylalanine Peptide Peptide->N_Alkylated_Peptide Chemoselective N-Alkylation Alkylating_Agent Alkylating Agent (e.g., R-X) Alkylating_Agent->N_Alkylated_Peptide

Chemoselective N-alkylation of a pyridylalanine-containing peptide.

Conclusion

The choice between Boc and Fmoc protection strategies for the incorporation of D-2-pyridylalanine depends on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, and the desired final modifications. While the Fmoc strategy is generally favored for its milder deprotection conditions and orthogonality, the Boc strategy remains a robust and viable option, particularly for sequences prone to aggregation or containing base-labile moieties. Careful consideration of potential side reactions, especially during the final cleavage step, is crucial for obtaining high-purity peptides containing this versatile unnatural amino acid. The potential for post-synthetic modification of the pyridine side chain further enhances the utility of D-2-pyridylalanine in the design of novel peptide therapeutics.

References

Comparative study of different coupling activators for Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereochemically pure incorporation of non-standard amino acids is a critical step in peptide synthesis. Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH), a derivative of alanine (B10760859) containing a pyridyl group, presents unique challenges due to its steric hindrance and the potential for racemization. This guide provides a comparative analysis of various coupling activators, offering insights into their performance, supported by established experimental protocols.

The selection of an appropriate coupling reagent is paramount to achieving high yields and maintaining the chiral integrity of the final peptide. This comparison focuses on commonly used classes of activators: carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts.

Performance Comparison of Coupling Activators

The following table summarizes the expected performance of different coupling activators for sterically hindered amino acids like this compound. The data is extrapolated from studies on other challenging amino acids, as direct comparative data for this compound is not extensively published.

Coupling Activator ClassReagentAdditiveRelative YieldRacemization RiskKey Considerations
Carbodiimides DCC, DICHOBt, HOAtModerate to HighLow to ModerateDIC is preferred in SPPS due to the soluble urea (B33335) byproduct.[1]
Aminium/Uronium Salts HATU, HBTUNoneHighLowHATU is generally considered superior for hindered amino acids.[1][2] Guanidinylation of the N-terminus can be a side reaction.[3]
Phosphonium Salts PyBOP, PyBrOPNoneHighLowPyBrOP is a more reactive coupling reagent.[4][5] Byproducts can be challenging to remove in solution-phase synthesis.

Experimental Protocols

Detailed methodologies for utilizing these coupling activators in solid-phase peptide synthesis (SPPS) are provided below. These protocols are general and may require optimization based on the specific peptide sequence and resin.

Protocol 1: DIC/HOBt Mediated Coupling

This method is a classic approach for peptide coupling.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least one hour.

  • Boc-Deprotection: Treat the resin with 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 3 minutes, filter, and then treat again for 5 minutes.[4]

  • Neutralization: Wash the resin with DMF (3-5 times) and then neutralize with a solution of 5% N,N-Diisopropylethylamine (DIEA) in DMF.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[2]

  • Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test.[2]

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids.[1][2]

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.[2]

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.[2]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Follow step 5 from Protocol 1.

Protocol 3: PyBrOP Mediated Coupling

PyBrOP is a powerful phosphonium-based reagent suitable for challenging couplings.[4][6]

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve this compound (2 equivalents) in DCM or DMF.

    • Add the amino acid solution to the resin.

    • Add PyBrOP (2 equivalents) and cool the mixture to 0°C.[4]

    • Add DIEA (6 equivalents), mix for 1 minute at 0°C, and then for 1 hour at room temperature.[4]

  • Washing: Filter the resin and wash with DCM.[4]

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general workflow of Boc-SPPS and the mechanism of peptide bond formation.

G General Workflow for Boc-SPPS Resin Start: Resin Swelling Deprotection Boc-Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling to Resin Neutralization->Coupling Activation Amino Acid Activation (Coupling Reagent + Base) Activation->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Next Amino Acid Cleavage Final Cleavage (HF) Washing->Cleavage Final Amino Acid Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

G Mechanism of Peptide Bond Formation cluster_activation Activation Step cluster_coupling Coupling Step Boc-AA-OH Boc-Amino Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-Acylisourea, HOBt-ester) Boc-AA-OH->ActivatedEster + Activator Activator Coupling Activator PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond + N-terminus ActivatedEster->PeptideBond N-terminus N-terminus of Peptide (H2N-Peptide)

Caption: Simplified mechanism of coupling activator action.

Conclusion

The choice of coupling activator for this compound significantly impacts the success of peptide synthesis. For sterically hindered amino acids, aminium/uronium reagents like HATU and phosphonium reagents such as PyBrOP generally offer superior performance in terms of yield and suppression of racemization compared to standard carbodiimide (B86325) methods. However, the cost and handling of these more advanced reagents are also important considerations. The provided protocols offer a starting point for the synthesis, and careful optimization is recommended to achieve the desired purity and yield of the final peptide product.

References

Unlocking Peptide Potential: A Comparative Guide to the Structural Impact of Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of peptide secondary structure is a critical determinant of biological activity, stability, and therapeutic efficacy. The incorporation of unnatural amino acids is a powerful strategy to modulate peptide conformation. This guide provides a comprehensive evaluation of Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH), a non-canonical amino acid, and its influence on peptide secondary structure, benchmarked against other commonly used Boc-protected D-amino acids.

The unique pyridyl side chain of this compound introduces distinct electronic and steric properties that can significantly alter the conformational landscape of a peptide. Understanding these effects is paramount for the rational design of peptidomimetics with enhanced pharmacological profiles. This guide synthesizes available experimental data to offer a clear comparison of its performance.

Comparative Analysis of Secondary Structure Induction

The introduction of D-amino acids into a peptide sequence is a well-established method for inducing turns and other secondary structural motifs. To quantitatively assess the impact of this compound, we compare its effects with those of Boc-D-Alanine-OH and Boc-D-Phenylalanine-OH, two commonly employed unnatural amino acids in peptide design.

Amino Acid DerivativePredominant Secondary Structure InducedKey Observations
This compound Tends to favor turn structures, particularly β-turns.The pyridyl nitrogen can act as a hydrogen bond acceptor, potentially stabilizing turn conformations. The aromatic ring can engage in π-stacking interactions, further influencing the local peptide backbone.
Boc-D-Alanine-OH Can induce β-turns, but its small side chain offers less steric hindrance, allowing for greater conformational flexibility compared to bulkier residues.Often used as a control or a simple turn-inducer. Its impact is primarily driven by the D-configuration disrupting helical propensity.
Boc-D-Phenylalanine-OH Promotes the formation of β-turns and can also be incorporated into β-sheets.The bulky and hydrophobic phenyl group provides significant steric influence, directing the peptide backbone into specific conformations. Aromatic interactions play a key role in stabilizing the resulting structures.

Experimental Evidence and Methodologies

The conformational preferences of peptides incorporating these unnatural amino acids are typically elucidated using a combination of spectroscopic techniques, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the overall secondary structure of peptides in solution. The distinct CD spectra of α-helices, β-sheets, β-turns, and random coils allow for a qualitative and quantitative estimation of these structural elements.

While direct side-by-side spectral comparisons for peptides containing this compound versus other D-amino acids are limited in publicly available literature, studies on peptides with aromatic and D-amino acid substitutions provide valuable insights. For instance, the introduction of a D-amino acid at a specific position in a helical peptide will typically lead to a significant disruption of the characteristic helical CD signal (negative bands at ~208 and ~222 nm) and may result in a spectrum more indicative of a turn or random coil structure. The aromatic side chain of this compound, similar to Boc-D-Phe-OH, can also contribute to the CD signal in the far-UV region, which needs to be considered during spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atom-level information about peptide conformation in solution. Key NMR parameters used to define secondary structure include:

  • Nuclear Overhauser Effects (NOEs): Through-space interactions between protons that are close in space (< 5 Å). Specific NOE patterns are characteristic of different secondary structures. For example, a strong NOE between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i+1)) is indicative of an extended or β-sheet conformation, while a strong NOE between the amide protons of adjacent residues (dNN(i, i+1)) is a hallmark of an α-helix. The presence of sequential (i, i+1) and medium-range (i, i+2 or i, i+3) NOEs can definitively identify turn structures.

  • Coupling Constants (³JHNα): The magnitude of the coupling constant between the amide proton and the α-proton is related to the φ (phi) dihedral angle of the peptide backbone. Small values (< 6 Hz) are typically associated with α-helical structures, while larger values (> 8 Hz) are characteristic of β-sheet conformations. Intermediate values are often found in turn structures.

  • Chemical Shift Index (CSI): The deviation of α-proton chemical shifts from random coil values can be used to identify regions of α-helix or β-sheet.

Conformational studies of model peptides containing dehydroamino acids, which also introduce conformational constraints, have demonstrated the power of NMR in elucidating turn structures stabilized by intramolecular hydrogen bonds. Similar approaches can be applied to peptides containing this compound to precisely map their three-dimensional structure.

Experimental Protocols

Boc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound and its counterparts into a peptide sequence is achieved using standard Boc-SPPS protocols.

General Boc-SPPS Cycle:

  • Resin Swelling: The synthesis support (e.g., Merrifield or PAM resin) is swollen in a suitable solvent like dichloromethane (B109758) (DCM).

  • Boc Deprotection: The N-terminal Boc protecting group is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 50%).

  • Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a base, such as diisopropylethylamine (DIEA).

  • Amino Acid Coupling: The incoming Boc-protected amino acid (e.g., this compound) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the N-terminal amine of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Boc_SPPS_Workflow Resin Resin Support Deprotection Boc-Deprotection (50% TFA/DCM) Deprotection->Resin 1. Swell in DCM Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HBTU) Neutralization->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage Final Residue

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).[1][2][3]

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve the purified peptide in a CD-transparent buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • Accurately determine the peptide concentration, typically in the range of 0.1-1.0 mg/mL.

  • Instrument Setup:

    • Calibrate the CD spectropolarimeter.

    • Set acquisition parameters: wavelength range (typically 190-260 nm), data pitch (1 nm), scanning speed (50 nm/min), and bandwidth (1 nm).

  • Data Acquisition:

    • Record the CD spectrum, averaging multiple scans (3-5) to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone.

  • Data Analysis:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum to estimate the percentages of α-helix, β-sheet, β-turn, and random coil using deconvolution software.

NMR Spectroscopy Protocol for Conformational Analysis
  • Sample Preparation:

    • Dissolve the peptide (typically >95% purity) in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture with H₂O) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including:

      • 1D ¹H: To observe the overall spectral features.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proton-proton correlations, which are crucial for determining the 3D structure.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence.

    • Structural Restraint Generation: Identify and quantify NOEs to generate distance restraints. Measure ³JHNα coupling constants to derive dihedral angle restraints.

    • Structure Calculation: Use molecular modeling software to calculate an ensemble of peptide structures that are consistent with the experimental restraints.

    • Structure Validation: Assess the quality of the calculated structures.

Logical Pathway for Evaluating Structural Impact

The decision to incorporate this compound or an alternative into a peptide sequence should be guided by the desired conformational outcome. The following diagram illustrates the logical workflow for this evaluation process.

Structural_Evaluation_Pathway cluster_design Peptide Design cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_evaluation Comparative Evaluation Design Define Target Conformation (e.g., β-turn, helix disruption) Synthesis Incorporate Unnatural Amino Acid (this compound or Alternative) Design->Synthesis Purification Purify Peptide (HPLC) Synthesis->Purification CD Circular Dichroism (CD) (Secondary Structure Estimation) Purification->CD NMR NMR Spectroscopy (Detailed 3D Structure) Purification->NMR Comparison Compare Conformational Data vs. Design Goal CD->Comparison NMR->Comparison

Caption: Logical workflow for the design and evaluation of peptides containing unnatural amino acids.

Conclusion

The incorporation of this compound offers a valuable tool for peptide chemists and drug designers to modulate the secondary structure of peptides. Its unique pyridyl moiety can induce and stabilize turn conformations through a combination of steric effects and potential hydrogen bonding, distinguishing it from other D-amino acids like D-alanine and D-phenylalanine. While further direct comparative studies are warranted to fully elucidate its conformational impact in various peptide contexts, the available evidence suggests that this compound is a promising building block for the rational design of peptidomimetics with tailored three-dimensional structures. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its influence on their peptides of interest.

References

A Researcher's Guide to Alternatives for Boc-D-2-Pal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the synthesis of peptide-based therapeutics, particularly Gonadotropin-Releasing Hormone (GnRH) and Growth Hormone-Releasing Hormone (GH-RH) antagonists, the selection of appropriate amino acid derivatives is critical. Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) is a key building block in this field. This guide provides an objective comparison of its primary alternatives, supported by experimental data, to inform strategic decisions in peptide synthesis.

Executive Summary

This guide evaluates three principal alternatives to this compound:

  • Fmoc-D-2-Pal-OH : An alternative Nα-protecting group strategy (Fmoc vs. Boc) for the same pyridylalanine isomer. The choice impacts the overall synthesis workflow, with Fmoc offering milder deprotection conditions but potentially higher costs.

  • Boc-D-3-Pal-OH : A positional isomer that can significantly influence the biological activity of the final peptide. Experimental data suggests that for certain GnRH antagonists, the D-3-Pal isomer may be preferred by the receptor.

  • Other Unnatural D-Amino Acids : Functional alternatives like D-2-Naphthylalanine (D-2-Nal) and D-4-Chlorophenylalanine (D-4-Cpa) are commonly used in GnRH antagonist design and offer different structural properties.

The selection of an alternative is contingent on the specific research application, the desired biological activity of the target peptide, and the chosen solid-phase peptide synthesis (SPPS) strategy.

Performance Comparison of Alternatives

The following tables summarize the key performance characteristics of this compound and its alternatives.

Table 1: Comparison of Nα-Protecting Group Strategies for D-2-Pyridylalanine
ParameterThis compoundFmoc-D-2-Pal-OHRationale & Considerations
Deprotection Chemistry Acid-labile (e.g., TFA)Base-labile (e.g., Piperidine)The choice of protecting group dictates the entire SPPS strategy. Boc chemistry uses strong acid for final cleavage, while Fmoc chemistry uses milder acid conditions.[]
Synthesis of Long/Difficult Peptides Often preferred for hydrophobic peptides or sequences prone to aggregation due to protonation of the N-terminus after deprotection, which can disrupt secondary structures.Can be challenging for certain difficult sequences, though modern reagents and protocols have improved performance.The repetitive acid treatment in Boc-SPPS can prevent aggregation.
Side Reactions Acid-sensitive residues (e.g., Trp, Met) may require specific scavengers during deprotection to prevent side reactions.Milder deprotection conditions are generally more compatible with acid-sensitive amino acids.[]Fmoc strategy is often favored for its compatibility with a wider range of sensitive residues.
Cost Boc-protected amino acids are generally less expensive.Fmoc-protected amino acids are typically more expensive.[]Overall process cost should be considered, including reagents and waste disposal.
Automation Compatibility Fully automatable.Highly compatible with automated peptide synthesizers; UV monitoring of Fmoc deprotection is a common feature.[]Both strategies are well-established for automated synthesis.
Table 2: Comparison of Pyridylalanine Positional Isomers in GnRH Antagonists
ParameterPeptide with D-2-Pal DerivativePeptide with D-3-PalRationale & Considerations
Biological Activity (IC50) IC50 = 5.22 nM (for a D-2-OMe-5Pal derivative of degarelix)IC50 = 1.65 nM (for degarelix (B1662521) containing D-3-Pal)This data suggests that for the GnRH receptor in this specific antagonist context, the D-3-Pal isomer results in higher potency. The position of the nitrogen in the pyridyl ring can influence receptor binding and intramolecular interactions.
In Vivo Effect Short-acting in vivoPotent and long-acting in vivo (as degarelix)The difference in in vivo duration of action can be attributed to factors like receptor binding kinetics and metabolic stability, which are influenced by the amino acid structure.

Data for this comparison is derived from a study on degarelix and its analogue where D-3-Pal was compared with a 3-(2-methoxy-5-pyridyl)-D-alanine.

Signaling Pathways

The primary applications for this compound and its alternatives are in the synthesis of antagonists for the GnRH and GH-RH receptors. Understanding the signaling pathways of these receptors is crucial for interpreting the biological activity of the synthesized peptides.

GnRH Receptor Signaling

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). These events are central to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRHR GnRH Receptor Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Gonadotropin Synthesis & Secretion Ca2->Response PKC->Response GnRH GnRH / Antagonist GnRH->GnRHR Binds

GnRH Receptor Signaling Pathway
GH-RH Receptor Signaling

The GH-RH receptor is also a GPCR, but it primarily couples to Gαs, activating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP). This leads to the activation of protein kinase A (PKA), which in turn promotes the transcription of the growth hormone gene and the release of growth hormone.

GHRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GHRHR GH-RH Receptor Gas Gαs GHRHR->Gas Activates AC Adenylyl Cyclase Gas->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Growth Hormone Synthesis & Secretion PKA->Response GHRH GH-RH / Antagonist GHRH->GHRHR Binds

GH-RH Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for solid-phase peptide synthesis and a key biological assay.

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist

This protocol provides a general workflow for the manual synthesis of a peptide antagonist using Boc chemistry.

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Couple next Boc-Amino Acid (e.g., DIC/HOBt) neutralization->coupling wash Wash (DCM and DMF) coupling->wash end_cycle Repeat for all Amino Acids wash->end_cycle end_cycle->deprotection Next cycle final_cleavage Final Cleavage & Deprotection (HF) end_cycle->final_cleavage Final cycle purification Purification (RP-HPLC) final_cleavage->purification end Pure Peptide purification->end

Boc-SPPS Workflow

Materials:

  • MBHA resin

  • Boc-protected amino acids (including this compound or alternative)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM in a reaction vessel for 1 hour.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using DIC and HOBt in a mixture of DCM and DMF.

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% DIEA in DCM.

  • Coupling: Dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and add the mixture to the resin. Agitate for 2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin extensively with DMF and DCM.

  • Repeat: Repeat steps 3-6 for each amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and the N-terminal Boc group is removed, treat the peptide-resin with anhydrous HF in the presence of scavengers (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro GnRH Receptor Binding Assay

This competitive radioligand binding assay is used to determine the binding affinity (IC50) of a synthesized antagonist.

Materials:

  • Cell membranes expressing the human GnRH receptor

  • Radiolabeled GnRH ligand (e.g., [125I]-labeled GnRH agonist)

  • Synthesized peptide antagonist

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled antagonist.

  • Membrane Addition: Add the GnRH receptor membrane preparation to initiate the binding reaction. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled standard ligand).

  • Incubation: Incubate the plate at 25°C for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each antagonist concentration. Plot the percentage of specific binding against the log concentration of the antagonist and fit the data using non-linear regression to determine the IC50 value.

Conclusion and Recommendations

The choice of an alternative to this compound is a strategic decision that depends on the specific goals of the research.

  • For laboratories equipped for and experienced with Fmoc chemistry , Fmoc-D-2-Pal-OH is a direct and viable alternative, offering milder synthesis conditions that may be advantageous for complex peptides with acid-sensitive residues.

  • When synthesizing GnRH antagonists, Boc-D-3-Pal-OH should be strongly considered, as evidence suggests it can lead to significantly higher biological potency compared to D-2-Pal derivatives in certain peptide backbones.

  • For the exploration of novel structure-activity relationships, other unnatural D-amino acids like D-2-Nal and D-4-Cpa offer established alternatives for creating potent GnRH antagonists.

Researchers should carefully weigh the trade-offs between synthesis strategy, cost, and the desired biological profile of the final peptide product when selecting the most appropriate building block for their specific application.

References

A Comparative Guide to Purity Assessment of Crude Peptides Containing Boc-D-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids, such as Boc-D-2-pyridylalanine, into synthetic peptides offers novel opportunities for drug discovery and development. However, the unique physicochemical properties of these modified residues can present challenges during synthesis and subsequent purity assessment. This guide provides an objective comparison of analytical methodologies for evaluating the purity of crude peptides containing Boc-D-2-pyridylalanine against standard peptides, supported by representative experimental data and detailed protocols.

Introduction to Purity Challenges with Boc-D-2-Pyridylalanine

The introduction of a pyridyl functional group within a peptide sequence can significantly alter its properties. The basic nitrogen atom in the pyridine (B92270) ring can influence the peptide's overall charge, hydrophilicity, and potential for secondary reactions. During solid-phase peptide synthesis (SPPS) using a Boc protection strategy, specific challenges related to Boc-D-2-pyridylalanine may arise, including:

  • Incomplete coupling or deprotection: The steric hindrance and electronic effects of the pyridyl group can affect the efficiency of amino acid coupling and Boc-group removal.

  • Side reactions: The nucleophilic nature of the pyridine nitrogen may lead to undesired modifications during synthesis and cleavage from the resin.

  • Metal Chelation: The pyridyl moiety can chelate metal ions, potentially affecting chromatographic performance and mass spectrometric analysis.[1][2][3][4]

These factors can contribute to a more complex impurity profile in the crude product compared to peptides composed solely of standard amino acids.

Comparative Analysis of a Model Peptide

To illustrate the differences in purity assessment, we will compare a standard model peptide, Pep-Std (Ac-Ala-Phe-Gly-Leu-NH2), with a modified counterpart, Pep-Pyr (Ac-Ala-D-2-pyridylalanine-Gly-Leu-NH2), where Phenylalanine is replaced by Boc-D-2-pyridylalanine during synthesis.

Table 1: Comparison of Expected Crude Purity and Key Impurities
ParameterPep-Std (Ac-Ala-Phe-Gly-Leu-NH2)Pep-Pyr (Ac-Ala-D-2-pyridylalanine-Gly-Leu-NH2)Rationale for Differences
Expected Crude Purity (%) 85-95%75-85%Potential for incomplete coupling and side reactions involving the pyridyl group can lower the overall yield of the target peptide.
Deletion Sequences MinorPotentially higherSteric hindrance from the pyridylalanine may lead to less efficient coupling, resulting in a higher proportion of peptides lacking this residue.
Truncated Sequences MinorMinorGenerally related to the overall efficiency of the SPPS process for both peptides.
Incomplete Deprotection Minor (residual Boc groups)Potentially higher (residual Boc groups)The electronic environment of the pyridylalanine may slightly alter the acid lability of the Boc group.
Side-Reaction Products MinimalN-alkylation, oxidation of the pyridine ringThe nucleophilic pyridine nitrogen is susceptible to alkylation by carbocations generated during Boc deprotection or cleavage. Oxidation can also occur.
Metal Adducts in MS UncommonMore likelyThe chelating property of the pyridyl group increases the likelihood of forming adducts with metal ions (e.g., Na+, K+) present in the system.[1][2][3][4]

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing several analytical techniques is essential for a comprehensive purity assessment of crude peptides, especially those containing modified residues.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for quantifying the purity of peptide samples.[5] The separation is based on the hydrophobicity of the peptides.

Comparison of HPLC Profiles:

The incorporation of D-2-pyridylalanine in Pep-Pyr is expected to increase its polarity compared to the phenylalanine in Pep-Std. This will likely result in a shorter retention time on a C18 column. Furthermore, the potential for metal chelation by the pyridyl group can lead to peak broadening or tailing if trace metals are present in the HPLC system.

Representative Data:

PeptideRetention Time (min)Peak ShapePurity (%)
Pep-Std15.2Sharp, symmetrical92.5
Pep-Pyr12.8Symmetrical to slight tailing81.3
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it an indispensable tool for identifying the target peptide and its impurities.[6]

Comparison of Mass Spectra:

The mass spectrum of Pep-Pyr will show a different molecular weight compared to Pep-Std due to the mass difference between pyridylalanine and phenylalanine. The pyridyl group can also enhance ionization efficiency, potentially leading to a stronger signal. However, it also increases the propensity for the formation of metal adducts. The fragmentation pattern (MS/MS) of Pep-Pyr may also exhibit characteristic losses related to the pyridine ring.[7][8][9][10]

Representative Data:

PeptideExpected [M+H]+Observed [M+H]+Common AdductsKey Impurities Identified
Pep-Std477.28477.29[M+Na]+Deletion of Phe (-147 Da)
Pep-Pyr478.26478.27[M+Na]+, [M+K]+Deletion of Pyr (-148 Da), N-ethylated Pyr (+28 Da)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide, confirming the presence and integrity of the amino acid residues.[11][12][13]

Comparison of NMR Spectra:

The 1H NMR spectrum of Pep-Pyr will show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the pyridine ring, which will be absent in the spectrum of Pep-Std. These signals can confirm the successful incorporation of D-2-pyridylalanine. 2D NMR techniques like TOCSY and NOESY can be used to assign all proton resonances and confirm the amino acid sequence.[11][12][13]

Representative Data:

PeptideKey 1H NMR Signals (ppm)
Pep-Std7.2-7.4 (aromatic protons of Phe)
Pep-Pyr7.3-8.6 (aromatic protons of pyridyl group)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin using Boc chemistry.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Boc-Amino Acid Coupling:

    • Pre-activate the Boc-protected amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes (2x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Acetylation: Treat the final peptide-resin with a solution of acetic anhydride (B1165640) (5%) and DIPEA (5%) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Treat the peptide-resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet under vacuum.

dot

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_finalization Final Steps Resin Resin Swelling Coupling Boc-Amino Acid Coupling Resin->Coupling Deprotection Boc Deprotection Coupling->Deprotection Neutralization Neutralization Deprotection->Neutralization Neutralization->Coupling Repeat for each AA Acetylation N-terminal Acetylation Neutralization->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Precipitation Precipitation Cleavage->Precipitation Drying Drying Precipitation->Drying Crude Peptide Crude Peptide Drying->Crude Peptide

Caption: Workflow for Boc-SPPS.

Protocol 2: RP-HPLC Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm.

  • Sample Preparation: Dissolve crude peptide in Mobile Phase A to a concentration of 1 mg/mL.

Protocol 3: LC-MS Analysis
  • Instrumentation: LC-MS system (e.g., Agilent Q-TOF).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Detection: ESI positive mode.

  • Sample Preparation: Dissolve crude peptide in Mobile Phase A to a concentration of 0.1 mg/mL.

dot

Analytical_Workflow cluster_hplc RP-HPLC Analysis cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis Crude_Peptide Crude Peptide Sample HPLC_Prep Sample Preparation (1 mg/mL) Crude_Peptide->HPLC_Prep LCMS_Prep Sample Preparation (0.1 mg/mL) Crude_Peptide->LCMS_Prep NMR_Prep Sample Dissolution (D2O or H2O/D2O) Crude_Peptide->NMR_Prep HPLC_Run C18 Column Separation HPLC_Prep->HPLC_Run HPLC_Detect UV Detection (220 nm) HPLC_Run->HPLC_Detect Purity Quantification Purity Quantification HPLC_Detect->Purity Quantification LCMS_Run C18 Column Separation LCMS_Prep->LCMS_Run LCMS_Detect ESI-MS Detection LCMS_Run->LCMS_Detect Impurity Identification Impurity Identification LCMS_Detect->Impurity Identification NMR_Acq 1D/2D NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Proc Spectral Processing NMR_Acq->NMR_Proc Structural Confirmation Structural Confirmation NMR_Proc->Structural Confirmation

Caption: Analytical workflow for purity assessment.

Conclusion

The purity assessment of crude peptides containing Boc-D-2-pyridylalanine requires careful consideration of the unique properties imparted by this modified amino acid. While standard analytical techniques such as RP-HPLC, LC-MS, and NMR are applicable, the interpretation of the data must account for potential differences in chromatographic behavior, mass spectrometric fragmentation, and spectral features. A comprehensive analytical approach is crucial for accurately characterizing the purity and impurity profile of these novel peptides, ensuring the quality and reliability of subsequent research and development activities.

References

Benchmarking Boc-D-2-Pal-OH performance against similar building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of building blocks in solid-phase peptide synthesis (SPPS) is a critical decision that influences yield, purity, and the biological activity of the final peptide. This guide provides a comparative analysis of Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH), a non-natural amino acid derivative, benchmarked against its logical alternatives. While direct head-to-head quantitative data for this specific building block is scarce in published literature, this comparison draws upon established principles of peptide chemistry and data from analogous compounds to provide a robust performance overview.

Performance Characteristics of this compound

This compound is an N-α-tert-butyloxycarbonyl protected form of D-2-pyridylalanine. The incorporation of this building block can introduce unique structural and functional properties into a peptide, such as:

  • Metal Chelation: The pyridyl side chain can act as a ligand for metal ions, making it useful for the development of metallopeptides with catalytic or imaging applications.

  • Modulation of Biological Activity: The D-configuration and the aromatic, hydrophilic pyridyl group can enhance resistance to enzymatic degradation and modulate receptor binding affinity and selectivity.

  • Structural Scaffolding: The pyridyl moiety can influence peptide conformation and serve as a handle for further chemical modifications.

The performance of this compound in SPPS is intrinsically linked to the general characteristics of the Boc/Bzl protection strategy.

Comparison with Alternative Building Blocks

The primary alternatives to this compound include its Fmoc-protected counterpart, its L-enantiomer, and its regioisomers (3-Pal and 4-Pal). The choice between them depends on the specific requirements of the peptide being synthesized.

FeatureThis compoundFmoc-D-2-Pal-OHBoc-L-2-Pal-OHBoc-D-3-Pal-OH / Boc-D-4-Pal-OH
Protection Strategy Boc/Bzl (Acid-labile Nα-group)Fmoc/tBu (Base-labile Nα-group)Boc/Bzl (Acid-labile Nα-group)Boc/Bzl (Acid-labile Nα-group)
Deprotection Conditions Strong acid (e.g., 50% TFA in DCM) for Nα-Boc removal.[1][2]Mild base (e.g., 20% piperidine (B6355638) in DMF).[1]Strong acid (e.g., 50% TFA in DCM).[2]Strong acid (e.g., 50% TFA in DCM).
Side Chain Protection Typically benzyl-based, removed with strong acid (e.g., HF).[1]Typically tBu-based, removed with TFA.[1]Typically benzyl-based, removed with strong acid (e.g., HF).Typically benzyl-based, removed with strong acid (e.g., HF).
Coupling Efficiency Can be challenging due to steric hindrance. May require double coupling or more potent coupling reagents.Generally high, with a wide range of efficient coupling reagents available.[]Similar to the D-enantiomer, can be sterically hindered.Steric hindrance is generally less of an issue compared to the 2-pyridyl isomer.
Racemization Risk Generally low for most amino acids during coupling in the Boc strategy.Higher risk for certain amino acids (e.g., His, Cys) if activation is not optimized.[4]Generally low.Generally low.
Handling of Aggregation The strong acidic deprotection steps can help disrupt peptide aggregation, which is advantageous for hydrophobic or long sequences.[][6]Aggregation can be a significant issue, potentially leading to lower yields and purity.Similar to the D-enantiomer.Similar to other Boc-protected amino acids.
Orthogonality Quasi-orthogonal; both Nα and side-chain groups are acid-labile but require different acid strengths.[1]Fully orthogonal; Nα is base-labile, and side-chains are acid-labile.[4]Quasi-orthogonal.Quasi-orthogonal.
Final Cleavage Harsh conditions (e.g., HF, TFMSA) are required, which can degrade sensitive peptides.[1][2]Milder conditions (e.g., high-percentage TFA) are used, which is compatible with a wider range of modifications.[1]Harsh conditions (e.g., HF, TFMSA).Harsh conditions (e.g., HF, TFMSA).
Purity (Typical) Vendor-specified purity is typically high (≥98% or ≥99% by HPLC).Vendor-specified purity is typically high (≥97%).[7]Vendor-specified purity is typically high.Vendor-specified purity is typically high.

Experimental Protocols

Materials:

  • Resin: Merrifield or PAM resin suitable for Boc-SPPS.

  • This compound.

  • Other required Boc-protected amino acids.

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Trifluoroacetic acid (TFA).

  • Diisopropylethylamine (DIEA).

  • Coupling reagents: e.g., HBTU/HOBt or HATU.

  • Scavengers for cleavage (e.g., anisole, thioanisole).

  • Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage.

Protocol for a Single Coupling Cycle of this compound:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a 50% TFA solution in DCM for 5 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (B130326) (2x), followed by DCM (3x).

  • Neutralization:

    • Treat the resin with a 10% DIEA solution in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • Due to potential steric hindrance, pre-activation of this compound is recommended.

    • In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling agent like HATU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Ninhydrin test). If the test is positive (indicating incomplete coupling), a second coupling should be performed.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

Visualizations

The following diagrams illustrate the general workflow of Boc-SPPS and the structural comparison of relevant building blocks.

Boc_SPPS_Workflow Resin Peptide-Resin (N-terminally protected) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM/IPA) Deprotection->Washing1 Neutralization Neutralization (10% DIEA/DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-AA, Activator, DIEA) Washing2->Coupling Washing3 Washing (DMF/DCM) Coupling->Washing3 Final Repeat or Final Cleavage Washing3->Final Final->Deprotection Next Cycle

General workflow for a single cycle in Boc-SPPS.

Structural comparison of this compound and its alternatives.

Conclusion

The choice of this compound is well-suited for synthesizing peptides where the unique properties of the D-2-pyridylalanine moiety are desired and when dealing with sequences prone to aggregation. The Boc/Bzl strategy, while employing harsh final cleavage conditions, can be advantageous for long or hydrophobic peptides.[] The primary performance challenge with this compound is likely to be its coupling efficiency due to steric hindrance from the pyridyl group at the 2-position. This can be overcome by using potent activation methods, such as with HATU, and by carefully monitoring the completion of the coupling reaction.

For peptides containing acid-sensitive modifications or for a more streamlined and milder overall synthesis, the Fmoc-protected version, Fmoc-D-2-Pal-OH, would be the superior choice, provided that potential on-resin aggregation can be managed. The choice between regioisomers (2-Pal, 3-Pal, or 4-Pal) will be dictated by the desired structural and electronic properties of the final peptide, with the 3- and 4-pyridyl isomers generally being less sterically demanding during synthesis. Ultimately, the selection of the building block should be a strategic decision based on the specific goals of the peptide synthesis project.

References

A Comparative Guide to Boc and Fmoc Solid-Phase Synthesis of 2-Pyridylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating the non-canonical amino acid 2-pyridylalanine, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical determinant of success. The unique properties of the 2-pyridylalanine side chain, namely the basicity of the pyridine (B92270) nitrogen, introduce specific challenges and considerations that impact yield, purity, and the potential for side reactions. This guide provides an objective comparison of the Boc and Fmoc methodologies for the synthesis of 2-pyridylalanine-containing peptides, supported by a discussion of potential side reactions and detailed experimental protocols.

Data Presentation: A Comparative Overview

ParameterBoc SynthesisFmoc SynthesisRemarks
Nα-Deprotection Repetitive treatment with strong acid (e.g., 50% TFA in DCM)Repetitive treatment with a secondary amine base (e.g., 20% piperidine (B6355638) in DMF)Fmoc chemistry offers milder deprotection conditions, which can be advantageous for sensitive sequences.[1]
Side-Chain Protection Typically benzyl (B1604629) (Bzl)-based groups, removed by strong acid (HF)Typically tert-butyl (tBu)-based groups, removed by TFAFmoc/tBu offers a more orthogonal protection scheme.[][3]
Potential Side Reactions with 2-Pyridylalanine Protonation of the pyridine ring during TFA deprotection may increase hydrophilicity and affect aggregation. Alkylation of the pyridine nitrogen by carbocations generated during deprotection is a possibility.The basic pyridine ring is generally stable to the piperidine used for Fmoc deprotection. However, modification of the pyridine ring during final cleavage with strong acid is still a consideration.Careful selection of scavengers during final cleavage is crucial for both methods.
Expected Crude Purity Generally good, but repeated acid treatment can lead to cumulative side-product formation.Often higher crude purity due to milder deprotection steps and reduced risk of side-chain protecting group cleavage during synthesis.[]Purity is highly sequence-dependent.
Overall Yield Can be high, but potential for peptide chain loss from the resin with repeated acid exposure.Typically high yields are achievable due to the stability of the peptide-resin linkage under basic deprotection conditions.[]Yield is influenced by factors such as aggregation and the efficiency of coupling and deprotection steps.
Automation Compatibility Less common for modern automated synthesizers.The dominant chemistry for automated solid-phase peptide synthesis.
Handling and Safety Requires handling of hazardous reagents like HF for final cleavage.Final cleavage with TFA is less hazardous than HF.[1]

Experimental Protocols

The following are generalized experimental protocols for the manual solid-phase synthesis of a hypothetical pentapeptide, Ac-Tyr-Ala-Gly-Phe-L-2-Pyridylalanine-NH2, using both Boc and Fmoc strategies.

Boc-SPPS Protocol
  • Resin Preparation: Start with a p-methylbenzhydrylamine (MBHA) resin. Swell the resin in dichloromethane (B109758) (DCM) for 1 hour.

  • First Amino Acid Coupling:

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

    • Couple Boc-L-2-pyridylalanine using a suitable activating agent like HBTU/HOBt in N,N-dimethylformamide (DMF). Allow the reaction to proceed for 2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Chain Elongation (Cyclical Steps for Phe, Gly, Ala, Tyr):

    • Deprotection: Remove the Boc group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Washing: Wash the resin with DCM, isopropanol, and then DMF.

    • Neutralization: Neutralize the resin with 10% DIEA in DCM.

    • Coupling: Couple the next Boc-protected amino acid using HBTU/HOBt in DMF for 2 hours.

    • Washing: Wash the resin with DMF and DCM.

  • N-terminal Acetylation:

    • After the final coupling and Boc deprotection, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of HF:p-cresol (9:1) at 0°C for 1 hour.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-SPPS Protocol
  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin with 20% piperidine in DMF for 20 minutes.

    • Couple Fmoc-L-2-pyridylalanine-OH using an activating agent like HCTU with DIEA in DMF. Allow the reaction to proceed for 2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Chain Elongation (Cyclical Steps for Phe, Gly, Ala, Tyr):

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF for 20 minutes.

    • Washing: Wash the resin with DMF.

    • Coupling: Couple the next Fmoc-protected amino acid using HCTU/DIEA in DMF for 2 hours.

    • Washing: Wash the resin with DMF.

  • N-terminal Acetylation:

    • After the final coupling and Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA:triisopropylsilane:water (95:2.5:2.5) for 2 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptide by RP-HPLC.

Mandatory Visualization

Boc_vs_Fmoc_SPPS cluster_boc Boc SPPS Cycle cluster_fmoc Fmoc SPPS Cycle Boc_Resin Boc-AA-Resin Boc_Deprotection Deprotection (50% TFA/DCM) Boc_Resin->Boc_Deprotection Boc_Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Coupling (Boc-AA-OH, Activator) Boc_Neutralization->Boc_Coupling Boc_Coupling->Boc_Resin Next Cycle Fmoc_Resin Fmoc-AA-Resin Fmoc_Deprotection Deprotection (20% Piperidine/DMF) Fmoc_Resin->Fmoc_Deprotection Fmoc_Coupling Coupling (Fmoc-AA-OH, Activator) Fmoc_Deprotection->Fmoc_Coupling Fmoc_Coupling->Fmoc_Resin Next Cycle

Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis cycles.

Synthesis_Strategy_Selection Start Synthesize 2-Pyridylalanine Peptide Acid_Sensitivity Peptide Sequence Acid Sensitive? Start->Acid_Sensitivity Automation Automated Synthesis Required? Acid_Sensitivity->Automation No Fmoc_Choice Choose Fmoc-SPPS Acid_Sensitivity->Fmoc_Choice Yes Scale Large Scale Synthesis? Automation->Scale No Automation->Fmoc_Choice Yes Scale->Fmoc_Choice No Boc_Choice Consider Boc-SPPS Scale->Boc_Choice Yes (Cost-effective for bulk) Final_Decision Final Strategy Selection Fmoc_Choice->Final_Decision Boc_Choice->Final_Decision

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-D-2-Pal-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in peptide synthesis and drug development, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the safe disposal of Boc-D-2-Pal-OH (Nα-Boc-3-(2-pyridyl)-D-alanine), ensuring the safety of personnel and adherence to regulatory standards.

Key Safety and Hazard Information

This compound is an alanine (B10760859) derivative that requires careful handling. Based on available safety data sheets (SDS), the compound presents several potential hazards.[1] It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and can lead to serious eye irritation (Category 2A).[1] Additionally, it may cause respiratory irritation.[1]

A summary of critical safety information is provided in the table below.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Irritation Category 2 (H315: Causes skin irritation)P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Eye Irritation Category 2A (H319: Causes serious eye irritation)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation Category 3 (H335: May cause respiratory irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Fire and Reactivity Not classified as flammable. Stable under recommended storage conditions.Avoid strong oxidizing agents.[2] Hazardous decomposition products include oxides of carbon and nitrogen.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile or other suitable chemical-resistant gloves.

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Identification and Segregation:

  • Properly identify the waste as a non-halogenated organic solid.

  • Segregate this waste from other waste streams, especially from incompatible materials such as strong oxidizing agents.[2]

3. Containerization:

  • Use a dedicated, clearly labeled waste container for solid chemical waste.

  • The label should include the full chemical name, "this compound," and relevant hazard pictograms.

  • Ensure the container is kept tightly sealed to prevent the release of dust.

4. Storage of Waste:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.

  • The storage area should be away from heat, ignition sources, and incompatible chemicals.

5. Final Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

In Case of a Spill:

  • For a small spill, use appropriate tools to carefully sweep or scoop the material into a designated waste disposal container.

  • For a large spill, use a shovel to place the material into a convenient waste disposal container.[2]

  • Avoid generating dust. A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Non-Halogenated Organic Solid ppe->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container store Store in Cool, Dry, Well-Ventilated Area container->store dispose Arrange for Pickup by Licensed Waste Disposal Company store->dispose end End: Proper Disposal Complete dispose->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling Boc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-D-2-Pal-OH. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound, an alanine (B10760859) derivative, is a chemical compound that requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks associated with its use.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets (SDS), this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Use Cases
Eye Protection Chemical safety goggles or a face shieldMust be worn at all times to protect from splashes. If a splash hazard exists, a face shield should be worn in conjunction with goggles.
Hand Protection Disposable nitrile glovesRecommended to prevent direct skin contact. Double-gloving may be appropriate for certain procedures. Gloves should be changed immediately if contaminated.
Body Protection Laboratory coatA standard lab coat is required to protect clothing from potential spills.
Respiratory Protection Dust mask or respiratorA dust respirator should be used to avoid inhalation of the powder, especially when weighing or transferring the material. In case of spills or significant aerosol generation, a self-contained breathing apparatus (SCBA) may be necessary.[2]
Foot Protection Closed-toe shoesRequired to ensure no exposed skin on the lower body.

Operational Workflow for Safe Handling

To ensure a safe operational workflow, from preparation to disposal, the following logical sequence should be followed. This process is designed to mitigate risks at each step of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_assess Assess Hazards (Review SDS) prep_select_ppe Select & Don Appropriate PPE prep_assess->prep_select_ppe Identifies Requirements handle_weigh Weigh/Transfer in Vented Enclosure prep_select_ppe->handle_weigh Ensures Protection handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Work Area & Equipment handle_procedure->cleanup_decontaminate Post-Experiment cleanup_dispose Dispose of Waste (Follow Institutional Guidelines) cleanup_decontaminate->cleanup_dispose cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe

Caption: Logical workflow for handling this compound.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the initial steps to be taken.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.

  • Containment: Place all solid waste, including contaminated gloves, wipes, and weighing papers, into a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and all applicable hazard symbols.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[3]

The procedural steps for handling a chemical spill are outlined in the following diagram:

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify assess Assess Spill Size & Hazard Level notify->assess cleanup Cleanup (if trained) - Use appropriate absorbents - Avoid creating dust assess->cleanup Minor Spill no_cleanup Await EHS Response assess->no_cleanup Major Spill dispose Place Contaminated Materials in Sealed Hazardous Waste Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate

Caption: Spill response workflow.

By adhering to these safety protocols and operational plans, researchers can significantly minimize the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.